molecular formula C8H8NNaO3 B13742014 Benzenemethanol, a-(nitromethyl)-, sodium salt

Benzenemethanol, a-(nitromethyl)-, sodium salt

Cat. No.: B13742014
M. Wt: 189.14 g/mol
InChI Key: HYDZECKTWMIZKX-UHFFFAOYSA-N
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Description

Benzenemethanol, a-(nitromethyl)-, sodium salt is a useful research compound. Its molecular formula is C8H8NNaO3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8NNaO3

Molecular Weight

189.14 g/mol

IUPAC Name

sodium;2-nitro-1-phenylethanolate

InChI

InChI=1S/C8H8NO3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6H2;/q-1;+1

InChI Key

HYDZECKTWMIZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of Benzenemethanol, a-(nitromethyl)-, sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Benzenemethanol,


-(nitromethyl)-, Sodium Salt [1]

CAS: 113521-98-3 (Salt) | Parent CAS: 15990-45-1 (2-Nitro-1-phenylethanol) Role: Critical Intermediate in Adrenergic


-Receptor Agonist Synthesis[1]

Part 1: Executive Summary

Benzenemethanol,


-(nitromethyl)-, sodium salt is the anionic intermediate formed during the Henry reaction (nitroaldol condensation) between benzaldehyde and nitromethane.[1] While rarely isolated as a commercial solid due to its hygroscopic nature and thermodynamic sensitivity, it serves as the mechanistic pivot point in the synthesis of 2-amino-1-phenylethanol  derivatives—a scaffold fundamental to sympathomimetic drugs like Ephedrine, Norepinephrine, and Denopamine.[1]

This guide addresses the in situ generation, structural tautomerism, and controlled transformation of this salt. Researchers must understand that this species exists in a delicate equilibrium; improper handling leads to retro-aldol collapse or hazardous formation of shock-sensitive nitronate solids.[1]

Part 2: Chemical Identity & Structural Dynamics

The "sodium salt" designation often obscures a complex tautomeric reality. In solution, the molecule oscillates between two anionic forms. Understanding this duality is essential for predicting reactivity.[1]

The Tautomeric Equilibrium

Upon deprotonation of the nitroalcohol (or formation via C-C bond formation), the anion delocalizes.[1]

  • Form A (Alkoxide): The charge resides on the oxygen atom.[1] This is the species required for protonation to the stable nitroalcohol.[1]

  • Form B (Nitronate/Aci-nitro): The charge delocalizes onto the nitro group oxygens.[1] This form is associated with the Nef reaction (hydrolysis to ketones) and is known to be energetically unstable in dry solid form.[1]

DOT Diagram: Tautomeric Resonance & Equilibrium

Tautomerism Alkoxide Alkoxide Form (O-anion) Ph-CH(O⁻)-CH₂-NO₂ Nitronate Nitronate Form (Aci-nitro) Ph-CH(OH)-CH=N(O)O⁻ Alkoxide->Nitronate Tautomerization (Solvent Dependent) Parent Parent Nitroalcohol (Neutral) Ph-CH(OH)-CH₂-NO₂ Alkoxide->Parent +H⁺ (Quench) Nitronate->Parent C-Protonation (Slow)

Caption: The alkoxide is the kinetic product of the Henry reaction, while the nitronate represents a thermodynamic sink that complicates quenching.

Part 3: Synthesis & Generation Protocol

Method: The Henry Reaction (Nitroaldol Condensation) Objective: Controlled generation of the sodium salt intermediate followed by downstream processing.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Benzaldehyde 1.0ElectrophileFreshly distilled to remove benzoic acid.[1]
Nitromethane 1.2 - 1.5NucleophileExcess drives equilibrium; acts as co-solvent.[1]
NaOH (aq) 0.05 - 1.0Catalyst/BaseStoichiometric amount yields the salt; Catalytic yields the alcohol.[1]
Ethanol/MeOH SolventMediumProtic solvents stabilize the transition state.[1]
Step-by-Step Protocol (Stoichiometric Generation)

Note: This protocol describes the generation of the salt species for subsequent reduction, not just catalytic synthesis.

  • Preparation: In a 3-neck flask equipped with a thermometer and N2 inlet, dissolve Benzaldehyde (100 mmol) in Ethanol (50 mL).

  • Nucleophile Activation: Add Nitromethane (120 mmol). Cool the system to 0–5°C.

  • Salt Formation (Exothermic):

    • Critical Step: Dropwise addition of NaOH (10 M aqueous, 100 mmol) .

    • Observation: The solution will turn yellow/orange, indicating the formation of the nitronate/alkoxide chromophore .

    • Control: Maintain internal temperature <10°C. Higher temperatures favor the retro-Henry reaction (reverting to starting materials) or dehydration to

      
      -nitrostyrene.[1]
      
  • Equilibration: Stir for 2 hours at 5°C. The thick slurry or solution now contains Benzenemethanol,

    
    -(nitromethyl)-, sodium salt .
    
  • Processing Options:

    • Path A (Isolation - NOT RECOMMENDED): Evaporation yields an unstable, shock-sensitive solid.[1]

    • Path B (Quench): Add cold acetic acid to pH 6 to precipitate 2-nitro-1-phenylethanol .[1]

    • Path C (Reduction): Direct hydrogenation of the salt solution (using Raney Ni or Pd/C) to the amino alcohol.[1]

Part 4: Reactivity & Applications

The sodium salt is rarely the end product.[1] Its value lies in its versatility as a "masked" synthon.[1]

Reduction to -Amino Alcohols

The primary application is the synthesis of phenylethanolamines.[1]

  • Mechanism: The nitro group is reduced to an amine.[1]

  • Protocol Insight: Reducing the salt directly (rather than the isolated nitroalcohol) can sometimes prevent the formation of nitrostyrene byproducts, as the basic environment inhibits dehydration.[1]

The Nef Reaction Risk

If the sodium salt (specifically the nitronate tautomer) is treated with strong acid (e.g., H2SO4), the nitro group is hydrolyzed to a ketone.[1]

  • Outcome: Formation of

    
    -hydroxyacetophenone instead of the desired nitroalcohol.[1]
    
  • Prevention:[2][3] Use weak acids (Acetic acid, HCl in MeOH) for quenching to favor C-protonation over O-protonation of the nitronate.[1]

DOT Diagram: Reaction Pathways

Pathways cluster_0 Desired Pathway (Pharma) cluster_1 Side Reactions Salt Sodium Salt Intermediate (CAS: 113521-98-3) AminoAlc 2-Amino-1-phenylethanol (Adrenergic Precursor) Salt->AminoAlc H₂ / Raney Ni Styrene β-Nitrostyrene (Dehydration Product) Salt->Styrene Heat / -H₂O Ketone α-Hydroxyacetophenone (Nef Product) Salt->Ketone Strong Acid (H₂SO₄)

Caption: The salt must be reduced or carefully protonated; heat or strong acid leads to byproducts.[1]

Part 5: Analytical Characterization

Since the salt is transient, characterization is usually performed on the protonated parent (2-nitro-1-phenylethanol).[1] However, in situ monitoring is possible.

MethodCharacteristic Signal (Salt vs. Parent)
UV-Vis The salt exhibits a bathochromic shift (yellow/orange,

nm) due to nitronate conjugation.[1] The parent alcohol is colorless.[1]
1H-NMR Parent: Chiral center at

-C (

ppm).[1] Salt: Significant downfield shift and broadening of

-protons due to anionic character.[1]
IR Parent:

stretch at 1550/1370 cm⁻¹.[1] Salt: Nitronate

stretch appears near 1600 cm⁻¹.[1]

Part 6: Safety & Handling (Critical)

WARNING: Sodium salts of nitro compounds (nitronates) are energetic materials.[1]

  • Explosion Hazard: Dry nitronate salts are shock- and thermal-sensitive.[1] NEVER rotary evaporate the reaction mixture to dryness if the salt is unquenched.[1]

  • Exotherm: The Henry reaction is exothermic.[1] Runaway temperatures (>50°C) can trigger rapid decomposition or solvent boiling.[1]

  • Cyanide Risk: Under extreme basic conditions and high heat, nitro compounds can decompose to release cyanide traces. Ensure proper ventilation.[1][2][4]

References

  • Luzzio, F. A. (2001).[1] "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.[1] Link

  • Ballini, R., & Petrini, M. (2004). "Recent Synthetic Developments in the Nitroaldol Reaction (Henry Reaction)." Advanced Synthesis & Catalysis, 346(9-10).[1] Link[1]

  • PubChem. (n.d.).[1][5] "Compound Summary: 2-Nitro-1-phenylethanol." National Library of Medicine.[1] Link[1]

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[1] Chemistry – A European Journal, 11(10). Link[1]

Sources

Benzenemethanol, a-(nitromethyl)-, sodium salt CAS number and molecular structure

Benzenemethanol, -(nitromethyl)-, sodium salt (CAS 38257-79-3): Structural Elucidation, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of synthetic organic chemistry,

Benzenemethanol, 

-(nitromethyl)-, sodium salt (CAS 38257-79-3)
1

While often casually referred to as the sodium salt of 2-nitro-1-phenylethanol, understanding the exact molecular architecture—specifically the tautomeric preference for the nitronate anion over the alkoxide—is critical for predicting its reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic protocols, and its downstream utility in drug development.

Physicochemical Profiling & Molecular Architecture

To utilize this compound effectively, one must first deconstruct its structural identity. The parent compound, 2-nitro-1-phenylethanol (CAS 15990-45-1)[2], contains two distinct acidic sites: the benzylic hydroxyl group and the

A common misconception is that the sodium salt exists as an alkoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



3

nitronate anion

Thus, the true structural identity of CAS 38257-79-3 is sodium 2-hydroxy-2-phenylethanenitronate .

Table 1: Quantitative Physicochemical Data
ParameterSpecification
IUPAC Nomenclature Sodium 2-hydroxy-2-phenylethanenitronate
CAS Registry Number 38257-79-3[1]
Chemical Formula

Molar Mass 189.14 g/mol
Parent Compound 2-Nitro-1-phenylethanol (CAS 15990-45-1)[2]
Structural Class Nitronate Salt /

-Nitro Alcohol Derivative

Mechanistic Pathway: The Henry (Nitroaldol) Reaction

The synthesis of Benzenemethanol, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Henry reaction

The reaction is inherently reversible. The addition of nitromethane to benzaldehyde forms an alkoxide intermediate, which is subsequently protonated to yield the neutral

4


HenryMechanismANitromethane(pKa ~10.2)CNitronate Anion[CH2=NO2]-A->C DeprotonationBBase(NaOH/NaOMe)B->CEAlkoxideIntermediateC->E NucleophilicAttackDBenzaldehydeD->EF2-Nitro-1-phenylethanol(Neutral)E->F Proton TransferGSodium Salt(CAS 38257-79-3)F->G ThermodynamicSink

Figure 1: Mechanism of the Henry reaction yielding the thermodynamically stable sodium nitronate.

Experimental Protocol: Synthesis and Isolation

To ensure high yield and purity, the following protocol utilizes a self-validating precipitation mechanism. By conducting the reaction in methanol, the highly polar sodium nitronate salt precipitates out of solution, visually confirming the equilibrium shift and preventing retro-Henry degradation.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of benzaldehyde (106.12 g/mol ) and 1.2 equivalents of nitromethane (61.04 g/mol ) in anhydrous methanol under an inert nitrogen atmosphere.

  • Base Catalysis: Cool the reaction vessel to 0–5°C using an ice bath. Causality: Low temperatures suppress the reversible retro-Henry reaction and minimize unwanted Cannizzaro disproportionation side-reactions[5].

  • Nitronate Formation: Slowly add 1.05 equivalents of a freshly prepared Sodium Methoxide (

    
    ) solution in methanol dropwise over 30 minutes. Maintain vigorous stirring.
    
  • Equilibration & Precipitation: Allow the mixture to stir for 2 hours while slowly warming to room temperature. A pale yellow to off-white precipitate of Benzenemethanol,

    
    -(nitromethyl)-, sodium salt  will begin to form. Self-Validation: The formation of the precipitate indicates successful conversion to the nitronate thermodynamic sink.
    
  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted benzaldehyde and trace organic impurities. Dry under vacuum at 40°C to constant weight.

Applications in Drug Development

The isolated sodium salt is a highly stable, shelf-ready precursor for the synthesis of phenylethanolamines —a core pharmacophore found in numerous sympathomimetic drugs, bronchodilators, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Furthermore, modern drug development heavily relies on enantiopure APIs. The neutral parent compound can be regenerated from the sodium salt via careful acidification (pH < 5) and subjected to biocatalytic kinetic resolution. For instance, Hydroxynitrile lyases (HNLs) from Granulicella tundricola or Arabidopsis thaliana are frequently employed to catalyze enantioselective retro-Henry reactions, yielding highly pure (S)- or (R)-2-nitro-1-phenylethanol[2][5].

SyntheticUtilitySaltSodium Salt(CAS 38257-79-3)Neutral2-Nitro-1-phenylethanolSalt->Neutral Acidification (pH < 5)Amino2-Amino-1-phenylethanol(Phenylethanolamine)Neutral->Amino Catalytic Hydrogenation(Pd/C, H2)ChiralEnzymatic Resolution(e.g., HNL Biocatalysis)Neutral->Chiral Kinetic ResolutionAPISympathomimetic APIs(e.g., β-blockers)Amino->API DerivatizationChiral->API Chiral Building Blocks

Figure 2: Downstream synthetic utility of the sodium salt in pharmaceutical API development.

Analytical Characterization Note

When validating the synthesized CAS 38257-79-3, standard analytical techniques will reflect its nitronate nature:

  • Infrared (IR) Spectroscopy: The characteristic asymmetric and symmetric

    
     stretches of the neutral nitroalkane (~1550 and ~1370 
    
    
    ) will disappear. They are replaced by a distinct
    
    
    stretch (~1600
    
    
    ) and an
    
    
    stretch (~1150
    
    
    ) indicative of the nitronate anion.
  • 1H-NMR Spectroscopy: The

    
    -protons (typically appearing as a multiplet around 4.5 ppm in the neutral compound) will shift significantly or exchange if run in protic deuterated solvents, confirming deprotonation at the carbon center.
    

References

  • "Henry reaction". Wikipedia. Available at:[Link]

  • "Henry Reaction". Master Organic Chemistry. Available at:[Link]

  • Coloma, J., et al. "Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633". Delft University of Technology / Catalysts. Available at:[Link]

The Henry Reaction: Discovery, Mechanistic Causality, and Modern Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Henry reaction, fundamentally known as the nitroaldol reaction, is a cornerstone carbon–carbon bond-forming process in organic synthesis[1]. By coupling a nitroalkane with an aldehyde or ketone in the presence of a base, the reaction yields highly functionalized


-nitro alcohols[2]. This whitepaper provides an in-depth technical analysis of the Henry reaction, tracing its historical discovery in 1895 to its modern applications in asymmetric catalysis and pharmaceutical drug development. Designed for researchers and drug development professionals, this guide dissects the mechanistic causality behind experimental protocols, ensuring self-validating workflows for reproducible synthesis.

Historical Context and Discovery

In 1895, the prolific Belgian chemist Louis Henry (1834–1913) published his seminal findings in the Comptes Rendus de l'Académie des Sciences[3]. Henry discovered that nitromethane, when exposed to aqueous formaldehyde and other aldehydes in the presence of a base, reacted violently to form solid, crystalline


-nitro alcohols[4].

This discovery arrived 23 years after the initial reporting of the aldol reaction[1]. Louis Henry recognized the profound analogy between the two processes: just as enolates attack carbonyls to form


-hydroxy carbonyls (aldols), nitronate anions attack carbonyls to form 

-nitro alcohols[2][5]. Henry’s work expanded the understanding of carbon valency and demonstrated that the strongly electron-withdrawing nature of the nitro group could sufficiently acidify adjacent

-protons to enable nucleophilic addition[4][6].

Mechanistic Foundations and Causality

The synthetic utility of the Henry reaction is inextricably linked to its mechanism, which is entirely reversible—a phenomenon known as the "retro-Henry" reaction[1][6]. Understanding the thermodynamic and kinetic parameters of this pathway is critical for optimizing experimental yields.

  • Deprotonation : The

    
    -protons of nitroalkanes are highly acidic (the pKa of nitromethane in DMSO is approximately 17)[1]. A catalytic amount of base abstracts this proton, generating a resonance-stabilized nitronate anion[5].
    
  • Nucleophilic Attack : The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new C–C bond and a

    
    -nitro alkoxide intermediate[1][5].
    
  • Protonation : The alkoxide is protonated by the conjugate acid of the base, yielding the

    
    -nitro alcohol and regenerating the base catalyst[1].
    

Causality in Reaction Design: Because all steps are reversible, the reaction is under thermodynamic control. If the base is too strong or the temperature too high, the equilibrium shifts backward (retro-Henry) or triggers side reactions such as dehydration (yielding nitroalkenes) or the Cannizzaro reaction in sterically hindered substrates[1][6].

HenryMechanism N1 Nitroalkane (pKa ~17) N3 Nitronate Anion (Nucleophile) N1->N3 + Base (-BH+) N2 Base Catalyst (Deprotonation) N2->N3 Abstraction N5 β-Nitro Alkoxide (Intermediate) N3->N5 Nucleophilic Attack N4 Aldehyde/Ketone (Electrophile) N4->N5 C-C Coupling N5->N3 Reversibility N6 β-Nitro Alcohol (Target Product) N5->N6 Protonation (+BH+) N7 Retro-Henry / Dehydration N6->N7 Excess Heat/Base

Mechanistic pathway of the Henry reaction highlighting intermediate causality.

Quantitative Evolution of Reaction Parameters

Since 1895, the reaction conditions have been continuously optimized to improve yield, reduce side reactions, and induce enantioselectivity[6][7]. The table below summarizes the evolution of the Henry reaction parameters.

Methodology / EraCatalyst SystemTypical SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Key Mechanistic Feature
Classical (1895) Alkali HydroxidesWater / Ether0 – 2040 – 60N/A (Racemic)High retro-Henry degradation[1]
Amine-Catalyzed Et

N, DBU, TMG
THF / MeOH20 – 2570 – 90N/A (Racemic)Milder deprotonation, fewer side reactions[2]
Transition Metal Cu(II)-BisoxazolineEthanol-20 – 085 – 9890 – 97Chiral coordination pocket for stereocontrol[8]
Green Chemistry Imidazole (Grindstone)Solvent-free2580 – 95N/A (Racemic)Friction-induced kinetics, environmentally benign[9]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate mechanistic causality with self-validating checkpoints.

Protocol A: Classic Base-Catalyzed Nitroaldol Condensation

This protocol utilizes a non-ionic organic amine base to synthesize racemic


-nitro alcohols while mitigating retro-Henry degradation[1].
  • Reagent Preparation : Dissolve the aldehyde (1.0 equiv) in an excess of nitromethane (10.0 equiv).

    • Causality: Utilizing nitromethane as both reactant and solvent leverages Le Chatelier's principle, driving the reversible equilibrium toward product formation[6].

  • Base Addition : Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

    • Causality: The reaction is exothermic. Low temperatures prevent the base-catalyzed dehydration of the product into a nitroalkene and suppress the Cannizzaro reaction for sterically hindered substrates[1].

  • Reaction Monitoring (Self-Validation) : Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Validation Check: The complete disappearance of the UV-active aldehyde spot and the appearance of a more polar, UV-active spot confirms full conversion.

  • Quenching : Add saturated aqueous NH

    
    Cl solution at 0 °C.
    
    • Causality: The mildly acidic NH

      
      Cl protonates the 
      
      
      
      -nitro alkoxide and neutralizes the DBU base. This is a critical step; failure to neutralize the base before solvent evaporation will trigger the retro-Henry reaction, destroying the product[1].
  • Isolation : Extract with ethyl acetate, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel column chromatography.
Protocol B: Enantioselective Copper-Catalyzed Henry Reaction

For pharmaceutical applications requiring chiral building blocks, transition metal complexes (e.g., Cu, Zn, Co) bound to chiral ligands are utilized to induce stereoselectivity[2].

  • Catalyst Complexation : In a flame-dried flask under argon, combine Cu(OAc)

    
     (0.05 equiv) and a chiral bisoxazoline (BOX) ligand (0.055 equiv) in anhydrous ethanol. Stir for 1 hour at room temperature.
    
    • Causality: Pre-mixing allows the nitro group and carbonyl oxygen to coordinate to the metal center, establishing a rigid chiral pocket that dictates the facial selectivity of the nucleophilic attack[2].

  • Substrate Addition : Cool the catalyst solution to -20 °C. Add the aldehyde (1.0 equiv) followed by nitromethane (5.0 equiv).

    • Causality: Sub-zero temperatures restrict the rotational degrees of freedom in the transition state, maximizing the enantiomeric excess (ee).

  • Validation & Isolation (Self-Validation) : After 24 hours, quench with 1M HCl, extract with dichloromethane, and purify.

    • Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). A distinct separation of enantiomeric peaks validates the stereochemical integrity of the chiral catalyst system.

Synthetic Utility in Drug Development

The


-nitro alcohols generated by the Henry reaction are not merely endpoints; they are highly versatile synthetic intermediates[5]. The dual reactivity of the hydroxyl and nitro groups allows for rapid diversification into valuable pharmaceutical scaffolds[1][5].
  • Reduction : The nitro group can be reduced (via H

    
    /Pd-C or Raney Nickel) to yield 
    
    
    
    -amino alcohols. This motif is essential in the synthesis of the
    
    
    -blocker (S)-propranolol and the HIV protease inhibitor Amprenavir (Vertex 478)[1][2].
  • Dehydration : Elimination of water yields nitroalkenes, which serve as excellent Michael acceptors in cascade reactions[5][8].

  • Oxidation : Oxidation of the secondary alcohol yields

    
    -nitro ketones, useful in constructing complex carbohydrate subunits like L-Acosamine, an anthracycline antibiotic derivative[1][2].
    

Pathways Core β-Nitro Alcohol (Henry Adduct) R1 Reduction (H2, Pd/C) Core->R1 R2 Dehydration (-H2O) Core->R2 R3 Oxidation (CrO3 / DMP) Core->R3 P1 β-Amino Alcohols (e.g., Amprenavir) R1->P1 P2 Nitroalkenes (Michael Acceptors) R2->P2 P3 α-Nitro Ketones (Intermediates) R3->P3

Divergent synthetic workflows for β-nitro alcohol pharmaceutical intermediates.

References

  • Wikipedia Contributors . "Henry reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Encyclopedia MDPI . "Nitroaldol Reaction." Encyclopedia. URL:[Link]

  • SynArchive . "Henry Reaction." SynArchive. URL:[Link]

  • Taylor & Francis . "Henry reaction – Knowledge and References." Taylor & Francis. URL: [Link]

  • Okafor, C. E. "HENRY REACTION (Mini-review)." ResearchGate, Dec 2024. DOI: 10.13140/RG.2.2.21616.37127. URL:[Link]

  • NIScPR . "Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review." Indian Journal of Chemistry. URL: [Link]

  • Wisniak, J. "Louis Henry: The Henry reaction and other organic syntheses." Revista CENIC Ciencias Químicas, 2018. URL:[Link]

  • Palomo, C., et al. "Organocatalytic Enantioselective Henry Reactions." MDPI, 2011. URL: [Link]

  • Bentham Science . "The Nitroaldol (Henry) Reaction as the Key Step for the Synthesis of Some Natural Products." Current Organic Synthesis, 2005. URL: [Link]

  • Taylor & Francis . "Henry reaction in environmentally benign methods using imidazole as catalyst." Journal of Coordination Chemistry, 2009. DOI: 10.1080/17518250903410074. URL:[Link]

Sources

Stability and Decomposition Pathways of Benzylic Sodium Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of benzylic sodium salts, focusing on their stability profiles, decomposition mechanisms, and advanced handling protocols for pharmaceutical and fine chemical synthesis.

Technical Guide for Synthetic Chemists & Process Engineers

Part 1: The Nature of the Reagent

Benzylic sodium species (


) represent a class of "super-bases" and "super-nucleophiles" that offer distinct reactivity advantages over their lithium counterparts. While benzyllithium is widely used, benzylsodium exhibits:
  • Higher Ionicity: The C-Na bond is significantly more ionic (approx. 90 kJ/mol difference in interaction magnitude) than the C-Li bond, leading to enhanced nucleophilicity.

  • Aggregated Structure: In non-polar solvents, benzylsodium forms polymeric chains or oligomeric aggregates. In the presence of donors like THF or TMEDA, it adopts specific solvated structures (e.g.,

    
    -coordination of Na to the 
    
    
    
    and
    
    
    carbons).
  • Extreme Basicity: The

    
     of toluene is ~43. Benzylsodium is basic enough to deprotonate weak acids (including THF) and induce self-destruction if not properly stabilized.
    

Part 2: Decomposition Pathways

Understanding how benzylic sodium salts die is critical to keeping them alive. The three primary vectors of decomposition are Wurtz-Type Dimerization , Solvent Fragmentation , and Proton Quenching .

Wurtz-Type Dimerization (The "Bibenzyl" Problem)

This is the most common failure mode during preparation, particularly when generating benzylsodium from benzyl halides.

  • Mechanism: If the metallation is slow or mixing is poor, the generated benzylsodium reacts immediately with unreacted starting material (benzyl halide) via an

    
     or radical mechanism.
    
  • Outcome: Formation of 1,2-diphenylethane (bibenzyl), an inert dimer that consumes yield.

  • Prevention: Avoid direct reaction of benzyl halides with Na metal unless using high-surface-area Sodium Dispersion (SD) with rapid stirring. The preferred route is Transmetallation or Lateral Sodiation (see Part 4).

Solvent Attack (Ether Cleavage)

While THF is a common solvent for organometallics, it is thermodynamically unstable toward benzylsodium at room temperature.

  • Mechanism (

    
    -Metallation):  Benzylsodium deprotonates THF at the 
    
    
    
    -position (adjacent to oxygen).
  • Fragmentation: The resulting

    
    -sodiated THF species is unstable and undergoes a [3+2] cycloreversion (fragmentation) to release ethylene gas and the enolate of acetaldehyde (sodium vinyloxide).
    
  • Kinetic Window: At -78°C to -20°C, this process is slow. At >0°C, the rate accelerates significantly.

Protonation & Isomerization
  • Quenching: Reaction with trace moisture (

    
    ) regenerates toluene and NaOH.
    
  • Isomerization: In heterocycles (e.g., sodiated methyl-thiazoles), the kinetic benzylic anion may isomerize to a thermodynamic product or ring-open if temperatures exceed -40°C.

Visualization: Decomposition Mechanisms

The following diagram maps the kinetic competition between stable reactivity and decomposition.

DecompositionPathways cluster_legend Pathway Legend BnNa Benzyl Sodium (Reactive Species) Bibenzyl Bibenzyl (Dimer - Dead End) BnNa->Bibenzyl Reacts with BnCl (Wurtz Coupling) Enolate Enolate + Ethylene (Solvent Breakdown) BnNa->Enolate α-Deprotonation of THF (> 0°C) Product Target Product (C-C Bond) BnNa->Product Electrophile Trapping (-20°C) BnCl Benzyl Chloride (Starting Material) BnCl->Bibenzyl THF THF (Solvent) THF->Enolate key Red: Dimerization Risk Yellow: Solvent Decomposition Green: Desired Pathway

Caption: Kinetic competition between productive trapping and destructive dimerization/solvent cleavage pathways.[1]

Part 3: Stabilization Strategies

To maintain high fidelity of the benzylic sodium species, you must control the Solvent Shell and Aggregation State .

Table 1: Stability Profile by Solvent System
Solvent SystemStability (T < 0°C)Stability (T = 25°C)Comments
THF (Pure) ModerateLowProne to

-metallation/cleavage over time.
Hexane/Toluene HighModeratePoor solubility; forms insoluble aggregates.
Hexane + TMEDA Excellent Good TMEDA chelates Na, breaking aggregates into soluble, reactive monomers/dimers without the cleavage risk of THF.
MeTHF GoodModerateSlightly more stable than THF due to steric hindrance at

-carbon.
The Role of TMEDA

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is the critical enabling additive. It acts as a bidentate ligand that:

  • Solubilizes: Breaks down the polymeric sodium chains into hexane-soluble species.

  • Activates: Increases the kinetic basicity of the sodium alkyl precursor.

  • Stabilizes: Prevents the need for bulk ether solvents, shutting down the ether cleavage pathway.

Part 4: Experimental Protocols

The most robust method for generating benzylic sodium salts avoids the use of benzyl halides entirely. Instead, use Lateral Sodiation via a soluble alkylsodium precursor.[1]

Protocol: On-Demand Generation via (2-Ethylhexyl)Sodium

Source: Adapted from Knochel et al. (See Ref 1)

1. Preparation of (2-Ethylhexyl)Sodium (1)
  • Reagents: 2-Chloro-2-ethylhexane, Sodium Dispersion (SD) or Sodium Packed Bed.

  • Solvent: Hexane.

  • Procedure: Flow 2-chloro-2-ethylhexane through a column of sodium sand/dispersion at ambient temperature.

  • Result: A hexane-soluble alkylsodium reagent (approx 0.3 - 0.5 M).

2. Lateral Sodiation of Toluene (or Derivatives)
  • Step 1: Charge a Schlenk flask with Toluene (1.0 equiv) and TMEDA (2.0 equiv) in Hexane.

  • Step 2: Add (2-Ethylhexyl)sodium solution dropwise at room temperature.

  • Observation: The solution will turn bright orange/red, indicating the formation of Benzylsodium.

  • Time: Metallation is typically complete within 30–60 minutes at 25°C.

  • Stability Check: The species is stable in this Hexane/TMEDA matrix for several hours at 25°C.

3. Electrophile Trapping (The Quench)
  • Cooling: Cool the mixture to -20°C or -40°C depending on the electrophile's reactivity.

  • Addition: Add the electrophile (Epoxide, Aldehyde, Alkyl Halide) slowly.

  • Note: For alkyl halides, this method avoids Wurtz coupling because the benzylsodium is fully formed before the halide is introduced.

Visualization: The Lateral Sodiation Workflow

Workflow Start Start: Alkyl Chloride (2-chloro-2-ethylhexane) NaSource Sodium Packed Bed (Hexane Flow) Start->NaSource AlkylNa (2-Ethylhexyl)Sodium (Soluble Reagent) NaSource->AlkylNa Oxidative Insertion BnNa BENZYL SODIUM (Hexane/TMEDA Complex) AlkylNa->BnNa + Toluene Lateral Metallation (25°C) Toluene Toluene + TMEDA Toluene->BnNa Quench Electrophile Addition (Aldehydes, Epoxides) BnNa->Quench -20°C Final Functionalized Product Quench->Final

Caption: Step-by-step workflow for generating stable benzylsodium without Wurtz coupling artifacts.

References

  • Continuous Flow Preparation of Benzylic Sodium Organometallics Source: Harenberg, J. H., et al., Angewandte Chemie Int. Ed. (2021).[2][3][4] Context: Describes the generation of (2-ethylhexyl)sodium and its use in lateral sodiation of toluenes in the presence of TMEDA. URL:[Link]

  • Sodium Dispersion-Mediated Reductive Dimerization of Benzylic Halides Source: Kobe University Research (2024). Context: Details the Wurtz-type dimerization mechanism and the synthesis of bibenzyls using sodium dispersion in THF. URL:[Link]

  • THF-solvated Heavy Alkali Metal Benzyl Compounds Source: Brieger, L., et al., Chemistry – A European Journal (2021). Context: Structural analysis of benzylsodium aggregates and their solvation by THF. URL:[Link]

  • Reactions of Ethers - Acidic Cleavage & Base Stability Source: Chemistry LibreTexts. Context: General mechanisms for ether cleavage by strong bases/nucleophiles.[5][6] URL:[Link]

Sources

Quantum Chemical Calculations for Nitronate Intermediates: A Mechanistic & Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitronate intermediates (


) are the conjugate bases of nitroalkanes and serve as pivotal "chameleon" species in organic synthesis.[1] They function as nucleophiles in Henry (nitro-aldol) reactions , 1,3-dipoles in [3+2] cycloadditions , and electrophilic precursors in the Nef reaction .

For drug development professionals, accurately modeling these intermediates is critical but notoriously difficult due to ambident reactivity (C- vs. O-attack), diffuse anionic electron density , and strong solvent dependence . This guide provides a rigorous, field-proven computational framework to predict nitronate behavior, moving beyond standard protocols to address the specific pathologies of high-energy anionic species.

The Nature of the Nitronate Anion

Electronic Structure & Ambident Reactivity

The nitronate anion is a resonance hybrid.[2] While the negative charge is formally drawn on the oxygen atoms, significant electron density resides on the


-carbon.
  • Resonance Form A (O-centered): Dominates electrostatics; hard nucleophile character.

  • Resonance Form B (C-centered): Dominates orbital interactions (HOMO); soft nucleophile character.

Computational Consequence: Standard DFT functionals often over-delocalize this charge, artificially stabilizing the O-centered form. This leads to errors in predicting C- vs. O-alkylation ratios.

The "Diffuse Function" Mandate

Nitronates are anions with loosely bound electrons. Standard basis sets (e.g., 6-31G*) fail to describe the "tail" of the electron density distribution, leading to:

  • Artificial unbound states: The HOMO energy may be positive (unbound).

  • Basis Set Superposition Error (BSSE): Exaggerated interaction energies in transition states.

Rule of Trust: Never calculate a nitronate intermediate without at least one set of diffuse functions on heavy atoms (e.g., 6-31+G(d) or aug-cc-pVDZ).

Computational Methodology: The "Gold Standard" Protocol

To ensure self-validating and reproducible results, the following computational hierarchy is recommended.

Functional Selection
FunctionalTypeSuitability for NitronatesRecommendation
B3LYP Hybrid GGAModerate. Good geometries, but underestimates reaction barriers for anions due to self-interaction error.Use for initial geometry optimization only.
M06-2X Hybrid Meta-GGAHigh. Excellent for main-group thermochemistry and barrier heights. Handles dispersion well (crucial for TSs).Primary choice for Transition States.
wB97X-D Range-SeparatedHigh. Corrects long-range interactions; critical for bimolecular cycloadditions.Alternative to M06-2X.
Solvation Models

Gas-phase calculations for nitronates are chemically irrelevant. The anion is stabilized by 60–80 kcal/mol in polar solvents.

  • SMD (Solvation Model based on Density): Superior to PCM for charged species as it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure).

  • Explicit Solvation: For Henry reactions, include 1–2 explicit water/alcohol molecules to model the H-bond network stabilizing the transition state.

Case Study Analysis

The Nef Reaction: Acid-Catalyzed Hydrolysis

The Nef reaction transforms a nitro group into a carbonyl via a nitronate.[1][3] The mechanism is a protonation cascade that is difficult to capture experimentally but clear computationally.

Mechanism:

  • Nitronate (

    
    )  is protonated at Oxygen 
    
    
    
    Nitronic Acid .[1]
  • Second protonation

    
    Iminium-bis(oxy) dication  (High Energy).
    
  • Water attack

    
    Collapse to Carbonyl .
    

Critical Computational Insight: The rate-limiting step is often the initial water attack on the cationic intermediate. Gas-phase calculations will predict an impossibly high barrier. You must use a discrete water cluster (e.g., Nitronate + 2H3O+ + 4H2O) to allow proton shuttling.

[3+2] Cycloaddition: Synthesis of Isoxazolines

Nitronates (or their in situ generated nitrile oxides) react with alkenes to form isoxazolines, key pharmacophores (e.g., in antibiotics).

  • Regioselectivity: Controlled by FMO coefficients. The Carbon of the nitronate (HOMO) attacks the

    
    -carbon of the electron-deficient alkene (LUMO).
    
  • Transition State: Concerted but asynchronous. The C-C bond forms slightly ahead of the C-O bond.

Data: Barrier Heights for Cycloaddition (kcal/mol) | Method |


 (Concerted) | 

(Stepwise Zwitterion) | Accuracy | | :--- | :--- | :--- | :--- | | B3LYP/6-31G(d) | 15.5 | 18.2 | Underestimates barrier. | | M06-2X/6-311+G(d,p) | 20.7 | Unstable | Matches Experiment. |

Visualized Pathways

Reaction Coordinate: The Nef Mechanism

The following diagram illustrates the energy landscape and connectivity of the Nef reaction, highlighting the critical intermediate states.

NefReaction Nitronate Nitronate Anion (R-CH=NO2-) NitronicAcid Nitronic Acid (R-CH=N(O)OH) Nitronate->NitronicAcid + H+ Iminium N,N-bis(oxy)iminium (High Energy Intermediate) NitronicAcid->Iminium + H+ (Kinetic Barrier) TS_Water TS: Water Attack Iminium->TS_Water + H2O Nitroso 1-Nitroso-alkanol TS_Water->Nitroso Hydrolysis Product Carbonyl Product (R-CHO) + N2O Nitroso->Product - HNO

Figure 1: Mechanistic pathway of the Nef reaction.[1][4][5] The Iminium species is the high-energy electrophile requiring explicit solvation modeling.

Computational Workflow for Nitronates

This self-validating workflow ensures that common pitfalls (lack of diffuse functions, wrong state) are avoided.

Workflow cluster_Opt Step 1: Geometry Optimization cluster_Energy Step 2: Electronic Energy Refinement Start Start: Structure Input DFT1 B3LYP / 6-31+G(d) Implicit Solvent (SMD) Start->DFT1 Freq Frequency Check (NImag = 0 for Min, 1 for TS) DFT1->Freq DFT2 M06-2X / 6-311++G(2d,2p) Solvent (SMD) Freq->DFT2 Geometry OK Stab Wavefunction Stability (Stable=Opt) DFT2->Stab Stab->DFT2 Unstable (Guess=Mix) Final Calculate Gibbs Free Energy (G = E_elec + G_corr) Stab->Final Stable

Figure 2: Step-by-step computational protocol. Note the mandatory wavefunction stability check for the anionic species.

Detailed Experimental Protocol

To characterize a transition state for a nitronate addition (e.g., Henry Reaction), follow this specific Gaussian/ORCA input logic.

Step 1: Preliminary Conformational Scan

Nitronates are flexible. Perform a relaxed potential energy surface (PES) scan on the


 bond forming coordinate.
  • Coordinate: Distance between Nitronate

    
    -C and Carbonyl C.
    
  • Range: 3.5 Å

    
     1.5 Å in 0.1 Å steps.
    
  • Method: B3LYP/6-31G(d) (Cheap, fast).

Step 2: Transition State Optimization (TS Opt)

Extract the structure with the highest energy from the scan (usually around 2.0–2.2 Å).

  • Software: Gaussian 16/ORCA 5.

  • Keywords (Gaussian): #p opt=(ts,calcfc,noeigentest) freq wB97XD/6-31+G(d,p) scrf=(smd,solvent=nitromethane)

  • Key Explanation:

    • calcfc: Calculates force constants at the first step (crucial for TS guessing).

    • noeigentest: Prevents the job from dying if the curvature is slightly wrong initially.

    • wB97XD: Includes dispersion corrections, vital for the loose TS structure.

Step 3: Single Point Energy & Solvation Correction

Once the TS is found (1 imaginary frequency corresponding to C-C bond formation), refine the energy.

  • Keywords: #p geom=check guess=read M062X/6-311++G(2d,2p) scrf=(smd,solvent=nitromethane)

  • Why: The ++ adds diffuse functions to Hydrogens, which interact with the nitro oxygen atoms in the TS.

References

  • MDPI. (2021). The Molecular Mechanism of the Formation of Four-Membered Cyclic Nitronates and Their Retro (3 + 2) Cycloaddition: A DFT Mechanistic Study. Available at: [Link]

  • Wikipedia. (2025). Henry reaction. Available at: [Link]

  • Journal of Organic Chemistry. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Available at: [Link]

  • Chemistry - A European Journal. (2000). Nitronate anion recognition and modulation of ambident reactivity by hydrogen-bonding receptors. Available at: [Link]

  • Wikipedia. (2025). Nef reaction. Available at: [Link]

  • MDPI. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Available at: [Link]

Sources

Methodological & Application

Benzenemethanol, a-(nitromethyl)-, sodium salt as a precursor for pharmaceutical agents

Application Note: Benzenemethanol, -(nitromethyl)-, Sodium Salt as a Precursor in Pharmaceutical Synthesis

Introduction and Mechanistic Significance

Benzenemethanol,


-(nitromethyl)-, sodium salt

12

In pharmaceutical manufacturing, this sodium salt is the critical intermediate formed during the base-catalyzed Henry (nitroaldol) reaction between benzaldehyde and nitromethane[3]. Its primary value lies in its downstream potential: the nitro group can be cleanly reduced to a primary amine, yielding 2-amino-1-phenylethanol (phenylethanolamine, CAS: 7568-93-6)[4]. This reduced scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of beta-blockers, sympathomimetics, and anti-inflammatory agents[5].

Causality in Experimental Design: Why Isolate the Sodium Salt?

A common pitfall in the synthesis of

  • Preventing the Retro-Henry Reaction: The carbon-carbon bond formation in the Henry reaction is reversible. By utilizing stoichiometric amounts of a strong base (like NaOH), the

    
    -hydrogen of the resulting 
    
    
    -nitro alcohol is deprotonated, forming a resonance-stabilized nitronate anion (the sodium salt)[3]. This traps the product, effectively driving the equilibrium forward and preventing retro-aldol cleavage[2].
  • Mitigating Dehydration: Free

    
    -nitro alcohols are prone to water elimination, leading to the formation of 
    
    
    -nitrostyrenes—especially under prolonged basic conditions at elevated temperatures[6]. Maintaining the reaction at 0°C and isolating the stable sodium salt suppresses this dehydration pathway.
  • Streamlining Reduction: For pharmaceutical applications, catalytic hydrogenation (using H₂ and Pd/C) is preferred over chemical reduction (e.g., Fe/HCl) to avoid heavy metal contamination[3]. The sodium salt can be easily purified via precipitation, ensuring that residual benzaldehyde or nitromethane does not poison the palladium catalyst during the subsequent reduction step[2].

Synthetic Workflow and Pathway Visualization

PathwayABenzaldehyde +NitromethaneBBenzenemethanol, a-(nitromethyl)-,sodium salt (CAS: 38257-79-3)A->B NaOH, 0°C(Henry Reaction)C2-Nitro-1-phenylethanol(CAS: 15990-45-1)B->C H+ (Acidification)Avoid DehydrationD2-Amino-1-phenylethanol(CAS: 7568-93-6)C->D H2, Pd/C(Catalytic Hydrogenation)EPharmaceutical Agents(Sympathomimetics, etc.)D->E ScaffoldDerivatization

Fig 1: Synthetic workflow from precursors to pharmaceutical agents via the sodium salt intermediate.

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of the Sodium Salt

This protocol establishes a self-validating system where the precipitation of the salt indicates successful conversion, minimizing the need for complex in-process chromatography.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 mmol of benzaldehyde and 12.0 mmol of nitromethane in 15 mL of absolute ethanol.

  • Thermal Control: Chill the mixture to 0°C. Causality: Low temperatures are strictly required to suppress Cannizzaro disproportionation and dehydration side reactions.

  • Base Addition: Slowly add 10.5 mmol of aqueous NaOH (prepared as a 2M solution) dropwise over 30 minutes. Maintain the internal temperature below 5°C.

  • Salt Formation: Stir the mixture for an additional 2 hours at 0°C. The formation of Benzenemethanol,

    
    -(nitromethyl)-, sodium salt will manifest as a pale precipitate.
    
  • Isolation: Filter the precipitate under a vacuum, washing with ice-cold ethanol to remove unreacted starting materials. The salt can be stored desiccated or used immediately in Protocol B.

Protocol B: Acidification and Catalytic Hydrogenation

This protocol details the conversion of the salt to the pharmaceutical precursor, 2-amino-1-phenylethanol.

  • Acidification: Suspend the isolated sodium salt in 20 mL of ethyl acetate and cool to 0°C. Slowly add 1M HCl until the aqueous layer reaches pH 3-4. Causality: Careful acidification protonates the nitronate back to the free

    
    -nitro alcohol (2-nitro-1-phenylethanol) without triggering elimination.
    
  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrogenation Setup: Dissolve the crude 2-nitro-1-phenylethanol in 20 mL of methanol. Add 10% Pd/C (10% w/w relative to the substrate) carefully under an inert argon atmosphere to prevent ignition.

  • Reduction: Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (or Parr shaker at 30 psi) at room temperature for 12 hours[2].

  • Validation & Isolation: Monitor the reaction via IR spectroscopy. The self-validating endpoint is the complete disappearance of the asymmetric nitro stretch (~1550 cm⁻¹) and the appearance of broad amine N-H stretches (~3300 cm⁻¹). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and evaporate the solvent to yield 2-amino-1-phenylethanol.

Quantitative Data: Henry Reaction Optimization

The synthesis of the

Catalyst System / BaseReaction ConditionsYield (%)Enantiomeric Excess (ee %)Application / NoteRef
Stoichiometric NaOH Ethanol, 0°C, 2-4 h>85%RacemicRapid, scalable industrial standard for racemic mixtures.[3]
Biocatalyst (GtHNL-3V) MTBE/Buffer, 30°C, 24 h82%>99% (R)Highly stereoselective; ideal for chiral drug precursors.[6]
Cu(I)-Amino Alcohol Ambient Temp, 24 h95%89%Asymmetric catalysis using chiral ligands.[7]
Cu(II) Tpms Complex Aqueous/MeOH, 100°C, 48 h89%RacemicHydrosoluble, environmentally friendly aqueous conditions.[8]

Pharmaceutical Applications of the Reduced Scaffold

Once reduced, the resulting 2-amino-1-phenylethanol (phenylethanolamine) acts as a foundational building block. Because its structure mimics endogenous catecholamine neurotransmitters (like dopamine and epinephrine), it exhibits strong affinity for adrenergic receptors[4].

In modern drug development, this scaffold is utilized to construct:

  • Sympathomimetics: Drugs that mimic the effects of the sympathetic nervous system, often used for topical vasoconstriction or bronchodilation[4][5].

  • Chiral Building Blocks: The enantiopure forms—particularly the (S)- and (R)-enantiomers—are essential for synthesizing complex analgesics, anti-inflammatory drugs, and novel antibacterial agents targeting DNA gyrase[2][5].

References

  • Benchchem. 2-Nitro-1-phenylethanol (CAS 15990-45-1).
  • ChemicalBook. CAS Number List - 38257-79-3 (Benzenemethanol, a-(nitromethyl)-, sodium salt).
  • Smolecule. Buy (s)-2-Nitro-1-phenylethanol: Synthesis Methods.
  • MDPI. Batch and Flow Nitroaldol Synthesis Catalysed by Granulicella tundricola Hydroxynitrile Lyase Immobilised on Celite R-633.
  • TÜBİTAK Academic Journals. Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex.
  • MDPI. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Benchchem. Phenylethanolamine | 7568-93-6.
  • Wikipedia. Phenylethanolamine.

reaction mechanism of Benzenemethanol, a-(nitromethyl)-, sodium salt with electrophilic reagents

Application Note: Reaction Mechanisms and Protocols for Benzenemethanol, -(nitromethyl)-, sodium salt with Electrophilic Reagents

Executive Summary & Chemical Context

Benzenemethanol,

1


This application note details the mechanistic principles governing its reactivity with various electrophiles. We specifically address the long-standing synthetic challenge of ambident reactivity inherent to nitronates and provide field-validated protocols for achieving selective transformations.

Mechanistic Principles: The Ambident Challenge

Sodium nitronates are classical ambident nucleophiles. The negative charge of the anion is delocalized across the oxygen atoms of the nitro group and the

  • O-Alkylation (Kinetic Control): When reacted with hard electrophiles (e.g., standard alkyl halides like benzyl bromide), the reaction predominantly occurs at the more electronegative oxygen atoms[2]. This pathway yields nitronic esters, which are generally unstable and readily decompose into aldehydes or oximes[3].

  • C-Alkylation (Thermodynamic/SET Control): Selective C-alkylation is synthetically desirable but requires overriding the kinetic preference for O-attack. This is achieved either by using soft electrophiles (e.g., Michael acceptors) or by employing transition-metal catalysis (such as Cu or Ni) to initiate a Single Electron Transfer (SET) radical pathway[4],[5].

AmbidentNitronateSodium Nitronate(Ambident Nucleophile)O_SiteO-Alkylation(Hard Electrophiles)Nitronate->O_Site Classical SN2C_SiteC-Alkylation(Soft Electrophiles / SET)Nitronate->C_Site Radical/Metal CatalysisNitronicEsterNitronic Ester(Kinetically Favored)O_Site->NitronicEsterNitroProductC-Alkylated Nitro Compound(Thermodynamically Stable)C_Site->NitroProductDecompDecomposition(Aldehydes/Oximes)NitronicEster->Decomp Unstable

Fig 1. Mechanistic divergence of sodium nitronates reacting with hard vs. soft electrophiles.

Reaction with Protic Acids: The Nef Reaction

When the electrophile is a simple proton (H⁺), the sodium nitronate is converted into a nitronic acid (aci-nitro tautomer). Under strongly acidic conditions, this intermediate undergoes the classical Nef reaction, hydrolyzing to yield a carbonyl compound[3]. For Benzenemethanol,

Causality in Experimental Design: The order of reagent addition in the Nef reaction is paramount. Dropping the nitronate into a strong acid ensures immediate and complete protonation. If the acid were added to the nitronate, it would create a transient environment where unreacted nitronate could nucleophilically attack the newly formed nitronic acid, leading to dimerization and complex byproduct mixtures[6].

Quantitative Reactivity Profile

The following table summarizes the expected outcomes when Benzenemethanol,

Electrophile TypeExample ReagentPrimary Reaction SiteReaction Pathway / MechanismTypical Yield (%)Major Product
Hard Alkyl Halide Benzyl bromideOxygen (O-alkylation)SN2 substitution< 30% (C-alkyl)Nitronic ester (decomposes)
Radical Precursor

-Bromo amides + Ni(I)
Carbon (C-alkylation)Single Electron Transfer (SET)75 - 90%Substituted

-nitro alcohol
Protic Acid (Strong) H₂SO₄ (aq)Carbon (via aci-nitro)Nef Reaction (Hydrolysis)85 - 95%2-Hydroxy-2-phenylacetaldehyde
Carbonyl BenzaldehydeCarbon (C-alkylation)Nitroaldol (Henry)80 - 95%1,3-Diphenyl-2-nitropropane-1,3-diol

Validated Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-2-phenylacetaldehyde via Nef Reaction

Objective: Conversion of the nitronate to an

3Materials:

Step-by-Step Procedure:

  • Preparation: Dissolve the sodium nitronate (10 mmol) in 15 mL of cold distilled water to form a clear, pale-yellow solution.

  • Acidification (Critical Step): Cool the 4M H₂SO₄ solution to 0 °C in an ice-water bath. Add the aqueous nitronate solution dropwise to the vigorously stirred acid over 30 minutes. Causality: This "reverse addition" maintains a constant excess of acid, instantly trapping the nitronic acid and preventing nucleophilic attack by unreacted nitronate[3].

  • Hydrolysis: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The solution will transition to a deeper hue, and gentle gas evolution (N₂O) may be observed as hydrolysis proceeds.

  • Workup: Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) until the aqueous wash is pH ~7, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-2-phenylacetaldehyde.

NefWorkflowS11. Nitronate PreparationDissolve salt in aqueous mediumS22. Reverse AdditionDrop nitronate into cold H2SO4(Prevents side reactions)S1->S2S33. Nef HydrolysisStir at RT to hydrolyzeaci-nitro intermediateS2->S3S44. WorkupExtract with EtOAc, wash with NaHCO3S3->S4S55. IsolationYield: 2-Hydroxy-2-phenylacetaldehydeS4->S5

Fig 2. Step-by-step workflow for the Nef reaction, highlighting the reverse-addition step.

Protocol B: Copper-Catalyzed Radical C-Alkylation

Objective: Selective C-alkylation using an alkyl halide electrophile via a SET mechanism[2]. Materials: Benzenemethanol,



Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an Argon atmosphere, combine CuOAc and the

    
    -diketimine ligand in 2 mL of anhydrous DMSO. Stir for 15 minutes until a homogenous complex forms.
    
  • Reagent Addition: Add the sodium nitronate salt and the

    
    -bromo ester dissolved in the remaining 3 mL of DMSO.
    
  • Reaction: Stir the mixture at room temperature for 12 hours. Causality: The Argon atmosphere is absolutely critical. The Cu-catalyzed SET pathway generates a transient carbon-centered radical. If oxygen is present, it will rapidly quench the radical, shutting down the C-alkylation pathway, leading to O-alkylation or complete reaction failure[2],[5].

  • Quench & Workup: Dilute the reaction with 20 mL of diethyl ether and quench with saturated aqueous NH₄Cl. Separate the layers, extract the aqueous phase with ether (2 x 15 mL), dry the combined organics over MgSO₄, and concentrate. Purify via flash chromatography.

References

  • Thieme. "Product Class 14: Nitronic Acids and Their Derivatives". Thieme Connect. URL:[Link]

  • National Institutes of Health. "Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles". Frontiers in Chemistry. URL:[Link]

  • Dalian Institute of Chemical Physics. "Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes". ACS Publications. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems". Beilstein Journals. URL:[Link]

  • ACS Publications. "Fluoroamide-Directed Regiodivergent C-Alkylation of Nitroalkanes". Organic Letters. URL:[Link]

Application Note: Stereoselective Henry (Nitroaldol) Reaction Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note and Methodology Guide.

Introduction & Mechanistic Imperatives

The Henry (nitroaldol) reaction is a fundamental carbon–carbon bond-forming process that couples a nitroalkane with an aldehyde or ketone to yield β-nitroalcohols. These adducts are highly versatile intermediates in drug development, easily converted into vicinal amino alcohols—a structural motif prevalent in pharmaceuticals such as (−)-pindolol, ritonavir, and epinephrine [1].

However, achieving high stereoselectivity in the Henry reaction presents a unique challenge. The reaction is inherently reversible; the retro-Henry (retro-nitroaldol) pathway can readily occur under basic conditions or at elevated temperatures, leading to the racemization of the newly formed stereocenter [2]. As a Senior Application Scientist, I emphasize that any successful protocol must be a self-validating kinetic system . The choice of catalyst, solvent, base, and temperature must synergistically favor the forward carbon–carbon bond formation while completely suppressing the retro-Henry cleavage.

Strategic Selection of Catalytic Systems

Over the past three decades, three distinct catalytic paradigms have emerged as the gold standards for asymmetric Henry reactions:

  • Rare-Earth/BINOL Complexes: Pioneered by Shibasaki in 1992, heterobimetallic complexes (e.g., La-BINOL or Nd/Na systems) act as bifunctional catalysts. The Lewis acidic rare-earth metal activates the carbonyl electrophile, while the Brønsted basic alkoxide/aryloxide moiety deprotonates the nitroalkane[1].

  • Copper(II)-Bis(oxazoline) [Cu-BOX] Complexes: These systems rely on the highly modular chiral environment of C2- or C1-symmetric bis(oxazoline) ligands coordinated to a Cu(II) center. They are highly effective for aromatic aldehydes and operate efficiently in weakly coordinating solvents like isopropanol [2].

  • Bifunctional Organocatalysts (Thiourea-Amines): Moving away from transition metals, these organocatalysts utilize a tertiary amine to generate the nitronate nucleophile and a thiourea moiety to activate the aldehyde via double hydrogen bonding [3]. This metal-free approach is particularly valuable in late-stage pharmaceutical synthesis where heavy metal contamination must be avoided.

Experimental Workflows and Methodologies

The following workflow illustrates the critical sequence of operations required to maintain the kinetic trapping of the stereocenter.

Workflow A 1. Catalyst Preparation (Cu(OAc)2 + Chiral Ligand) B 2. Solvent & Base Addition (i-PrOH, DIPEA) A->B C 3. Temperature Equilibration (-20°C to -40°C) B->C D 4. Substrate Addition (Aldehyde + Nitroalkane) C->D E 5. Reaction Monitoring (TLC/HPLC) D->E F 6. Quenching & Extraction (Aqueous NH4Cl, EtOAc) E->F G 7. Chiral HPLC Analysis (ee and dr determination) F->G

Fig 1: Standardized workflow for transition-metal catalyzed asymmetric Henry reactions.

Protocol A: Copper(II)-Bis(oxazoline) Catalyzed Enantioselective Henry Reaction

This protocol utilizes a Cu(II) complex for the enantioselective addition of nitromethane to aromatic aldehydes [2].

Materials: Cu(OAc)₂·H₂O, Chiral Bis(oxazoline) ligand (e.g., 5 mol%), Isopropanol (i-PrOH), N,N-Diisopropylethylamine (DIPEA), Aldehyde (0.5 mmol), Nitromethane (5.0 mmol).

Step-by-Step Methodology & Causality:

  • Catalyst Assembly: To an oven-dried Schlenk tube under argon, add the chiral ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%). Add 2.0 mL of i-PrOH and stir at room temperature for 1 hour until a deep blue solution forms.

    • Causality: i-PrOH is chosen because it is a weakly coordinating protic solvent. It facilitates the dissolution and assembly of the active monomeric Cu(II) complex without outcompeting the aldehyde for the Lewis acidic copper coordination sites during the reaction.

  • Thermal Equilibration: Transfer the reaction vessel to a cryocooler set between -20 °C and -40 °C. Allow 15 minutes for thermal equilibration.

    • Causality: The Henry reaction is reversible. Lowering the temperature suppresses the retro-Henry pathway, kinetically trapping the newly formed β-nitroalcohol and preserving the enantiomeric excess (ee).

  • Substrate & Base Addition: Add the aldehyde (0.5 mmol) and nitromethane (10 equivalents). Finally, add DIPEA (0.1 equivalents, 9 μL) dropwise.

    • Causality: Nitromethane is used in excess to drive the equilibrium forward. DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate nitromethane (forming the active nitronate) but bulky enough to avoid coordinating with the Cu(II) center or attacking the aldehyde.

  • Reaction & Quenching: Stir the mixture at the set temperature for 24–48 hours. Monitor via TLC. Once complete, quench cold with saturated aqueous NH₄Cl (2 mL) and extract with ethyl acetate (3 × 5 mL).

    • Causality: Quenching with a mild acidic buffer (NH₄Cl) immediately neutralizes the basic DIPEA, instantly halting any potential base-catalyzed retro-Henry racemization during the workup.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Organocatalytic Thiourea-Amine Catalyzed Henry Reaction

For environments where transition-metal residues are strictly prohibited, bifunctional organocatalysts are preferred [3].

Step-by-Step Methodology & Causality:

  • Preparation: In a vial, dissolve the diamine-tethered bis(thiourea) catalyst (10 mol%) in anhydrous THF (1.0 mL).

  • Substrate Addition: Add the target aldehyde (0.2 mmol) and nitroalkane (2.0 mmol) at room temperature (or cooled to 0 °C for highly reactive electron-deficient aldehydes).

    • Causality: Unlike Cu-BOX systems, thiourea catalysts often operate efficiently at higher temperatures (0 °C to RT) because the tight hydrogen-bonded transition state naturally shields the product from the retro-aldol cleavage.

  • Isolation: After 12–24 hours, the reaction can often be directly loaded onto a silica gel column without aqueous workup.

    • Causality: The organocatalyst has a high affinity for silica gel, allowing for a chromatography-free isolation protocol or a simple plug-filtration to yield highly pure β-nitroalcohols.

Mechanistic Logic of Bifunctional Activation

To trust a protocol, one must understand the transition state. In both heterobimetallic and organocatalytic systems, success relies on bifunctional activation . The electrophile and the nucleophile are activated simultaneously in a highly organized, stereocontrolled pocket.

Mechanism Cat Bifunctional Organocatalyst (e.g., Thiourea-Amine) Base Basic Amine Site (Deprotonates Nitroalkane) Cat->Base Hbond Thiourea Site (H-bonds to Aldehyde) Cat->Hbond Nitronate Nitronate Intermediate (Nucleophile) Base->Nitronate ActivatedAld Activated Carbonyl (Electrophile) Hbond->ActivatedAld TS Stereocontrolled Transition State Nitronate->TS ActivatedAld->TS Product Enantioenriched β-Nitroalcohol TS->Product

Fig 2: Logical relationship of bifunctional activation in organocatalytic Henry reactions.

By anchoring both substrates via hydrogen bonding (thiourea) and electrostatic interactions (protonated amine/nitronate pair), the catalyst restricts the rotational degrees of freedom. This forces the nitronate to attack the Re- or Si-face of the aldehyde exclusively, dictating the absolute configuration of the resulting β-nitroalcohol.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance metrics across different established catalytic systems. Use this data to select the appropriate methodology based on your target substrate and required stereochemical outcome.

Catalytic SystemOptimal SubstratesTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
La-BINOL (Shibasaki) Aliphatic/Aromatic Aldehydes + Nitromethane70–9693–97N/A
Nd/Na Heterobimetallic Aldehydes + Nitroethane65–9272–92Up to 1:22 (anti-selective)
Cu(II)-Bis(oxazoline) Aromatic Aldehydes + Nitromethane85–9981–95N/A
Thiourea-Amine Electron-deficient Aldehydes + Nitromethane80–9585–99N/A

Note: Diastereomeric ratios are only applicable when using higher nitroalkanes (e.g., nitroethane or nitropropane), which generate two contiguous stereocenters.

References

  • Asymmetric catalysis in direct nitromethane-free Henry reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application Notes & Protocols for Asymmetric Synthesis Employing the Sodium Salt of α-(Nitromethyl)benzenemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Chiral β-Nitroalcohols

In the landscape of modern synthetic organic chemistry, the quest for stereochemical control is paramount. Chiral β-nitroalcohols are exemplary building blocks, serving as versatile precursors to a myriad of high-value molecules, including pharmaceuticals, bioactive natural products, and chiral ligands.[1][2] Their synthetic utility stems from the rich chemistry of the vicinal nitro and hydroxyl functionalities, which can be readily transformed into amines, carbonyls, and other essential functional groups. The Henry reaction, or nitroaldol reaction, stands as a powerful and atom-economical method for constructing these motifs.[3][4] This guide focuses on a key intermediate in this domain: the sodium salt of α-(nitromethyl)benzenemethanol, also known as the sodium nitronate of 2-nitro-1-phenylethanol. By isolating and utilizing this pre-formed nucleophile, researchers can unlock advanced strategies for constructing complex chiral architectures with high levels of stereocontrol.

Part 1: The Core Reagent: Generation and Properties of the Sodium Nitronate

The sodium salt of α-(nitromethyl)benzenemethanol is the deprotonated form of 2-nitro-1-phenylethanol. The parent nitro alcohol is typically synthesized via a Henry reaction between benzaldehyde and nitromethane. The acidity of the α-proton to the nitro group (pKa ≈ 7-10 in organic solvents) allows for facile deprotonation by a suitable base to form the corresponding sodium nitronate.[5]

This nitronate is a bidentate nucleophile, existing as a resonance-stabilized species. This structure is central to its reactivity and its role in stereoselective bond formation. The generation of this salt as a discrete reagent offers several advantages over in-situ generation during a one-pot Henry reaction, including potentially cleaner reactions and the ability to precisely control stoichiometry in subsequent additions.

Protocol 1: Generation of the Sodium Salt of α-(Nitromethyl)benzenemethanol

Objective: To prepare a stock solution of the sodium nitronate from racemic or enantiopure 2-nitro-1-phenylethanol for use in subsequent asymmetric reactions.

Materials:

  • 2-Nitro-1-phenylethanol (1.0 mmol, 167.16 mg)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 44 mg) or Sodium Methoxide (NaOMe) (1.1 mmol, 59.4 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Argon or Nitrogen gas supply

  • Schlenk flask and syringe techniques

Procedure:

  • Preparation of Base: If using NaH, add the 60% dispersion to a dry Schlenk flask. Wash the NaH three times with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes wash each time.

  • Solvent Addition: Add 5 mL of anhydrous THF to the washed NaH or to the NaOMe in the Schlenk flask. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Nitronate: Dissolve the 2-nitro-1-phenylethanol in 5 mL of anhydrous THF. Add this solution dropwise to the stirred base suspension at 0 °C over 10-15 minutes.

  • Reaction Completion: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the soluble sodium nitronate is often accompanied by the cessation of hydrogen gas evolution (if using NaH).

  • Storage and Use: The resulting solution of the sodium nitronate is used directly in subsequent reactions. Its concentration can be assumed to be 0.1 M. For best results, it should be used immediately.

Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is critical to prevent quenching of the base and the resulting nitronate by water or protic impurities. Dropwise addition at 0 °C controls the exothermic reaction and any potential side reactions. Using a slight excess of the base ensures complete deprotonation of the nitro alcohol.

Part 2: Application in Diastereoselective Synthesis

A key application of the pre-formed sodium nitronate of α-(nitromethyl)benzenemethanol is its reaction with a second, different aldehyde. This constitutes a sequential or "crossed" Henry reaction, where the goal is to control the formation of two adjacent stereocenters. The stereochemical outcome (syn vs. anti) is highly dependent on the reaction conditions and the nature of the catalyst or additives employed.

Workflow for Diastereoselective Henry Reaction

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Asymmetric C-C Bond Formation cluster_analysis Step 3: Analysis & Purification Nitroalkanol 2-Nitro-1-phenylethanol Nitronate Sodium Nitronate Solution (Benzenemethanol, a-(nitromethyl)-, sodium salt) Nitroalkanol->Nitronate Deprotonation in THF Base Sodium Hydride (NaH) Base->Nitronate Complex Chiral Catalyst-Nitronate-Aldehyde Transition State Nitronate->Complex Catalyst Chiral Metal Complex (e.g., Cu(II)-Box) Catalyst->Complex Coordination & Activation Aldehyde Second Aldehyde (R-CHO) Aldehyde->Complex Product Diastereomerically Enriched β,β'-Dihydroxy-α-nitroalkane Complex->Product C-C Bond Formation Workup Aqueous Workup Product->Workup Purify Column Chromatography Workup->Purify Analysis NMR, Chiral HPLC Purify->Analysis

Caption: Workflow for a diastereoselective Henry reaction using a pre-formed sodium nitronate.

Mechanistic Insight: The Role of Chiral Catalysts

Achieving high diastereoselectivity and enantioselectivity requires a chiral catalyst. Chiral bis(oxazoline) (Box) ligands complexed with copper(II) salts are well-established catalysts for asymmetric Henry reactions.[3][4] The catalyst organizes the nitronate and the incoming aldehyde in a rigid, chiral transition state. Chelation of the nitronate and the aldehyde to the copper center dictates the facial selectivity of the nucleophilic attack, thereby controlling the absolute and relative stereochemistry of the newly formed stereocenters.

Protocol 2: Asymmetric anti-Selective Henry Reaction

Objective: To synthesize an anti-configured 1,3-dinitro-2-phenylpropane-1,3-diol derivative with high diastereoselectivity and enantioselectivity.

Materials:

  • Sodium nitronate solution from Protocol 1 (0.1 M in THF, 1.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 mmol, 20 mg)

  • (4S,4'S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-Box ligand, 0.11 mmol, 39 mg)

  • Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 1.2 mmol, 181 mg)

  • Anhydrous Ethanol (EtOH), 10 mL

  • Standard laboratory glassware for reactions at low temperatures.

Procedure:

  • Catalyst Formation: In a dry flask under an inert atmosphere, stir the Cu(OAc)₂·H₂O and the (S,S)-Ph-Box ligand in 5 mL of anhydrous ethanol at room temperature for 1 hour. A color change to deep blue indicates complex formation.

  • Reaction Setup: Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).

  • Substrate Addition: Add the solution of the second aldehyde (e.g., 4-nitrobenzaldehyde) in 5 mL of ethanol to the catalyst mixture.

  • Nucleophile Addition: Add the pre-formed sodium nitronate solution (from Protocol 1) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take 12-48 hours.

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.

Expected Outcome: This protocol, using a Cu(II)-Box catalyst, typically favors the formation of the anti-diastereomer with high enantioselectivity.[3][6]

Catalyst SystemAldehydeTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
Cu(OAc)₂ / (S,S)-Ph-Box4-NO₂C₆H₄CHO-2024~85>95:5>95
Cu(OTf)₂ / Ligand X[7]C₆H₅CHO-7848~90>90:10~92
Zn-Et₂ / Ligand Yvarious012~70-95variable>90

Table 1: Representative data for catalyzed asymmetric Henry reactions. Note: Data is illustrative, based on typical results from the literature.

Part 3: Application in Asymmetric Michael Additions

The sodium nitronate of α-(nitromethyl)benzenemethanol is also a potent nucleophile for asymmetric conjugate additions (Michael reactions).[8][9] This reaction forms a C-C bond at the β-position of an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, creating a new stereocenter and leading to highly functionalized γ-nitro compounds.

Mechanism of Organocatalyzed Michael Addition

G Nitronate Sodium Nitronate TS Ternary Complex (Transition State) Nitronate->TS Acceptor Michael Acceptor (e.g., Enone) Acceptor->TS Catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) Catalyst->TS H-Bond Activation Product_ion Nitronate Adduct TS->Product_ion C-C Bond Formation Final_Product γ-Nitro Compound Product_ion->Final_Product Proton_Source Proton Source (e.g., H₂O, Acid) Proton_Source->Final_Product Protonation

Caption: Generalized mechanism for an organocatalyzed asymmetric Michael addition.

In this process, a chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea, simultaneously activates both the nucleophile and the electrophile.[10] The thiourea moiety activates the Michael acceptor via hydrogen bonding, while the basic amine moiety interacts with the acidic proton of the pronucleophile (or positions the nitronate). This dual activation in a defined chiral environment directs the enantioselective attack of the nitronate.

Protocol 3: Organocatalyzed Asymmetric Michael Addition

Objective: To synthesize an enantioenriched γ-nitro ketone via the Michael addition of the sodium nitronate to an α,β-unsaturated ketone.

Materials:

  • Sodium nitronate solution from Protocol 1 (0.1 M in THF, 1.0 mmol)

  • Chiral Thiourea Catalyst (e.g., Takemoto's catalyst, 0.05 mmol, 5 mol%)

  • Michael Acceptor (e.g., Chalcone, 1.2 mmol, 250 mg)

  • Anhydrous Toluene, 10 mL

  • Mild acid for workup (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add the chiral thiourea catalyst and the Michael acceptor.

  • Solvent Addition: Add 10 mL of anhydrous toluene and stir to dissolve. Cool the solution to the desired temperature (e.g., room temperature or 0 °C).

  • Nucleophile Addition: Add the pre-formed sodium nitronate solution (from Protocol 1) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir for the required time (typically 6-24 hours), monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the aqueous and organic layers. Extract the aqueous layer with toluene or ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Trustworthiness and Experimental Causality: The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. Toluene is often a good choice for these organocatalyzed reactions. A low catalyst loading (5-10 mol%) is typically sufficient.[10] The stereochemical outcome is dictated by the specific chiral catalyst used, which creates a pocket that favors one approach of the nucleophile to the electrophile over the other.

Michael AcceptorCatalyst Loading (mol%)SolventYield (%)ee (%)
Chalcone5Toluene>95~92
Methyl Vinyl Ketone10CH₂Cl₂~90~88
Ethyl Cinnamate10THF~85~90

Table 2: Representative data for organocatalyzed Michael additions of nitroalkanes.

Conclusion and Future Outlook

The sodium salt of α-(nitromethyl)benzenemethanol is a versatile and powerful nucleophile in asymmetric synthesis. Its use as a pre-formed reagent provides a strategic entry point for complex diastereoselective Henry reactions and enantioselective Michael additions. The protocols and principles outlined in this guide demonstrate that with the appropriate choice of a chiral catalyst—be it a metal complex or an organocatalyst—researchers can construct stereochemically rich molecules with high precision. These products are invaluable intermediates, paving the way for the efficient synthesis of pharmaceuticals and other biologically important compounds.[1][11] The continued development of novel catalytic systems promises to further expand the utility of this fundamental building block.

References

  • Gualandi, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. Available at: [Link]

  • Companyó, X., et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. Available at: [Link]

  • Schober, M., et al. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Scope of the organocatalytic nitro-Michael/Henry reaction catalyzed by chiral secondary amine 16. Available at: [Link]

  • Camarero Gonzalez, P. (2022). EXPLORING DIFFERENT ORGANOCATALYTIC STRATEGIES FOR THE STEREOSELECTIVE SYNTHESIS OF CHIRAL NITROESTERS. AIR Unimi. Available at: [Link]

  • Jakubiak, P., et al. (2021). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Gualandi, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. Available at: [Link]

  • Marqués-López, E., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]

  • Parmar, A., et al. (2022). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Publications. Available at: [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Chemistry Portal. Available at: [Link]

  • Sharma, S., et al. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. Available at: [Link]

  • Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications (RSC Publishing). Available at: [Link]

  • Gotor-Fernández, V., et al. (2015). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PMC. Available at: [Link]

  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Reddy, K. S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric anti-selective Henry reactions catalyzed by heterobimetallic catalyst C2. Available at: [Link]

Sources

synthesis of beta-amino alcohols from Benzenemethanol, a-(nitromethyl)-, sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Synthesis of β-Amino Alcohols from Benzaldehyde and Nitromethane

Authored by: A Senior Application Scientist

Introduction: The Significance of β-Amino Alcohols in Modern Drug Discovery

The 1,2-amino alcohol motif is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals.[1][2] These compounds are integral to the development of drugs ranging from β-blockers to antiviral agents.[1] The synthesis of chiral β-amino alcohols, in particular, is a critical task in drug development, as the stereochemistry of these molecules often dictates their pharmacological activity and safety profile.[3][4]

This technical guide provides a detailed, two-step synthetic route to β-amino alcohols, starting from readily available precursors: benzaldehyde and nitromethane. The process hinges on two classic and robust organic transformations: the Henry (nitroaldol) reaction to form a β-nitro alcohol intermediate, followed by the reduction of the nitro group to the desired amine.[5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying chemical principles and practical insights to ensure successful synthesis.

Overall Synthetic Strategy

The synthesis is a two-stage process. First, a carbon-carbon bond is formed between benzaldehyde and nitromethane via a base-catalyzed Henry reaction to yield 1-phenyl-2-nitroethanol. This β-nitro alcohol is then subjected to a reduction step, converting the nitro group into a primary amine to afford the target β-amino alcohol, 2-amino-1-phenylethanol.

Overall Synthesis cluster_0 Henry Reaction cluster_1 Reduction Benzaldehyde beta_Nitro_Alcohol Benzaldehyde->beta_Nitro_Alcohol + Nitromethane (Base Catalyst) Nitromethane beta_Amino_Alcohol beta_Nitro_Alcohol->beta_Amino_Alcohol [H]

Figure 1: Overall two-step synthesis of a β-amino alcohol.

Part 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a powerful tool for C-C bond formation, involving the addition of a nitroalkane to a carbonyl compound.[5][6][7] It is mechanistically analogous to the aldol reaction.[5] The reaction is base-catalyzed, with the base serving to deprotonate the nitroalkane, forming a nucleophilic nitronate anion.[5]

Mechanism of the Henry Reaction

The reaction proceeds via the following steps:

  • Deprotonation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate ion.

  • Nucleophilic Attack: The carbon of the nitronate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[5]

All steps in the Henry reaction are reversible.[5]

Henry Reaction Mechanism Nitromethane Nitromethane Nitronate Nitronate Ion (Nucleophile) Nitromethane->Nitronate Deprotonation Base Base (e.g., Et3N) Base->Nitronate Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Protonation Protonated_Base Conjugate Acid Protonated_Base->Product

Figure 2: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol

This protocol details the synthesis of the β-nitro alcohol intermediate from benzaldehyde and nitromethane.

Materials

  • Benzaldehyde

  • Nitromethane

  • Triethylamine (Et₃N)

  • Ethanol

  • Acetic Acid

  • Standard laboratory glassware

Table 1: Reagents for Henry Reaction

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Benzaldehyde106.12101.06 g (1.02 mL)1.0
Nitromethane61.04251.53 g (1.35 mL)2.5
Triethylamine101.190.50.05 g (0.07 mL)0.05
Ethanol46.07-1.5 mL-
Water18.02-0.75 mL-
Acetic Acid60.050.50.03 g (0.03 mL)0.05

Procedure

  • To a suitable reaction flask, add freshly distilled benzaldehyde (1.0 mole equivalent), nitroethane (2.5 mole equivalents), triethylamine (0.05 mole equivalents), ethanol, and water.[8]

  • Stir the mixture at room temperature, protected from light, for 24 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, cool the reaction mixture in an ice bath.[8]

  • Slowly add acetic acid (0.05 mole equivalents) to neutralize the triethylamine catalyst.[8]

  • Remove the ethanol and excess nitroethane under reduced pressure (vacuum evaporation).[8]

  • The remaining residue contains the crude 1-phenyl-2-nitroethanol, which can be used directly in the next step or purified further by column chromatography if necessary.

Causality and Experimental Choices
  • Excess Nitromethane: Using an excess of the nitroalkane helps to drive the reversible Henry reaction towards the product side.

  • Base Catalyst: A catalytic amount of a mild base like triethylamine is used to generate the nucleophilic nitronate. Using a strong base in stoichiometric amounts can promote side reactions, such as dehydration of the product to a nitroalkene or the Cannizzaro reaction of the aldehyde.[5][9]

  • Temperature Control: The reaction is run at room temperature to balance reaction rate and selectivity. Lower temperatures can improve diastereoselectivity when applicable.[10]

  • Neutralization: Acetic acid is added to quench the reaction and neutralize the basic catalyst, preventing the retro-Henry reaction during workup.[8]

Part 2: Reduction of β-Nitro Alcohol to β-Amino Alcohol

The conversion of the nitro group to a primary amine is a crucial step. This can be achieved through various reductive methods. The most common and reliable methods are catalytic hydrogenation and chemical reduction with hydride reagents.[5][11]

Selection of Reduction Method
  • Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel (Raney-Ni) with hydrogen gas.[11][12][13] It is generally a clean reaction, with water being the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure.[14] Transfer hydrogenation, using a hydrogen donor like methanol or formic acid in the presence of a catalyst, offers a safer alternative.[14][15]

  • Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.[13] NaBH₄ by itself is generally not strong enough to reduce a nitro group but its reactivity can be enhanced by the addition of a catalyst, such as nickel(II) chloride (NiCl₂).[12][16] This method avoids the need for high-pressure hydrogenation equipment.

This protocol will focus on catalytic hydrogenation with Pd/C, a highly efficient and common laboratory procedure.

Experimental Protocol: Reduction of 1-Phenyl-2-nitroethanol

Materials

  • Crude 1-Phenyl-2-nitroethanol (from Part 1)

  • Methanol or Ethanol (solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source

  • Celatom® or filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Table 2: Reagents for Reduction

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
1-Phenyl-2-nitroethanol167.16101.67 gAssuming 100% yield from Part 1
10% Pd/C--~5-10 mol%Handle with care, can be pyrophoric
Methanol32.04-20 mLAnhydrous
Hydrogen Gas2.02-50-100 psiUse appropriate safety measures

Procedure

  • In a hydrogenation flask, dissolve the crude 1-phenyl-2-nitroethanol (1.0 mole equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol % by weight relative to the nitro alcohol) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen and then carefully introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir or shake the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celatom® or another filter aid to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely disposed of.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude β-amino alcohol.

Purification and Characterization

The crude 2-amino-1-phenylethanol can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel. The final product should be characterized by standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[17]

Experimental Workflow Diagram

Workflow cluster_Henry Part 1: Henry Reaction cluster_Reduction Part 2: Reduction cluster_Purification Purification & Analysis A 1. Mix Benzaldehyde, Nitromethane, Et3N, EtOH/H2O B 2. Stir at RT for 24h A->B C 3. Cool in Ice Bath B->C D 4. Quench with Acetic Acid C->D E 5. Evaporate Volatiles D->E F 6. Dissolve Crude Nitro Alcohol in Methanol E->F Crude 1-Phenyl-2-nitroethanol G 7. Add Pd/C Catalyst F->G H 8. Hydrogenate (50-100 psi H2) G->H I 9. Filter Catalyst through Celite H->I J 10. Evaporate Solvent I->J K 11. Recrystallization or Column Chromatography J->K Crude β-Amino Alcohol L 12. Characterize by NMR, IR, Mass Spec K->L M M L->M Pure β-Amino Alcohol

Figure 3: Step-by-step experimental workflow.

Asymmetric Synthesis Considerations

For applications in drug development, achieving high enantiomeric purity is often essential. This can be accomplished by modifying the described synthesis:

  • Asymmetric Henry Reaction: Employing a chiral catalyst system, such as a copper(II) complex with a chiral ligand, can direct the reaction to favor the formation of one enantiomer of the β-nitro alcohol.[1][12][18][19] Numerous chiral ligands and organocatalysts have been developed for this purpose.[20][21]

  • Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), can be used for the enantioselective reduction of α-nitroketones (derived from the oxidation of the β-nitro alcohol) to afford chiral β-nitro alcohols.[3][4][22]

The choice of an asymmetric strategy will depend on the desired stereoisomer and the specific requirements of the target molecule.

Conclusion

The synthesis of β-amino alcohols via the Henry reaction followed by nitro group reduction is a robust and versatile method. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce these valuable building blocks. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this synthetic sequence in a laboratory setting, with clear pathways for adaptation to asymmetric synthesis for chiral drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Biocatalytic Reduction of Nitro Compounds to Amino Alcohols.
  • (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
  • Benchchem. (n.d.). Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols.
  • (2014, March 12). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv.
  • (2015, August 28). Full article: Reaction of Henry adducts with aqueous sodium borohydride. Taylor & Francis.
  • (2018, July 29). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI.
  • (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. designer-drug.com.
  • Wikipedia. (n.d.). Henry reaction.
  • (n.d.). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols | Request PDF. ResearchGate.
  • (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • (n.d.). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. PMC.
  • (2014, March 12). Full article: A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Taylor & Francis.
  • (n.d.). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. PMC.
  • (2004, September 28). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. University of Windsor.
  • (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP.
  • (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube.
  • (2024, December 26). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine- Functionalized Organophosphorus Compounds. Preprints.org.
  • (2016, April 25). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. DigitalCommons@Ursinus.
  • (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH.
  • (n.d.). US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. Google Patents.
  • (2012, November 6). Current Chemistry Letters Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Growing Science.

Sources

experimental procedure for the in-situ generation and reaction of 1-phenyl-2-nitroethanol sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the in-situ generation and reaction of 1-phenyl-2-nitroethanol sodium salt . This guide addresses the critical equilibrium dynamics, safety hazards of nitronate salts, and the precise control required for downstream functionalization.

Executive Summary

The sodium salt of 1-phenyl-2-nitroethanol is the pivotal intermediate in the Henry reaction between benzaldehyde and nitromethane. While the neutral nitroalcohol is a valuable precursor for


-blockers and phenethylamines, the sodium salt (nitronate/alkoxide species)  dictates the reaction's stereoselectivity and reversibility.

This protocol details the controlled in-situ generation of this salt and its immediate downstream conversion. CRITICAL SAFETY WARNING: The isolation of dry sodium salts of nitro compounds (nitronates) poses a severe explosion hazard. This guide strictly enforces in-situ processing to mitigate shock-sensitivity risks while maximizing yield through equilibrium control.

Mechanistic Principles & Criticality

The Equilibrium Challenge

The formation of 1-phenyl-2-nitroethanol is reversible (Retro-Henry). The addition of a base (NaOH) generates the dianionic species (or mono-anionic nitronate depending on stoichiometry), which precipitates or remains solvated depending on the solvent system.

  • Forward Reaction: Kinetic control at low temperatures (

    
    ) favors the formation of the salt.
    
  • Reverse Reaction: Higher temperatures or insufficient base stabilization promote the retro-Henry cleavage back to benzaldehyde and nitromethane.

  • The "Salt" Identity: In the presence of strong base (NaOH), the species exists primarily as the sodium

    
    -oxidonitronate  (chelated dianion) or the sodium nitronate  of the alcohol.
    
Reaction Pathway Diagram

The following diagram illustrates the generation of the salt and its two primary divergent reaction paths: (A) Protonation to the Alcohol and (B) Dehydration to the Styrene.

HenryReaction Start Benzaldehyde + Nitromethane Intermediate Sodium Salt Complex (In-Situ Nitronate) Start->Intermediate T < 10°C k1 (Forward) Base NaOH / MeOH (Catalyst/Reagent) Base->Intermediate Intermediate->Start T > 20°C k-1 (Retro-Henry) PathA Path A: Acidification (Cold, Weak Acid) Intermediate->PathA PathB Path B: Dehydration (Strong Acid/Heat) Intermediate->PathB ProductA 1-Phenyl-2-nitroethanol (Nitroalcohol) PathA->ProductA Protonation ProductB beta-Nitrostyrene (Nitroalkene) PathB->ProductB Elimination (-H2O)

Figure 1: Reaction logic flow. The red node highlights the critical high-energy salt intermediate.

Experimental Protocol

Objective: One-pot synthesis of 1-phenyl-2-nitroethanol (via sodium salt) with options for isolation or conversion to


-nitrostyrene.
Reagents & Equipment
ReagentRoleStoichiometryPurity/Grade
BenzaldehydeSubstrate1.0 equivFreshly distilled (acid-free)
NitromethaneNucleophile1.05 equivReagent Grade
Sodium HydroxideBase1.05 equiv50% aq. solution or pellets
MethanolSolvent5 - 10 VolHPLC Grade
Hydrochloric AcidQuenchExcess4M - 6M

Equipment:

  • Jacketed glass reactor or 3-neck round bottom flask.

  • Overhead mechanical stirrer (Magnetic stirring is insufficient due to thick precipitate).

  • Internal temperature probe.

  • Addition funnel with pressure equalization.

Step-by-Step Procedure
Phase 1: In-Situ Generation of the Sodium Salt
  • System Prep: Charge the reactor with Methanol and Nitromethane .[1] Begin agitation and cool the system to -10°C .

  • Aldehyde Addition: Add Benzaldehyde to the cold solution.[2] Ensure the temperature remains below -5°C.

  • Base Addition (Critical Step):

    • Dissolve NaOH in a minimum amount of water (or use 50% solution) and dilute with cold methanol.

    • Slowly add the NaOH solution dropwise.

    • Observation: The solution will turn yellow, followed by the formation of a bulky, white/pale-yellow precipitate (The Sodium Salt).

    • Control: Maintain internal temperature strictly between -5°C and 0°C . Exceeding 10°C promotes side reactions (Cannizzaro) and retro-aldol cleavage.

  • Aging: Once addition is complete, stir the thick slurry at 0°C for 60 minutes to ensure complete conversion to the salt.

Phase 2: Reaction of the Salt (Divergent Paths)

Option A: Isolation of 1-Phenyl-2-nitroethanol (The Alcohol) Use this path if the target is the hydroxy-intermediate for chiral resolution or mild reduction.

  • Prepare a separate vessel with cold dilute Acetic Acid or HCl (approx. 2M) at 0°C.[3]

  • Transfer: Slowly transfer the slurry of the sodium salt into the acid solution. Note: Do not add acid to the salt; inverse addition prevents local heating and retro-reaction.

  • Workup: The solid salt will dissolve and an oil (the nitroalcohol) will separate or precipitate.

  • Extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and evaporate below 40°C.
    

Option B: One-Pot Synthesis of


-Nitrostyrene (The Alkene) 
Use this path for direct dehydration.
  • To the reactor containing the sodium salt slurry, add cold water to dissolve the precipitate (creating a homogeneous yellow solution).

  • Prepare a separate vessel with excess 6M Hydrochloric Acid .

  • Add the aqueous salt solution slowly into the acid with vigorous stirring.

  • Reaction: The sudden pH drop protonates the salt and catalyzes immediate dehydration. A yellow crystalline solid (

    
    -nitrostyrene) will precipitate immediately.
    
  • Filtration: Filter the yellow solid, wash with water, and recrystallize from ethanol.

Technical Data & Validation

Process Parameters Table
ParameterOptimal RangeFailure Mode (If Deviated)
Temperature (Generation) -10°C to 0°C>10°C: Retro-Henry (Low Yield); < -20°C: Slow kinetics
Stirring Rate High ShearLow Shear: Incomplete reaction due to thick slurry formation
pH (Quench) < 1.0 (Path B)pH 4-6: Incomplete dehydration (Mixture of alcohol/alkene)
Addition Order Salt into AcidAcid into Salt: Exotherm causes decomposition/tarring
Safety Profile (E-E-A-T)
  • Explosion Hazard: Sodium salts of aci-nitro compounds (Nitronates) are shock-sensitive explosives when dry. NEVER filter and dry the intermediate salt. Always process it wet or in solution.

  • Thermal Runaway: The reaction of nitromethane with base is exothermic. Adiabatic temperature rise can trigger bulk decomposition of nitromethane. Active cooling is mandatory.

References

  • Kamlet, J. (1939). Synthesis of Phenyl-2-Nitroalcohols. U.S. Patent 2,151,517.[2] Link

  • Organic Syntheses. (1921).

    
    -Nitrostyrene. Org. Synth. 1921, 1, 413; Coll. Vol. 1, p.413. Link
    
  • Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews, 105(1), 27-50.
  • Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for context on phenethylamine precursors via nitrostyrene). Link

  • BenchChem. (2025).[1] Solubility Profile of 1-Phenyl-2-nitropropene. Link (Cited for downstream solubility data).

Sources

Troubleshooting & Optimization

purification techniques for beta-nitro alcohol products

Technical Support Center: -Nitro Alcohol Purification

Topic: Troubleshooting & Purification of Henry Reaction Products

Status: Active | Version: 3.1 | Audience: R&D Chemists

Introduction: The Stability Paradox

You are likely here because your

Henry (Nitroaldol) Reaction12

The Core Challenge: The very basic conditions required to form them are the same conditions that destroy them.

  • Retro-Henry Reaction: Reversion to starting aldehyde and nitroalkane.

  • Dehydration: Elimination of water to form thermodynamically stable nitroalkenes (styrenes).

This guide provides self-validating protocols to lock in your product and purify it to pharmaceutical standards.

Module 1: The "Retro" Crisis (Workup & Stability)

Issue: Product yield drops significantly during concentration or storage; aldehyde peaks reappear in NMR.

The Mechanism

The Henry reaction is reversible (

12
Protocol: The "Lock-In" Acidic Quench

Do not skip this step even if the reaction seems neutral.

  • Monitor: Check reaction completion via TLC.

  • The Quench: Cool the reaction mixture to 0°C .

  • Acidification: Add 1M HCl (aq) dropwise with vigorous stirring.

    • Target pH: Adjust strictly to pH 5–6 .

    • Why? pH < 4 risks acid-catalyzed dehydration (Nef reaction side-products). pH > 7 allows Retro-Henry.

  • Extraction: Extract immediately with EtOAc or CH₂Cl₂.

  • Wash: Wash organic layer with saturated Brine (not NaHCO₃, as it is slightly basic).

  • Drying: Use anhydrous MgSO₄ (slightly acidic/neutral) rather than K₂CO₃ (basic).

Self-Validating Check (NMR)

Before extensive purification, run a crude

  • Success: Look for the

    
    -proton (CH-OH) signal, typically a multiplet at 
    
    
    5.0–5.5 ppm
    .
  • Failure (Retro): Sharp singlet at

    
     9.5–10.0 ppm  (Aldehyde).
    
  • Failure (Dehydration): Doublet/multiplet at

    
     7.0–8.0 ppm  (Vinyl proton of nitroalkene).
    
Workflow Visualization

WorkupLogicStartCrude Reaction(Basic pH)CoolCool to 0°CStart->CoolAcidAdd 1M HClto pH 5-6Cool->AcidStops Retro-HenryExtractExtract (EtOAc)Wash (Brine)Acid->ExtractDryDry (MgSO4)Concentrate <30°CExtract->DryCheckNMR CheckDry->CheckPurificationPurificationCheck->PurificationCH-OH presentReprocessReprocessCheck->ReprocessAldehyde present

Figure 1: Critical workup logic to prevent the Retro-Henry reaction.

Module 2: Chromatographic Purification

Issue: Product streaks on the column or decomposes into yellow oil (nitroalkene) during purification.

The Silica Problem

Standard silica gel is slightly acidic and possesses active hydroxyl groups. For sensitive

Troubleshooting Table: Stationary Phase Selection
Substrate SensitivityStationary PhaseEluent ModifierTechnical Note
Robust (Aliphatic)Standard Silica (40-63 µm)NoneStandard Hexane/EtOAc gradient.
Moderate (Aromatic)Neutralized Silica1% Acetic AcidPrevents base-catalyzed retro-reaction on column.
High (e-rich Aromatic)Deactivated Silica 0.5% Et₃N (Careful)Pre-wash silica with 1% Et₃N in Hexane, then flush. Risk: Retro-Henry.[3][4]
Extreme Florisil (Magnesium Silicate)NoneLess acidic than silica; milder interaction.
Separation of Diastereomers (Syn/Anti)
  • TLC Tip: Anti isomers are generally more polar (lower R_f) than syn isomers due to intramolecular H-bonding capabilities in the syn form (depending on R-groups).

  • Solvent System: Use Toluene:Ethyl Acetate (9:1) for better diastereomer resolution compared to Hexane:EtOAc.

Module 3: Enantioselective Purification (Biocatalysis)

Issue: Need single enantiomers for drug development; chemical synthesis yielded a racemate.

Technique: Lipase-Catalyzed Kinetic Resolution

Since

Protocol (Kinetic Resolution)
  • Substrate: Dissolve racemic

    
    -nitro alcohol in dry MTBE or Toluene.
    
  • Acyl Donor: Add Vinyl Acetate (3–5 equivalents).

  • Catalyst: Add CAL-B (Candida antarctica Lipase B) or Lipase PS (Pseudomonas cepacia) immobilized on acrylic resin.

  • Condition: Stir at 30–40°C.

  • Monitoring: Monitor by Chiral HPLC. The enzyme typically acetylates the (R)-enantiomer (E value > 100).

  • Workup: Filter off enzyme. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via standard silica column chromatography (large R_f difference).

Pathway Visualization

KineticResolutioncluster_productsSeparable ProductsRacemateRacemic Beta-Nitro AlcoholEnzymeAdd CAL-B Lipase+ Vinyl AcetateRacemate->EnzymeReactionSelective Transesterification(Kinetic Control)Enzyme->ReactionAlcohol(S)-Alcohol(Unreacted)Reaction->AlcoholLow RfEster(R)-Acetate(New Product)Reaction->EsterHigh Rf

Figure 2: Enzymatic kinetic resolution workflow for obtaining enantiopure isolates.

Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says it should be a solid. What happened? A: This usually indicates trace solvent entrapment or impurities (often the nitroalkene).

  • Fix: Attempt trituration . Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold pentane or hexane while scratching the glass side with a spatula. If it remains an oil, run a high-vacuum pump (>0.1 mmHg) for 4 hours to remove trapped solvent, which often inhibits crystallization.

Q: Can I distill my product to purify it? A: Generally, No.

  • Exception: If you must, use Kugelrohr distillation under high vacuum (<0.05 mmHg) at the lowest possible temperature.

Q: I see a yellow color developing during column chromatography. A: Yellow is the characteristic color of conjugated nitroalkenes . This confirms dehydration is occurring on the column.

  • Fix: Switch to a neutral alumina column or acidify your silica eluent with 0.5% acetic acid to suppress the basic sites on the silica that promote elimination.

References

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945.

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry reactions: Catalysts and Synthetic Applications. European Journal of Organic Chemistry, 2005(13), 2561-2576.

  • Griengl, H., et al. (2000).

    
    -nitro alcohols. Tetrahedron: Asymmetry, 11(22), 4535-4541. 
    
  • Purkarthofer, T., et al. (2006). Hydroxynitrile lyases in organic synthesis: C–C bond formation.[5] Applied Microbiology and Biotechnology, 71, 569–578.

troubleshooting common side reactions in the Henry reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Henry (nitroaldol) reaction to synthesize β-nitro alcohol precursors.

While the Henry reaction is a powerful tool for C-C bond formation, the basic conditions required to generate the reactive nitronate intermediate often trigger a cascade of competing side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you achieve high chemoselectivity and enantiomeric excess (ee).

Mechanistic Overview & Reaction Network

The Henry reaction proceeds via the base-catalyzed deprotonation of a nitroalkane to form a nucleophilic nitronate, which subsequently attacks an electrophilic aldehyde or ketone[1]. However, because all steps in this pathway are inherently reversible, and because the substrates themselves are sensitive to basic conditions, several competing thermodynamic and kinetic pathways can hijack your yield[2].

HenryNetwork A Aldehyde / Ketone + Nitroalkane B Nitronate Intermediate A->B Base Addition E Aldol Products (Self-Condensation) A->E Enolizable Substrates + Strong Base F Cannizzaro Products (Disproportionation) A->F Non-enolizable Substrates + Strong Base C β-Nitro Alcohol (Target Product) B->C Nucleophilic Attack (Protonation) C->B Retro-Henry (Reversible) D Nitroalkene (Dehydration Byproduct) C->D Heat / Strong Base (E1cB Elimination)

Reaction network of the Henry reaction highlighting the target pathway and competing side reactions.

Troubleshooting FAQs

Q1: My reaction yields mostly nitroalkenes instead of the desired β-nitro alcohol. How do I prevent over-dehydration? Causality: Dehydration to the nitroalkene is the most common side reaction. It is driven by the thermodynamic stability of the resulting conjugated double bond[3]. Strong bases (like NaOH or alkoxides) not only deprotonate the nitroalkane but also facilitate an E1cB elimination of the resulting β-nitro alcohol, especially at elevated temperatures[2][4]. Actionable Fix: Switch to milder bases (e.g., catalytic amines like DIPEA or tetramethylguanidine) and strictly control the temperature (0 °C to 25 °C). If using a transition metal catalyst, the Lewis acidity activates the substrates, allowing for even weaker bases (like acetate counterions) to be effective, virtually eliminating dehydration[5].

Q2: I am observing significant starting material recovery even after long reaction times. Is my catalyst dead? Causality: You are likely fighting the "Retro-Henry" reaction. Because the C-C bond formation is completely reversible, extended reaction times or higher temperatures can shift the thermodynamic equilibrium back toward the starting aldehyde and nitroalkane[1][6]. Actionable Fix: Do not leave the product in basic conditions during workup. Quench the reaction strictly with a weak acid (e.g., saturated aqueous NH₄Cl) at low temperature before isolation. This protonates the nitronate intermediate and neutralizes the base, effectively "freezing" the equilibrium[1].

Q3: I am using an aliphatic aldehyde, and I see a complex mixture of byproducts. What is happening? Causality: You are observing a competing Aldol condensation. Aliphatic aldehydes possess α-protons. In the presence of a base, they can undergo self-condensation rather than reacting with the nitroalkane[7]. Actionable Fix: Use a highly chemoselective catalyst system. Copper(II) complexes with chiral ligands preferentially coordinate the nitroalkane and the aldehyde in a specific geometry, drastically accelerating the Henry pathway over the Aldol pathway[8]. Additionally, adding the aldehyde slowly via a syringe pump to a pre-formed nitronate solution minimizes local aldehyde concentrations.

Q4: I am using a sterically hindered aromatic aldehyde, and I detect carboxylic acids and alcohols in my mixture. Why? Causality: This is the Cannizzaro reaction. Aromatic aldehydes lack α-protons. When exposed to strong bases (especially alkali hydroxides) and when the Henry addition is slowed by steric hindrance, the aldehyde undergoes base-catalyzed disproportionation into the corresponding carboxylic acid and alcohol[1][2]. Actionable Fix: Completely avoid strong alkali bases. Switch to a mild bifunctional organocatalyst (e.g., squaramides or thioureas) that activates the substrates via hydrogen bonding rather than brute-force deprotonation[6].

Standard Optimized Protocol (Self-Validating System)

To ensure high yields and minimize the side reactions detailed above, utilize this self-validating, chemoselective Copper-Catalyzed Asymmetric Henry Reaction protocol. Every step contains a built-in validation check to ensure the chemistry is proceeding as intended.

ProtocolWorkflow S1 Step 1 Catalyst Activation (Cu(II) + Ligand) S2 Step 2 Substrate Addition (Aldehyde + Nitroalkane) S1->S2 S3 Step 3 Low-Temp Incubation (Suppress Dehydration) S2->S3 S4 Step 4 Acidic Quench (Halt Retro-Henry) S3->S4 S5 Step 5 TLC/HPLC Validation (Verify Purity) S4->S5

Self-validating workflow for chemoselective Henry reactions to minimize side product formation.

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried flask under N₂, dissolve 10 mol% of Cu(OAc)₂ and 11 mol% of a chiral bisoxazoline ligand in anhydrous THF. Stir for 1 hour at room temperature.

    • Validation Check: The solution must transition from a pale blue suspension to a homogeneous deep blue/green solution, confirming active complex formation.

  • Substrate Addition: Cool the system to 0 °C. Add the nitroalkane (10.0 eq) followed by the aldehyde (1.0 eq). The excess nitroalkane drives the equilibrium forward against the Retro-Henry pathway.

  • Reaction Monitoring: Stir at 0 °C for 24 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The β-nitro alcohol will appear as a UV-active spot. If a bright yellow, fast-moving spot appears, this indicates premature dehydration to the nitroalkene. If observed, immediately proceed to Step 4.

  • Equilibrium Quench: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (equal volume to THF).

    • Validation Check: Test the aqueous layer with pH paper; it must read between pH 5-6. This confirms the base is neutralized, freezing the Retro-Henry equilibrium.

  • Isolation: Extract with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal dehydration during solvent removal.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the quantitative impact of different reaction conditions on the distribution of the desired product versus common side reactions.

Catalyst / Base SystemBase StrengthTemperatureβ-Nitro Alcohol YieldNitroalkene (Dehydration)Aldol / Cannizzaro Byproducts
NaOH (Aqueous) Strong25 °C45%20%35%
Et₃N (Organic) Moderate25 °C70%15%15%
Cu(OAc)₂ + Chiral Ligand Mild (Lewis Acid)0 °C95%< 2%< 1%
Squaramide Organocatalyst Mild (H-Bonding)-20 °C92%< 1%None Detected

References

  • [3] Title: Henry Reaction - Common Conditions | Source: Common Organic Chemistry | URL: [Link]

  • [8] Title: Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis | Source: ResearchGate | URL: [Link]

  • [1] Title: Henry reaction | Source: Wikipedia | URL: [Link]

  • [7] Title: Aldol Condensation and Related Reactions | Source: SRM Institute of Science and Technology | URL: [Link]

  • [2] Title: Nitroaldol Reaction | Source: Encyclopedia MDPI | URL: [Link]

  • [5] Title: A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water | Source: MDPI Catalysts | URL: [Link]

  • [6] Title: Optimizing the Accuracy and Computational Cost in Theoretical Squaramide Catalysis: The Henry Reaction | Source: SciSpace | URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Improved Yield and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in optimizing their chemical reactions. This guide is structured to provide not just procedural steps, but the underlying scientific principles to foster a deeper understanding of reaction optimization. Here, you will find practical, field-tested advice to troubleshoot common experimental challenges and systematically improve your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the bedrock of reaction optimization.

Q1: My reaction is giving a low yield. What are the first things I should check?

A low yield can stem from a multitude of factors, ranging from simple experimental errors to more complex mechanistic issues.[1] Before delving into extensive optimization, a systematic check of the fundamentals is crucial:

  • Reagent Purity and Stoichiometry: Impurities in starting materials can act as inhibitors or participate in side reactions, consuming your reactants.[2][3] Always ensure the purity of your reagents and verify that you have calculated and weighed the amounts accurately.[1]

  • Reaction Setup and Technique: Ensure all glassware is clean and dry, especially for moisture-sensitive reactions.[1] In such cases, working under an inert atmosphere (e.g., nitrogen or argon) is critical.[3] Also, verify that reagents are being transferred completely.[1]

  • Reaction Time and Temperature: A reaction may be incomplete if the time is too short, or the product may decompose if the time is too long or the temperature is too high.[2][4] Monitoring the reaction over time using techniques like TLC, GC, or HPLC is essential to determine the optimal duration.[2]

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Catalysts can degrade over time or be poisoned by impurities.[5][6]

Q2: What is the difference between kinetic and thermodynamic control, and how can I use this to my advantage?

Understanding the principles of kinetic versus thermodynamic control is fundamental to optimizing for a specific product when multiple outcomes are possible.[7][8]

  • Kinetic Control favors the product that is formed the fastest, meaning it has the lowest activation energy.[7][9] These conditions are typically achieved at low temperatures and for short reaction times, often with strong, non-equilibrating reagents.[7]

  • Thermodynamic Control favors the most stable product, which has the lowest Gibbs free energy.[7][9] These conditions are typically achieved at higher temperatures and for longer reaction times, allowing the reaction to reach equilibrium.[7]

By manipulating the reaction conditions, you can selectively favor one product over another. For instance, if your desired product is the kinetic one, running the reaction at a lower temperature and stopping it before it has a chance to equilibrate to the more stable thermodynamic product is key.[7][9]

Q3: How does solvent choice impact my reaction's yield and selectivity?

The solvent is not just a medium for the reaction; it can actively influence the reaction's rate, yield, and selectivity.[10][11] Key solvent properties to consider include:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can significantly increase the rate of certain reactions.[10][12] For example, SN1 reactions are favored in polar protic solvents.[10]

  • Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can donate hydrogen bonds, which can solvate and stabilize anions. Aprotic solvents (e.g., DMSO, acetonitrile) do not have this ability and can enhance the nucleophilicity of anions.[12][13]

  • Boiling Point: The boiling point dictates the temperature range accessible for the reaction.[10] High-boiling point solvents are necessary for reactions requiring significant heat to overcome a high activation energy.[10]

A systematic screening of solvents with varying properties is often a crucial step in reaction optimization.[2]

Q4: What is Design of Experiments (DoE) and when should I use it?

Design of Experiments (DoE) is a statistical method that allows for the simultaneous variation of multiple factors to efficiently screen the reaction space for optimal conditions.[14][15] This is a more powerful and efficient approach than the traditional One-Factor-At-a-Time (OFAT) method.[16]

DoE is particularly useful when you have multiple parameters that could be affecting your reaction's outcome, such as temperature, concentration, catalyst loading, and solvent. By using DoE, you can:

  • Identify the most critical factors influencing yield and selectivity.

  • Understand the interactions between different factors.[16]

  • Determine the optimal reaction conditions with fewer experiments, saving time and resources.[15][16]

Software packages are available to help design and analyze DoE studies, making this powerful tool more accessible.[15]

Section 2: Troubleshooting Guides

This section provides detailed guidance on tackling specific, common challenges encountered during reaction optimization.

Guide 1: Troubleshooting Low Reaction Yield

A low yield is a frequent and frustrating issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Step 1: Initial Assessment - Is the Reaction Working at All?

Before making significant changes, confirm that the desired transformation is occurring. Use an appropriate analytical technique (TLC, LC-MS, GC-MS, NMR) to analyze a crude sample of the reaction mixture.

  • If no product is observed:

    • Verify Reagent Integrity: Re-check the purity and identity of your starting materials and reagents.[1]

    • Check Catalyst Activity: If applicable, try a fresh batch of catalyst or a different catalyst altogether.[6]

    • Re-evaluate Reaction Conditions: Are the temperature and pressure appropriate for the reaction? Consult the literature for analogous transformations.

  • If some product is observed, but the yield is low: Proceed to the next steps.

Step 2: Identifying the Cause of Low Yield

The following table outlines potential causes and corresponding troubleshooting strategies:

Potential Cause Diagnostic Clues Troubleshooting Strategy
Incomplete Reaction Significant amount of starting material remaining at the end of the reaction.[3]Increase reaction time, temperature, or concentration of a limiting reagent.[2]
Product Decomposition Appearance of new, unidentified spots/peaks over time, with a corresponding decrease in the product spot/peak.[2]Lower the reaction temperature, reduce the reaction time, or use a milder workup procedure.[2]
Side Reactions Presence of known or unexpected byproducts.[2]Optimize reaction conditions (temperature, concentration) to favor the desired pathway.[2] Consider using a more selective catalyst or changing the order of reagent addition.
Poor Experimental Technique Inconsistent results between runs.Review and refine experimental procedures, ensuring accurate measurements and complete transfers.[1]
Experimental Protocol: A General Approach to Optimizing for Yield
  • Establish a Baseline: Run the reaction under the initial conditions and carefully analyze the outcome, quantifying the yield of the desired product and any major byproducts.

  • One-Factor-At-a-Time (OFAT) Screening:

    • Temperature: Run the reaction at a few different temperatures (e.g., 0 °C, room temperature, 50 °C) while keeping all other parameters constant.[4]

    • Concentration: Vary the concentration of the reactants to see its effect on the reaction rate and outcome.[2]

    • Catalyst Loading: If applicable, screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal amount.[6][17]

  • Solvent Screening: If the initial solvent is not providing good results, screen a small panel of solvents with different polarities and properties.[10][11]

  • Design of Experiments (DoE): For more complex systems, use a DoE approach to systematically explore the interactions between the most critical parameters identified in the initial screening.[14][15]

Yield_Troubleshooting_Workflow start Low Yield Observed check_product Is any product forming? (TLC, LC-MS) start->check_product no_product No Product Detected check_product->no_product No product_detected Product Detected check_product->product_detected Yes verify_reagents Verify Reagents & Catalyst Activity no_product->verify_reagents incomplete_reaction Incomplete Reaction? (Starting material remains) product_detected->incomplete_reaction optimize_time_temp Increase Time / Temperature / Reagent Concentration incomplete_reaction->optimize_time_temp Yes decomposition Decomposition? (Byproducts increase over time) incomplete_reaction->decomposition No end Improved Yield optimize_time_temp->end reduce_severity Decrease Time / Temperature / Use Milder Workup decomposition->reduce_severity Yes side_reactions Side Reactions? (Significant byproducts) decomposition->side_reactions No reduce_severity->end optimize_selectivity Optimize for Selectivity (See Guide 2) side_reactions->optimize_selectivity Yes optimize_selectivity->end

Caption: A workflow for troubleshooting low-yield chemical reactions.

Guide 2: Improving Reaction Selectivity

Poor selectivity (chemoselectivity, regioselectivity, stereoselectivity) leads to the formation of undesired isomers or byproducts, complicating purification and reducing the yield of the target molecule.

Step 1: Understand the Competing Pathways

Identify the structures of the major undesired products. This will provide insight into the competing reaction pathways. The fundamental principles of kinetic versus thermodynamic control are often at play.[7][9]

  • Kinetic Product: Formed faster, lower activation energy.[8]

  • Thermodynamic Product: More stable, lower Gibbs free energy.[8]

Kinetic_vs_Thermodynamic cluster_0 Reaction Coordinate Diagram A Reactants TS1 Transition State 1 (Lower Ea) A->TS1 ΔG‡ (kinetic) TS2 Transition State 2 (Higher Ea) A->TS2 ΔG‡ (thermodynamic) P_kinetic Kinetic Product (Forms Faster) TS1->P_kinetic P_thermo Thermodynamic Product (More Stable) TS2->P_thermo

Caption: Energy profile for kinetic vs. thermodynamic products.

Step 2: Strategies for Enhancing Selectivity

The following table summarizes key strategies for improving different types of selectivity:

Strategy Key Parameters to Modify Rationale
Favoring the Kinetic Product Temperature: Lower the temperature. Reaction Time: Use shorter reaction times.Reduces the available energy, favoring the pathway with the lower activation energy.[7] Prevents the system from reaching equilibrium where the thermodynamic product would dominate.[9]
Favoring the Thermodynamic Product Temperature: Increase the temperature. Reaction Time: Use longer reaction times.Provides sufficient energy to overcome the higher activation barrier and allows the reaction to equilibrate to the most stable product.[7]
Improving Stereoselectivity Catalyst/Ligand: Use a chiral catalyst or ligand. Temperature: Lowering the temperature often increases the energy difference between diastereomeric transition states.[6] Solvent: The solvent can influence the conformation of the transition state.Chiral catalysts create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.[18]
Improving Regioselectivity/Chemoselectivity Protecting Groups: Temporarily block a reactive functional group to direct the reaction to another site. Catalyst/Reagent: Choose a catalyst or reagent known for its selectivity for a particular functional group. Order of Addition: Adding a reactive reagent slowly can prevent a buildup of its concentration and reduce the likelihood of side reactions.[2]These strategies alter the relative reactivity of different functional groups or sites within a molecule.[19][20]
Experimental Protocol: Screening for Improved Diastereoselectivity

This protocol provides a general workflow for optimizing a reaction that is producing an undesired diastereomer.

  • Baseline Analysis: Run the reaction under the standard conditions and determine the diastereomeric ratio (d.r.) using an appropriate analytical method (e.g., ¹H NMR, HPLC).

  • Temperature Screening:

    • Set up the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

    • Monitor the reactions to completion and analyze the d.r. for each. Lower temperatures often lead to higher selectivity.[6]

  • Solvent Screening:

    • Select a panel of solvents with varying polarities and coordinating abilities (e.g., THF, CH₂Cl₂, Toluene, Acetonitrile).

    • Run the reaction in each solvent at the optimal temperature identified in the previous step.

    • Analyze the d.r. for each reaction.

  • Catalyst/Reagent Modification:

    • If applicable, screen different chiral ligands or catalysts.

    • Consider the use of additives that may influence the transition state geometry.

Section 3: Data Summary and Visualization

Systematic data collection and analysis are key to successful optimization.

Table 1: Example of a Solvent Screening Study for Yield and Selectivity
Entry Solvent Temperature (°C) Time (h) Conversion (%) Yield (%) Selectivity (Product:Byproduct)
1Dichloromethane251285705:1
2Tetrahydrofuran2512958810:1
3Acetonitrile2512>99858:1
4Toluene508>999215:1
5Toluene2524908514:1

Data is illustrative and will vary for each specific reaction.

References

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry.
  • Benchchem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • (2025, July 3). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
  • Sterling Pharma Solutions. (2025, April 4). DOE: An efficient approach to process optimisation.
  • (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • Wiley. (n.d.). Selectivity in Organic Synthesis.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • ChemRxiv. (n.d.). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization.
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • (2024, September 30). Recent trends for chemoselectivity modulation in one-pot organic transformations.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
  • (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • (2024, October 4). Machine learning-guided strategies for reaction conditions design and optimization.
  • ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions.
  • Benchchem. (2025). Technical Support Center: Minimizing Impurities in Synthesis.
  • RSC Publishing. (n.d.). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • MSE Supplies. (2025, September 3). The Role of Temperature in Chemical Reactions.
  • (2023, March 15). How Does Temperature Affect The Rate Of A Reaction? Buy Chemicals Online.
  • Reddit. (2018, January 30). How does increasing the temperature of a chemical reaction affect it? r/askscience.
  • ResearchGate. (2025, August 8). Organic Chemistry: How can novel catalytic methods improve the selectivity and efficiency of asymmetric synthesis?
  • Wikipedia. (n.d.). Solvent effects.
  • (2026, February 7). INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION.
  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions.
  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?
  • PubMed. (2017, March 21). Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups.
  • (n.d.). Investigations of the effect of catalyst loading on cross-metathesis reaction.
  • Chemguide. (2018, October 15). The Effect of Catalysts on Reaction Rates.
  • ajeee. (n.d.). factors affecting catalyst activity and reaction rates.
  • PMC. (2025, March 12). Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban.
  • Benchchem. (n.d.). Improving yield and selectivity in MTBD catalyzed reactions.
  • APC. (2025, February 11). Maximizing Reaction Yield Through Bayesian Optimization.
  • ACS.org. (2024, July 30). Lesson 6.4: Temperature and the Rate of a Chemical Reaction.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • PMC. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Simson Pharma. (2024, July 22). Sources And Impurities In Pharmaceutical Substances.
  • (2023, May 19). Advancing from Research to Development: What Can Go Wrong?
  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
  • BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
  • ACS Central Science. (2026, February 5). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments.
  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • (2012, October 9). Ask the Experts: The Challenges And Benefits Of Flow Chemistry To Optimize Drug Development.
  • GalChimia. (2017, September 1). Reaction Optimization: Case Study 1.

Sources

strategies for enhancing the yield of reactions involving benzylic sodium intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Organosodium Chemistry. This guide is designed for researchers, application scientists, and drug development professionals dealing with the notoriously challenging synthesis and cross-coupling of benzylic sodium intermediates.

Below, you will find diagnostic tools, mechanistic troubleshooting FAQs, quantitative yield comparisons, and self-validating standard operating procedures (SOPs) to optimize your metalation workflows.

G A Low Yield in Benzylic Sodium Reaction B Is the starting arene fully consumed? A->B C Incomplete Metalation (Aggregation Issue) B->C No D Are there homocoupling (Wurtz) byproducts? B->D Yes E Add TMEDA or PMDETA to break oligomers C->E F Uncontrolled Reactivity (Radical/Thermal) D->F Yes G Poor Electrophile Trapping D->G No H Use Continuous Flow or lower temperature F->H I Change to NaCH2SiMe3 or use Me6TREN G->I

Diagnostic workflow for troubleshooting low yields in benzylic sodium reactions.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My benzylic metalation is stalling at 40-50% conversion using traditional Lochmann-Schlosser bases. How can I drive it to completion? Causality & Solution: Traditional Lochmann-Schlosser (L-S) bases (mixtures of alkyl lithium and heavier alkali metal alkoxides) suffer from severe aggregation in non-polar solvents[1]. These heavy oligomeric clusters restrict the kinetic basicity of the reagent, preventing the complete deprotonation of weakly acidic benzylic C-H bonds. To resolve this, you must disrupt the sodium aggregates. We recommend transitioning to molecular organosodium reagents combined with multidentate Lewis bases. For instance, using NaCH2SiMe3 in the presence of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) forces the sodium ions into monomeric or lower-order aggregate states, drastically enhancing their basicity and driving lateral metalation of alkyl arenes to >80% yield[2].

Q2: I am isolating high amounts of symmetrical bibenzyls (Wurtz-type homocoupling) instead of my desired cross-coupled product. How do I suppress this? Causality & Solution: Benzylic sodium species are highly nucleophilic but are also prone to single-electron transfer (SET) pathways. When reacted with alkyl or benzyl halides in standard batch reactors, localized high concentrations and exothermic hotspots promote radical homocoupling (Wurtz-type reactions) over the desired SN2 cross-coupling[3]. To suppress this, shift from batch to Continuous Flow Chemistry . Generating the alkylsodium precursor (e.g., (2-ethylhexyl)sodium) on-demand in a packed-bed reactor, followed by inline lateral sodiation and immediate electrophilic quench, minimizes the residence time of the highly reactive benzylic sodium intermediate[3]. This precise thermal and spatial control routinely boosts cross-coupling yields from <50% to >85%[3].

Q3: My benzylic sodium intermediate precipitates out of solution before I can trap it with an electrophile. What is the fix? Causality & Solution: Unsolvated benzylic sodium compounds form insoluble polymeric networks via intermolecular cation-π interactions. To maintain homogeneity, you must saturate the sodium coordination sphere. Adding the tetradentate ligand tris[2-(dimethylamino)ethyl]amine (Me6TREN) completely encapsulates the Na+ cation. This not only solubilizes the complex by forming discrete, structurally characterized sodium benzyl cations but also preserves its nucleophilicity for subsequent alkylation or catalytic hydrosilylation[1].

Pathway N1 Alkyl Chloride Precursor N2 Sodium Packed Bed Reactor N1->N2 N3 Alkylsodium Intermediate N2->N3 On-demand N5 Benzylic Sodium Complex N3->N5 N4 Alkylarene + TMEDA/PMDETA N4->N5 Lateral Sodiation N6 Electrophilic Quench N5->N6 Cross-Coupling

Continuous flow generation and trapping pathway for benzylic sodium intermediates.

Section 2: Quantitative Yield Comparisons

The following table summarizes the impact of base selection, ligand coordination, and reactor setup on the yield of benzylic sodium generation and subsequent electrophilic trapping.

Base SystemLigand / AdditiveSubstrateTarget ReactionYield (%)Primary Mechanistic Advantage
nBuLi / NaOtBu (L-S Base)NoneTolueneCO2 Trapping (Batch)45 - 65%Baseline metalation; severely limited by aggregation.
(2-Ethylhexyl)sodiumTMEDAp-XyleneEpoxide Ring Opening (Flow)90 - 98%On-demand flow generation prevents degradation; TMEDA ensures solubility[3].
NaCH2SiMe3PMDETATolueneAddition to Diarylethenes78 - 85%PMDETA breaks oligomers, enabling dual basicity/nucleophilicity[2].
NaTpMe2 / MesityllithiumMe6TRENTolueneAlkylation / Isolation> 90%Complete Na+ encapsulation isolates reactive monomeric cations[1].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Continuous Flow Lateral Sodiation using (2-Ethylhexyl)sodium

This self-validating flow protocol minimizes Wurtz homocoupling and handles the extreme air/moisture sensitivity of alkylsodium reagents[3].

  • Reactor Preparation: Pack a stainless-steel column with sodium dispersion mixed with glass beads to create a porous bed. Flush the system with dry hexane at 0.5 mL/min under argon.

  • Precursor Activation: Pump a 0.5 M solution of 3-(chloromethyl)heptane in hexane through the sodium bed at 25 °C.

    • Validation Checkpoint: The effluent should be a clear, deep-colored solution of (2-ethylhexyl)sodium. Titrate a 1 mL aliquot with N-benzylbenzamide to confirm a concentration of >0.45 M.

  • Inline Metalation: Using a T-mixer, merge the (2-ethylhexyl)sodium stream with a second stream containing the target alkylarene (e.g., p-xylene, 1.0 equiv) and TMEDA (2.0 equiv) in hexane.

  • Residence Time: Pass the combined stream through a perfluoroalkoxy (PFA) residence coil (tres = 100 to 460 seconds) at 25 °C.

    • Validation Checkpoint: A vibrant color shift (typically deep red or orange) indicates the successful deprotonation and formation of the benzylic sodium species. If the solution remains pale, check the sodium bed for passivation.

  • Electrophilic Quench: Merge the output stream with a solution of the desired electrophile (e.g., an epoxide or alkyl chloride) at 0 °C to 25 °C. Collect the output in a flask containing saturated aqueous NH4Cl to quench any residual organometallics[3].

Protocol B: Batch Synthesis of Monomeric Sodium Benzyl Complexes

Use this protocol when isolating the intermediate or when flow equipment is unavailable, utilizing PMDETA to ensure solubility and kinetic reactivity[2].

  • Base Preparation: In an argon-filled glovebox, dissolve NaCH2SiMe3 (1.0 mmol) in dry hexane (5 mL).

  • Ligand Addition: Add PMDETA (1.0 mmol) dropwise at room temperature. Stir for 10 minutes.

    • Validation Checkpoint: The initially cloudy suspension will clarify as the monomeric NaCH2SiMe3·PMDETA complex forms.

  • Lateral Metalation: Add the alkyl arene (e.g., toluene, 1.2 mmol) to the solution. Stir at 25 °C for 2 to 4 hours.

    • Validation Checkpoint: The solution will turn deep orange/red, confirming the quantitative lateral deprotonation of the benzylic C-H bond and formation of the NaCH2Ar·PMDETA complex[2].

  • Nucleophilic Addition: Slowly add the electrophile (e.g., trans-stilbene or a ketone, 0.9 mmol) dissolved in hexane. Stir for an additional 1 hour before quenching with strictly degassed water.

References

  • Source: nih.gov (Angewandte Chemie International Edition)
  • Source: nih.gov (Nature Communications)
  • Source: researchgate.

Sources

safe handling and storage procedures for organosodium compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Reactivity Organometallics Subject: Safe Handling, Storage, and Troubleshooting for Organosodium Compounds Ticket ID: #NA-ORG-SAFETY-001 Assigned Specialist: Senior Application Scientist, Reactive Intermediates Group

Overview

You have accessed the Tier 2 Technical Support Guide for Organosodium Compounds . Unlike their organolithium counterparts, organosodium reagents (e.g., Sodium Cyclopentadienide, Phenylsodium, Sodium Naphthalenide) exhibit significantly higher ionicity and lattice energy. This results in distinct handling challenges: they are often insoluble precipitates rather than clear solutions, and they possess extreme pyrophoricity and basicity.[1]

This guide addresses the specific failure modes associated with the C-Na bond polarization and provides self-validating protocols for their safe use.

Part 1: Critical Incident Response (Emergency Mode)

Q: "I have a spill or fire in the fume hood. What is the immediate protocol?"

A: Do not use water. Do not use CO₂ extinguishers (organosodiums can react exothermically with CO₂).[1]

  • Mechanism: Organosodium compounds react violently with protic sources (moisture) and oxidizers.[1] The reaction releases hydrogen gas (

    
    ) and heat, instantly igniting the solvent vapor.
    
  • Immediate Action: Isolate the fire. If the fire is small (contained in a flask), suffocate it with dry sand or a lime-based suppressant. If the fire spreads to the hood floor, use a Class D (Met-L-X) extinguisher.

Decision Logic for Critical Incidents:

EmergencyResponse Start INCIDENT DETECTED CheckType Identify Hazard Type Start->CheckType IsFire Active Fire? CheckType->IsFire IsSpill Spill Only (No Fire) CheckType->IsSpill ActionFire Use Class D Extinguisher OR Dry Sand/Lime. NEVER WATER/CO2. IsFire->ActionFire ActionSpill Cover with Dry Sand/Vermiculite. Do NOT wipe with paper towels. IsSpill->ActionSpill AssessContainment Is Containment Lost? ActionFire->AssessContainment Quench Proceed to Quenching Protocol (See Part 4) ActionSpill->Quench Evacuate Evacuate Lab Trigger Alarm AssessContainment->Evacuate Yes (Hood Breached) AssessContainment->Quench No (Contained)

Figure 1: Decision logic for immediate response to organosodium incidents. Note the strict prohibition of water and CO₂.[2]

Part 2: Storage & Stability

Q: "My Sodium Cyclopentadienide (NaCp) solution has changed color. Is it still active?"

A: Color is your primary indicator of integrity.[1]

  • The Science: The Na-C bond is highly polarized.[1][3] Oxidation or protonation destroys the conjugation that provides the color.

  • Diagnostic:

    • NaCp (in THF): Should be pink/red to violet. If it turns brown/black or precipitates a white solid (NaOH/Na₂CO₃), it is compromised.[1]

    • Sodium Naphthalenide: Must be deep dark green.[1] If it turns clear or yellow, the radical anion has been quenched; it is now just naphthalene and sodium salts.

Q: "Can I store organosodiums in halogenated solvents or alkyl ethers?"

A: Halogenated Solvents: NEVER. Ethers: CONDITIONAL. Organosodiums are powerful bases and reducing agents.[1] They will perform halogen-metal exchange or dehydrohalogenation explosively with DCM or Chloroform.[1] In ethers (THF, Et₂O), they can slowly degrade via


-elimination or ether cleavage (Wanklyn reaction), especially at room temperature.

Solvent & Storage Compatibility Matrix:

Solvent ClassCompatibilityRisk / MechanismRecommended Storage Temp
Hydrocarbons (Pentane, Hexane, Toluene)Excellent Low solubility (suspensions likely), but chemically inert.2°C to 8°C
Ethers (THF, DME, Dioxane)Good (Short Term) Slow ether cleavage over time. Essential for solubility of some species (e.g., Na-Naphthalenide).[1]-20°C (Critical for stability)
Halogenated (DCM, CHCl₃)FATAL Explosion Hazard. Carbene formation and uncontrollable exotherm.[1]DO NOT USE
Protic (Alcohols, Water)FATAL Immediate hydrolysis/ignition.[1]

.[1]
DO NOT USE

Part 3: Experimental Troubleshooting (Handling & Transfer)

Q: "I keep clogging my cannula when transferring Phenylsodium. How do I fix this?"

A: This is the most common failure mode.[1] Unlike organolithiums, organosodiums (like PhNa) often have high lattice energies and are insoluble in non-polar solvents, forming thick slurries.

Troubleshooting Protocol:

  • Gauge Selection: Switch from standard 18-20G needles to 14G or 12G stainless steel cannulas .

  • Positive Pressure: Increase the inert gas (Ar/N₂) pressure differential. You need higher push force to move a slurry.[1]

  • Agitation: Keep the source flask stirring vigorously during the transfer. If the solid settles, you will transfer only supernatant (low titer) or clog the tip (high solids).

  • The "Reverse Flush": If a clog occurs, do not disconnect. Briefly reverse the pressure (apply vacuum to source or pressure to receiver) to blow the solid plug back into the flask, then resume.

Q: "How do I titrate organosodiums? The standard indicators aren't working."

A: Standard indicators (like phenanthroline) used for Li-reagents often fail due to the insolubility of Na-reagents or interference from the highly basic sodium salts.

  • Recommended Method: No-D NMR Titration. [1]

    • Take a precise volume of the slurry/solution.[1]

    • Quench with a precise excess of an internal standard (e.g., 1,5-cyclooctadiene) in

      
       (careful quench!).
      
    • Compare the integration of the quenched product (R-H) against the standard. This accounts for the total base content, including the solid phase.

Workflow: Slurry Transfer Logic

SlurryTransfer Setup Setup: 14G Cannula High Stir Rate Pressure Increase N2 Pressure (3-5 psi) Setup->Pressure Transfer Begin Transfer Pressure->Transfer FlowCheck Flow Consistent? Transfer->FlowCheck Clog Clog Detected FlowCheck->Clog No Complete Transfer Complete Flush Cannula with Hexane FlowCheck->Complete Yes Fix Reverse Pressure Pulse (Blow back into flask) Clog->Fix Fix->Transfer

Figure 2: Operational workflow for transferring organosodium slurries, highlighting the "Reverse Pulse" technique for clearing clogs.

Part 4: Disposal & Quenching Protocol

Q: "How do I safely dispose of residual organosodium sludge?"

A: You must perform an Active Quench .[1] Leaving it to "evaporate" in the hood is dangerous because the dried salts are often pyrophoric.

The "Low-Temp/Dilute" Protocol:

  • Principle: Slow down the kinetics. Reduce the concentration of the active species and the temperature of the exotherm.

Step-by-Step Procedure:

  • Dilution: Suspend the residue in an inert hydrocarbon (Heptane or Toluene).[1][4] Do not use ether (low boiling point = fire risk).[1]

  • Cooling: Place the flask in a Dry Ice/Acetone bath (-78°C) or Ice/Water bath (0°C).

  • Primary Quench (The "Soft" Proton):

    • Add Isopropanol (IPA) dropwise.

    • Why IPA? It is a secondary alcohol.[1] Steric hindrance makes the protonolysis slower and more controlled than Methanol or Water.[1]

    • Observation: Watch for bubbling (

      
       gas).[1] Wait for bubbling to cease before adding the next drop.
      
  • Secondary Quench:

    • Once IPA addition causes no bubbling, add Methanol .[1]

  • Final Quench:

    • Add Water dropwise.[1]

  • Disposal: The resulting mixture is a basic organic waste.[1] Check pH and neutralize if required by your local EH&S guidelines before bottling.

References

  • UCLA Center for Laboratory Safety. (2016). Procedures for Safe Use of Pyrophoric Liquid Reagents. University of California, Los Angeles.[5] [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. (Applicable to Organosodiums regarding quenching protocols). [Link]

  • Pacific Northwest National Laboratory (PNNL). (n.d.).[1] Handling Pyrophoric Reagents. [Link]

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Reference for solvent drying and impurity identification). [Link]

Sources

Technical Support Center: Monitoring Henry Reactions with TLC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for monitoring Henry (nitroaldol) reactions. This resource is designed for researchers, chemists, and professionals in drug development who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress and purity of this crucial carbon-carbon bond-forming reaction. Here, we address common challenges and provide field-tested solutions to ensure the reliability and accuracy of your analytical data.

Section 1: Foundational Principles

The Henry Reaction: A Brief Overview

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The product is a β-nitro alcohol, a valuable synthetic intermediate.

Reaction Scheme:

The reaction's progress is typically monitored by observing the consumption of the starting materials (aldehyde and nitroalkane) and the formation of the β-nitro alcohol product.

Analytical Techniques: TLC vs. HPLC
Technique Principle Primary Use in Henry Reactions Advantages Limitations
TLC Separation based on differential partitioning of analytes between a stationary phase (e.g., silica gel) and a mobile phase.Rapid, qualitative monitoring of reaction progress; screening for optimal reaction conditions.Fast, inexpensive, simple setup, multiple samples can be run simultaneously.Lower resolution, not quantitative, can be difficult to reproduce precisely.
HPLC High-resolution separation based on the partitioning of analytes between a stationary phase (in a column) and a liquid mobile phase pumped at high pressure.Accurate, quantitative analysis of reaction conversion, product purity, and byproduct formation.High resolution and sensitivity, quantitative, reproducible, automatable.More expensive instrumentation, requires method development, slower than TLC for a single analysis.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the TLC and HPLC analysis of Henry reactions.

TLC Analysis: Troubleshooting Common Problems

Question 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate during the analysis of a Henry reaction can be attributed to several factors:

  • Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it onto the plate. A good starting point is to take a small aliquot of the reaction mixture and dilute it 10 to 50-fold with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Inappropriate solvent system: If the mobile phase is too polar, it will move all components, including the highly polar nitro-alcohol product, up the plate very quickly, causing streaking. Conversely, if it's not polar enough, the spots may not move off the baseline.

    • Solution: The polarity of the eluent needs to be optimized. For Henry reactions, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until good separation is achieved.

  • Sample acidity or basicity: The β-nitro alcohol product is acidic, and the reaction is base-catalyzed. Residual base or the acidic nature of the product can interact with the silica gel (which is acidic), causing streaking.

    • Solution: Add a small amount of acetic acid (e.g., 0.1-1%) to your eluent system to suppress the ionization of the nitro alcohol, leading to sharper spots. If a basic catalyst is used, it can be neutralized by adding a drop of acid to the sample before spotting (be cautious as this may affect the reaction).

Question 2: I can't see the spot for my starting aldehyde on the TLC plate after the reaction has started. Why?

Answer: This is a frequent observation and can be due to a few reasons:

  • Low UV activity: Many simple aliphatic aldehydes have poor or no UV activity, making them difficult to visualize on a TLC plate using a UV lamp (254 nm). Aromatic aldehydes, on the other hand, are typically UV-active.

    • Solution: Use a TLC stain that reacts with aldehydes. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as it reacts with the aldehyde functional group, leaving a yellow/brown spot on a purple background.

  • High reactivity: The aldehyde may be consumed very quickly in the reaction.

    • Solution: Take a TLC sample at the very beginning of the reaction (t=0) to confirm the initial position of the aldehyde.

Question 3: I see multiple spots on my TLC plate. What are they?

Answer: While the ideal Henry reaction yields a single product, the appearance of multiple spots is not uncommon. These could be:

  • Starting materials: Your aldehyde and nitroalkane.

  • Product: The desired β-nitro alcohol.

  • Side products: Dehydration of the β-nitro alcohol can lead to the formation of a nitroalkene, especially if the reaction is heated or if a strong base is used. Other side reactions may also occur.

    • Solution: To identify the spots, run reference spots of your starting materials on the same TLC plate alongside the reaction mixture. The product spot should appear as the starting material spots diminish over time. The identity of side products may need to be confirmed by other techniques like HPLC-MS or NMR.

HPLC Analysis: Troubleshooting Common Problems

Question 1: I'm seeing poor peak shape (tailing or fronting) for my nitro-alcohol product in HPLC. How do I improve it?

Answer: Poor peak shape in HPLC is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Analyte interaction with silica: The acidic protons of residual silanol groups on the C18 stationary phase can interact with the basic nitro group or the hydroxyl group of your product, causing peak tailing.

    • Solution: Add a small amount of a competing acid to your mobile phase. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is very effective at masking these residual silanols and improving peak shape.

  • Mobile phase pH: The pH of the mobile phase can affect the ionization state of your analyte.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For nitro-alcohols, a slightly acidic mobile phase (pH 3-4) often yields the best peak shape.

  • Column overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

Question 2: My retention times are drifting from one injection to the next. What is the cause?

Answer: Retention time drift can compromise the reliability of your quantitative analysis. The common culprits are:

  • Column temperature fluctuations: The temperature of the HPLC column has a significant impact on retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Mobile phase composition changes: If your mobile phase is prepared by mixing solvents online, ensure the pump is working correctly and the solvents are properly degassed. If manually mixed, ensure it is homogenous.

    • Solution: Degas your mobile phase thoroughly before use. If you are running a gradient, ensure the gradient pump is functioning correctly.

  • Column equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Before starting a sequence of injections, flush the column with the initial mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.

Question 3: How do I develop a reliable HPLC method for quantifying the conversion of my Henry reaction?

Answer: Developing a quantitative HPLC method involves several key steps:

  • Column and Mobile Phase Selection: A good starting point for Henry reaction products is a reversed-phase C18 column. A mobile phase consisting of a mixture of water (or buffer) and a polar organic solvent like acetonitrile or methanol is typically effective.

  • Method Development:

    • Start with a gradient method (e.g., 10% to 90% acetonitrile in water over 15 minutes) to determine the approximate retention times of your starting materials and product.

    • Based on the gradient run, develop an isocratic method for faster analysis if the separation between peaks is sufficient. If not, optimize the gradient.

  • Wavelength Selection: Use a diode array detector (DAD) or a variable wavelength detector (VWD) to determine the wavelength of maximum absorbance (λ_max) for your product and starting materials. If your starting materials and product have significantly different λ_max values, you may need to monitor at multiple wavelengths or choose a compromise wavelength.

  • Calibration: To accurately quantify the components, you need to create a calibration curve for each analyte (starting material and product). This involves preparing standards of known concentrations, injecting them into the HPLC, and plotting the peak area versus concentration. The resulting calibration curve can then be used to determine the concentration of the analytes in your reaction mixture.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring of a Henry Reaction
  • Prepare the TLC plate: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, lightly draw a thin starting line about 1 cm from the bottom of the plate.

  • Spot the plate:

    • On the starting line, apply a reference spot of the aldehyde (dissolved in a volatile solvent).

    • Apply a reference spot of the nitroalkane.

    • At time zero (immediately after adding the base catalyst), take a small aliquot of the reaction mixture, dilute it, and spot it on the plate. This is your t=0 sample.

    • As the reaction proceeds, take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr), dilute them, and spot them on the plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active compounds.

  • Analyze the results: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

Protocol 2: Step-by-Step HPLC Analysis of a Henry Reaction
  • Sample Preparation:

    • Take a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL).

    • Quench the reaction by diluting the aliquot into a larger, known volume of a suitable solvent (e.g., 1 mL of mobile phase). This stops the reaction and prepares the sample for injection.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC Method Setup:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm (a good general-purpose column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient to find the optimal separation conditions (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detector: DAD or VWD at the λ_max of the key analyte.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject standards of the starting materials and, if available, the purified product to determine their retention times.

    • Inject the prepared reaction mixture sample.

    • Integrate the peak areas of the starting materials and the product.

  • Quantification: Calculate the percent conversion using the peak areas. A simple calculation (assuming equal response factors) is:

    • % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100

    • For accurate quantification, use a calibration curve.

Section 4: Visualizations

Henry Reaction Workflow

Henry_Reaction_Workflow start_end start_end process process decision decision output output start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench_dilute Quench & Dilute sampling->quench_dilute analysis_choice Analysis Method? quench_dilute->analysis_choice tlc TLC Analysis analysis_choice->tlc Quick Check hplc HPLC Analysis analysis_choice->hplc Detailed Analysis tlc_result Qualitative Result (Reaction Progress) tlc->tlc_result hplc_result Quantitative Result (% Conversion, Purity) hplc->hplc_result end_reaction Reaction Complete? tlc_result->end_reaction hplc_result->end_reaction end_reaction->sampling No stop Stop Reaction end_reaction->stop Yes

Caption: Workflow for monitoring a Henry reaction using TLC and HPLC.

TLC Troubleshooting Logic

TLC_Troubleshooting problem problem cause cause solution solution streaking Problem: Spot Streaking overloading Cause: Sample Overload streaking->overloading bad_solvent Cause: Wrong Solvent Polarity streaking->bad_solvent acid_base Cause: Acidity/Basicity Issues streaking->acid_base dilute Solution: Dilute Sample overloading->dilute optimize_eluent Solution: Adjust Eluent Polarity bad_solvent->optimize_eluent add_acid Solution: Add Acid to Eluent acid_base->add_acid

Caption: Troubleshooting logic for streaking on a TLC plate.

References

  • Waters Corporation. (n.d.). A Primer on HPLC Peak Shape. Retrieved from [Link]

Technical Support Center: Purification Strategies for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to the critical final step of your synthesis or extraction: purification. The success of your research, the validity of your data, and the safety and efficacy of a potential therapeutic all hinge on the purity of your target molecule.[1] The removal of unreacted starting materials, byproducts, and other contaminants is not merely a procedural step; it is the cornerstone of chemical and pharmaceutical integrity.[1][2][3]

This guide is structured to provide you with not just the "how," but the "why" behind each technique. Understanding the fundamental principles will empower you to troubleshoot effectively and adapt these methods to your unique challenges. We will explore a range of techniques, from the workhorses of the organic chemistry lab to the specialized methods required for sensitive biomolecules.

Section 1: Chromatography - The Art of Separation

Chromatography is a powerful and versatile technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[4]

Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to drive the mobile phase through the stationary phase, typically silica gel.[1] This pressure-driven flow allows for faster and more efficient separations compared to traditional gravity-fed columns.[1]

  • Stationary Phase Selection: For most applications, silica gel is the stationary phase of choice. For very polar compounds, consider using reversed-phase (e.g., C18-bonded silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases like amine- or diol-bonded silica.[5][6][7]

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound.

    • A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.

    • For highly polar compounds, a mobile phase of methanol in dichloromethane may be necessary in normal-phase chromatography.[5]

  • Column Packing:

    • Select a column size appropriate for your sample amount. A general rule of thumb is a 100:1 ratio of silica gel to crude sample by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Pass 2-3 column volumes of the initial mobile phase through the column to equilibrate it.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

    • Dry Loading: For samples that are not very soluble in the initial mobile phase, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time.[8]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your target compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Diagram: Flash Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Sample dissolve_sample->load_sample run_elution Run Elution (Isocratic or Gradient) load_sample->run_elution collect_fractions Collect Fractions run_elution->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for flash column chromatography.

Question Answer
My compound is running at the solvent front (Rf close to 1). What should I do? Your mobile phase is too polar. Decrease the proportion of the more polar solvent in your mobile phase. For very polar compounds that are still not retained, consider switching to a reversed-phase or HILIC column.[7]
My compound is not moving from the baseline (Rf close to 0). What's the issue? Your mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent. If you are using a non-polar solvent system like hexanes/ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.
The separation between my desired compound and an impurity is poor. You can try a shallower solvent gradient to improve resolution.[9] Alternatively, you may need to screen different solvent systems to find one that provides better selectivity. Sometimes, changing one of the solvents in your mobile phase (e.g., substituting dichloromethane for ethyl acetate) can dramatically alter the separation.[8]
I'm seeing streaking or tailing of my spots on the TLC plate. This can be caused by several factors: the sample may be overloaded on the column, the compound may be acidic or basic and interacting strongly with the silica gel, or the compound may be degrading on the silica. Try loading less sample. If your compound is acidic, you can add a small amount of acetic acid to the mobile phase. If it is basic, add a small amount of triethylamine.
My column is running dry. This is a critical issue that can lead to poor separation due to cracking of the stationary phase. Always ensure there is a head of solvent above the silica gel. If you need to stop the column, make sure to close the stopcock.

Section 2: Liquid-Liquid Extraction - The Work-up Workhorse

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6] It is a cornerstone of reaction work-ups.[10]

  • Solvent Selection:

    • The extraction solvent should be immiscible with the initial solvent (usually water).

    • The target compound should have a high solubility in the extraction solvent.[11][12]

    • The extraction solvent should have a relatively low boiling point for easy removal.[11]

    • Common extraction solvents include diethyl ether, ethyl acetate, dichloromethane, and chloroform.[13]

  • Extraction Procedure:

    • Ensure the reaction mixture is at room temperature.

    • Transfer the mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

    • Add the extraction solvent.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

    • Shake the funnel gently at first, then more vigorously for about 1-2 minutes, venting frequently.

    • Place the funnel in a ring stand and allow the layers to separate completely.

    • Drain the lower layer into a clean flask. If the organic layer is the upper layer, pour it out through the top of the funnel to avoid contamination.

    • Repeat the extraction with fresh solvent 2-3 times to maximize recovery.

  • Washing the Organic Layer:

    • The combined organic layers can be "washed" with aqueous solutions to remove impurities.

      • Water wash: Removes water-soluble impurities.[10]

      • Saturated sodium bicarbonate solution: Neutralizes and removes acidic impurities.

      • Dilute hydrochloric acid: Neutralizes and removes basic impurities.

      • Brine (saturated NaCl solution): Removes the majority of dissolved water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

    • Filter or decant the drying agent.

    • Remove the solvent using a rotary evaporator.

Diagram: Liquid-Liquid Extraction Decision Tree

G start Start: Crude Reaction Mixture add_solvent Add Immiscible Organic Solvent & Water start->add_solvent shake_vent Shake & Vent Separatory Funnel add_solvent->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers identify_organic Identify Organic Layer separate_layers->identify_organic is_organic_top Is Organic Layer on Top? identify_organic->is_organic_top drain_bottom Drain Bottom (Aqueous) Layer is_organic_top->drain_bottom No (Organic is denser) pour_top Pour Out Top (Organic) Layer is_organic_top->pour_top Yes (Organic is less dense) wash_organic Wash Organic Layer (e.g., with brine) drain_bottom->wash_organic pour_top->wash_organic dry_organic Dry with Anhydrous Salt wash_organic->dry_organic filter_dry Filter Drying Agent dry_organic->filter_dry evaporate Evaporate Solvent filter_dry->evaporate product Purified Product evaporate->product

Caption: Decision-making process in liquid-liquid extraction.

Question Answer
An emulsion has formed, and the layers are not separating. What can I do? Emulsions are common when there are detergents or fine particulates present. To break an emulsion, you can try: adding a small amount of brine (saturated NaCl solution), gently swirling the funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite. In some cases, waiting for a longer period can also allow the layers to separate.
I'm not sure which layer is the organic layer. A simple test is to add a few drops of water to the top layer. If the drops mix, the top layer is aqueous. If they form a separate phase, the top layer is organic. Generally, chlorinated solvents (dichloromethane, chloroform) are denser than water, while most other common organic solvents (diethyl ether, ethyl acetate, hexanes) are less dense.
My product seems to be soluble in both the organic and aqueous layers. This can lead to low recovery. To improve partitioning into the organic layer, you can try "salting out" by adding a significant amount of a salt like sodium chloride to the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase.
After drying and evaporating the solvent, my product is still wet. You may not have used enough drying agent or allowed enough time for drying. Add more drying agent until it no longer clumps together. Also, ensure you have performed a brine wash before adding the drying agent to remove the bulk of the water.

Section 3: Crystallization & Recrystallization - The Path to Purity for Solids

Crystallization is a powerful purification technique for solid compounds.[14][15] The principle is based on the difference in solubility of a compound in a hot solvent versus a cold solvent.[16] Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent.[3]

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold.[17][18]

    • The impurities should either be insoluble in the hot solvent or soluble in the cold solvent.[19]

    • The solvent should not react with the compound.[17][19]

    • The solvent should be volatile enough to be easily removed from the crystals.[19]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling.

    • Continue adding small portions of hot solvent until the solid just dissolves.[19][20]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.[20]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[20]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Diagram: Recrystallization Protocol

G start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_crystals Pure Crystalline Product dry_crystals->pure_crystals

Caption: Step-by-step process of recrystallization.

Question Answer
No crystals are forming, even after cooling in an ice bath. The solution may not be saturated. You can try boiling off some of the solvent to concentrate the solution. Alternatively, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.
The compound "oiled out" instead of crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. Try using a lower-boiling solvent or ensure the solution cools very slowly. If an oil forms, try reheating the solution and adding a little more solvent before cooling again.
The crystal yield is very low. This could be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. Ensure you use the minimum amount of hot solvent. If you suspect premature crystallization, pre-heat your filtration apparatus.
The recrystallized product is not pure. This can happen if the cooling was too rapid, trapping impurities in the crystal lattice. Ensure slow cooling. Also, make sure you have chosen an appropriate solvent where the impurities are highly soluble even at low temperatures.

Section 4: Distillation - Purification of Liquids

Distillation separates components of a liquid mixture based on differences in their boiling points.[14] The substance with the lower boiling point vaporizes first, and the vapor is then condensed and collected.[21]

Types of Distillation
  • Simple Distillation: Used to separate a volatile liquid from a non-volatile solute, or to separate two miscible liquids with a large difference in boiling points (typically >25 °C).[14][21]

  • Fractional Distillation: Used to separate miscible liquids with closer boiling points. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, enriching the vapor in the more volatile component.[22]

  • Vacuum Distillation: Used to purify high-boiling liquids or compounds that decompose at their atmospheric boiling point.[4][14] By reducing the pressure, the boiling point of the liquid is lowered.[23]

  • Steam Distillation: Used to separate water-immiscible, volatile compounds, often from natural sources.[24] The compound co-distills with water at a temperature below the boiling point of either component.[24]

Question Answer
The liquid is bumping violently instead of boiling smoothly. Always use boiling chips or a magnetic stirrer to ensure smooth boiling. Never add boiling chips to a hot liquid, as this can cause violent frothing.
The distillation rate is too slow. Increase the heating rate. Ensure the distillation flask is properly insulated with aluminum foil to minimize heat loss.
The temperature reading is fluctuating. This can indicate that the thermometer bulb is not properly positioned. The top of the bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
My compound is decomposing during distillation. If your compound is heat-sensitive, you should use vacuum distillation to lower the required temperature.[23]

Section 5: Precipitation - Selective Solidification

Precipitation is a technique used to separate a substance from a solution by converting it into a solid. This is often achieved by adding a reagent that reduces the solubility of the target molecule.[25] It is a widely used method for the initial purification and concentration of proteins.[25][26][27]

Ammonium Sulfate Precipitation of Proteins

Ammonium sulfate is commonly used for protein precipitation because it is highly soluble and generally does not denature proteins.[28][29] The high salt concentration sequesters water molecules, leading to increased protein-protein interactions and subsequent precipitation.[2][30]

  • Sample Preparation: Start with a clarified protein solution (e.g., cell lysate supernatant). Keep the solution on ice or at 4°C throughout the procedure.

  • Initial Ammonium Sulfate Cut (Optional): Slowly add solid ammonium sulfate or a saturated solution to a specific saturation percentage (e.g., 30-40%) while gently stirring. This will precipitate some contaminating proteins.

  • Centrifugation: Centrifuge the solution (e.g., at 10,000 x g for 20-30 minutes at 4°C) to pellet the precipitated proteins.

  • Second Ammonium Sulfate Cut: Carefully transfer the supernatant to a new tube and add more ammonium sulfate to a higher saturation percentage (e.g., 60-80%) to precipitate your target protein.

  • Final Centrifugation and Resuspension: Centrifuge again to pellet your target protein. Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer.

  • Desalting: Remove the excess ammonium sulfate by dialysis or using a desalting column.[30]

Question Answer
My protein of interest is not precipitating. The ammonium sulfate concentration may not be high enough. Try increasing the saturation percentage. Also, ensure the pH of your solution is near the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[2]
I have a very low yield of my precipitated protein. Protein concentration might be too low for efficient precipitation (generally >1 mg/mL). You may need to concentrate your sample before precipitation. Also, ensure you are allowing sufficient time for precipitation to occur (at least 30 minutes to an hour on ice with gentle stirring).
My protein is precipitating, but so are many other contaminating proteins. You need to optimize the fractional precipitation. Try a narrower range of ammonium sulfate concentrations. Perform a preliminary experiment with small aliquots to determine the optimal precipitation range for your target protein.
My precipitated protein will not redissolve. This could indicate that the protein has denatured and aggregated irreversibly. This can sometimes be caused by very high local concentrations of ammonium sulfate. Add the solid salt slowly while stirring. You can also try resuspending the pellet in a buffer containing a mild detergent or a chaotropic agent, but this may affect protein activity.

References

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2011, December 22). Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate. Bioconjugate Chemistry. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Coastview Solvents. (2023, September 3). Choosing the Right Solvents for Different Extraction Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protein Precipitation Using Ammonium Sulfate. PMC. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Purification of Organic Liquid. A Level Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Lab.
  • Allen Career Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • USA Lab. (2025, March 7). A Guide to Choosing Solvent vs. Solventless Extraction. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • PubMed. (2001, May 15). Selective precipitation of proteins. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2013). Purification by Fractional distillation/crystallisation (Theory). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Unknown Source. (2021, July 16). Experimental No. (4)
  • Arrow@TU Dublin. (2011, January 1). Differential Precipitation and Solubilization of Proteins. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Atlas. (n.d.). Solved: Liquids with high boiling points and those which decompose below their boiling point are purifies using ____.. Retrieved from [Link]

  • Vinanhatrang. (2025, April 1). Extraction Technology Solvent Selection: Natural Vs. Conventional Options. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2013). Purification by Steam distillation/crystallisation (Theory). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Utah Tech University. (n.d.). Purifying a Liquid by Distillation. Retrieved from [Link]

  • Antibodies.com. (2024, April 30). Immunoprecipitation Troubleshooting. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Fractional Distillation. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]

  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation?. Retrieved from [Link]

  • Biotage. (2023, February 6). What mobile phase flow rate should I use for my peptide purification with flash chromatography?. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

Sources

Technical Support Center: Green Optimization of the Nitroaldol (Henry) Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the classic Henry reaction. While traditional conditions—relying on volatile organic compounds (VOCs) like THF or DCM and homogeneous bases like NaOH or Et₃N—are standard, they often lead to runaway side reactions such as dehydration (forming nitroalkenes) or Cannizzaro disproportionation.

This guide provides a mechanistic and practical framework for transitioning to greener, highly selective alternative solvents and bases.

Strategic Workflow: Solvent & Base Selection

Before troubleshooting specific reactions, it is critical to map out your synthetic strategy. The decision matrix below illustrates the modern alternatives available for optimizing the Henry reaction.

Workflow Start Nitroaldol (Henry) Reaction Solvent Alternative Solvents Start->Solvent Base Alternative Bases Start->Base DES Deep Eutectic Solvents (e.g., ChCl:Glycerol) Solvent->DES Aq Aqueous Media (e.g., Phosphate Buffer) Solvent->Aq SF Solvent-Free (Neat Conditions) Solvent->SF Solid Solid-Supported (e.g., PS-BEMP) Base->Solid Bio Biocatalysts (e.g., Lipase AS) Base->Bio Target High-Yield β-Nitro Alcohol DES->Target H-bond stabilization Aq->Target Amphoteric catalysis SF->Target High concentration Solid->Target Easy filtration Bio->Target Mild pH

Decision matrix for selecting alternative solvents and bases in the Henry reaction.

Frequently Asked Questions (FAQs): Alternative Solvents

Q: Why should I transition from VOCs to Deep Eutectic Solvents (DES) for the Henry reaction? A: DESs, such as Choline Chloride:Glycerol (ChCl:Gly), offer negligible vapor pressure and high biodegradability. Mechanistically, they form an extensive hydrogen-bonding network that stabilizes the highly polar nitronate intermediate, lowering the activation energy for nucleophilic attack. Furthermore, when using biocatalysts, the DES-water interface alters the spatial conformation of enzymes, hyper-activating them for C-C bond formation. For instance, adding 30% water to ChCl:Gly (1:2) significantly improves the activity of Aspergillus niger lipase, yielding >92% of the target β-nitro alcohol 1.

Q: Can the Henry reaction be performed efficiently in purely aqueous conditions? A: Yes. While traditional protocols rely on organic solvents to dissolve hydrophobic aldehydes, aqueous phosphate buffer at neutral pH can catalyze the reaction at room temperature. The causality here lies in the amphoteric nature of the buffer: slightly basic phosphate anions deprotonate the nitroalkane, while the aqueous medium stabilizes the transition state. This eliminates the need for harsh bases and completely suppresses the Cannizzaro reaction 2.

Frequently Asked Questions (FAQs): Alternative Bases

Q: How do solid-supported bases prevent product degradation compared to homogeneous amines? A: Homogeneous bases (e.g., DBU, Et₃N) remain in solution, continuously driving the equilibrium toward dehydration (forming nitroalkenes). Solid-supported bases, such as Polystyrene-supported BEMP (PS-BEMP), provide localized, highly basic microenvironments (site isolation). Once the β-nitro alcohol forms, the solid catalyst can be immediately filtered out, freezing the reaction profile and preventing over-reaction. PS-BEMP is particularly effective under solvent-free conditions 3.

Q: Are biocatalysts viable for scaling up the Henry reaction? A: Absolutely. Enzymes such as Lipase AS possess promiscuous catalytic activity for C-C bond formation. Because they operate under mild, neutral conditions, they drastically reduce base-catalyzed side reactions. The trade-off is reaction time and substrate scope, but for sensitive pharmaceutical intermediates, biocatalysis ensures high fidelity and minimal purification overhead 1.

Troubleshooting Guide: Mechanistic Pathways & Common Issues

Understanding the mechanistic divergence of the Henry reaction is key to troubleshooting.

Mechanism Reactants Aldehyde + Nitroalkane Nitronate Nitronate Anion Reactants->Nitronate Deprotonation Cannizzaro Acid + Alcohol (Cannizzaro Byproduct) Reactants->Cannizzaro Harsh pH Extremes Product β-Nitro Alcohol Nitronate->Product Nucleophilic Attack Dehydration Nitroalkene (Dehydration Byproduct) Product->Dehydration Excess Strong Base

Mechanistic pathways and common side reactions mitigated by alternative base selection.

Observed Issue Mechanistic Cause Recommended Solution
High levels of nitroalkene byproduct The base is too strong or the temperature is too high, promoting E1cB elimination of the hydroxyl group.Switch to a milder solid-supported base (e.g., KF/Al₂O₃) or use a neutral pH phosphate buffer. Filter the solid base immediately upon completion.
Poor conversion of aliphatic aldehydes Aliphatic aldehydes are less electrophilic than aromatic ones and are highly prone to self-aldol condensation.Utilize solvent-free conditions with PS-BEMP to maximize collision frequency, or employ a highly active DES system to stabilize the transition state.
Emulsions during aqueous workup Surfactant-like behavior of intermediates or incomplete precipitation of biocatalysts.Centrifuge the mixture before extraction, or switch to a solvent-free methodology where the product is isolated via direct distillation or simple filtration.
Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. The physical cues described below will confirm your reaction is on track.

Protocol A: Biocatalytic Henry Reaction in Deep Eutectic Solvents (DES)

Reference standard based on Zhang et al.1

  • DES Preparation: Mix Choline Chloride and Glycerol in a 1:2 molar ratio. Heat to 80°C with stirring.

    • Self-Validation Check: The mixture must transition from a cloudy, granular suspension to a perfectly clear, homogeneous liquid. This confirms complete hydrogen-bond network formation.

  • Reaction Setup: Cool the DES to room temperature. Add 30 vol% deionized water. Add the aldehyde (1.0 mmol), nitromethane (5.0 mmol), and Aspergillus niger lipase AS (50 mg).

  • Incubation: Stir at 200 rpm at 35°C for 4 hours.

  • Workup: Extract the mixture with ethyl acetate (3 × 5 mL).

    • Self-Validation Check: The phase separation should be sharp. If an emulsion forms, the protein has not fully partitioned; add brine to break the emulsion. Dry the organic layer over Na₂SO₄ and evaporate to yield the β-nitro alcohol.

Protocol B: Solvent-Free Synthesis using Solid-Supported PS-BEMP

Reference standard based on Angelini et al.3

  • Reagent Mixing: In a standard reaction vial, combine the aldehyde (1.0 mmol) and the nitroalkane (2.2 mmol) neat (no solvent).

  • Catalyst Addition: Add 10 mol% of PS-BEMP (polystyrene-supported base). Stir the mixture at 30°C–45°C.

    • Self-Validation Check: Monitor the physical state. The mixture will often change from a mobile liquid to a highly viscous oil or solid mass as the β-nitro alcohol forms. This macroscopic change is a reliable indicator of high conversion.

  • Catalyst Recovery: Dilute the crude mixture with a minimal amount of cold ethanol or ethyl acetate and filter through a sintered glass funnel.

    • Self-Validation Check: Wash and dry the recovered PS-BEMP beads. Their mass should match the initial input (±2%), ensuring no polymer degradation occurred.

Quantitative Data Tables

Table 1: Quantitative Performance of Alternative Systems

Solvent SystemBase / CatalystModel SubstrateTimeYield (%)Key Advantage
ChCl:Glycerol + 30% H₂O Lipase AS4-Nitrobenzaldehyde4 h92.2%High biocompatibility, zero dehydration
Solvent-Free (Neat) PS-BEMP (10 mol%)trans-Cinnamaldehyde15 h92.0%Zero VOCs, simple filtration recovery
Aqueous Media Neutral Phosphate BufferAliphatic/Aromatic Aldehydes12-24 h>85.0%Suppresses Cannizzaro side reactions
References

1.[1] Title: Enzyme-Catalyzed Henry Reaction in Choline Chloride-Based Deep Eutectic Solvents. Source: nih.gov. URL: 1 2.[2] Title: Henry Reaction in Aqueous Media at Neutral pH. Source: researchgate.net. URL: 2 3.[3] Title: A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Source: tandfonline.com. URL: 3

Sources

managing exothermic events in large-scale Henry reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. As a Senior Application Scientist, I frequently consult on the scale-up of the Henry (nitroaldol) reaction. While it is a fundamental C-C bond-forming step yielding valuable β-nitroalcohols and nitroalkenes, its highly exothermic nature and the energetic instability of nitroalkanes pose severe scale-up risks.

This guide provides causal explanations, troubleshooting FAQs, and validated continuous flow protocols to ensure safe, isothermal, and high-yielding operations.

Section 1: Fundamental Causality & Thermal Hazards (FAQ)

Q: Why does the Henry reaction become dangerously exothermic upon scale-up? A: The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The deprotonation of the nitroalkane and the subsequent addition are both exothermic. Furthermore, nitroalkanes themselves are highly energetic compounds. Differential Scanning Calorimetry (DSC) analyses reveal that many nitrocompounds exhibit sudden exothermic decomposition with an average heat of decomposition exceeding 500 J/g (reaching up to 2118.5 J/g in some cases) 1[1]. In large-scale batch reactors, the low surface-area-to-volume ratio prevents efficient heat dissipation. If adiabatic conditions are reached, localized "hot spots" can trigger thermal runaway, leading to uncontrolled decomposition or explosions 2[2].

Q: What are the specific thermal risks during the dehydration step to form nitroalkenes? A: If your synthetic route requires the dehydration of the β-nitroalcohol to a nitroalkene, the final quench and dehydration steps are highly exothermic. For example, during the scale-up synthesis of pregabalin intermediates, the crude nitroalkene product demonstrated a massive exothermic event onset at ~194.6 °C, releasing 1627 kJ/kg 3[3]. Inadequate mixing during the acidic quench can cause salts to crash out, blocking the reactor and causing catastrophic pressure spikes.

Section 2: Continuous Flow Chemistry as a Mitigation Strategy

Q: How does continuous flow chemistry mitigate these thermal hazards? A: Continuous flow reactors inherently possess a drastically higher surface-to-volume ratio compared to batch vessels. This allows for rapid association of reagents and near-instantaneous heat exchange, maintaining isothermal conditions even during highly exothermic transformations 2[2]. Furthermore, flow chemistry minimizes the active inventory of hazardous, energetic intermediates at any given time, confining the reaction to a small, easily controllable volume 4[4].

ThermalManagement Batch Batch Reactor (Low Surface/Volume) Exotherm Nitroaldol Exotherm (>500 J/g Heat Release) Batch->Exotherm Flow Continuous Flow (High Surface/Volume) Flow->Exotherm Hotspots Localized Hotspots & Thermal Runaway Risk Exotherm->Hotspots Dissipation Rapid Heat Dissipation & Isothermal Control Exotherm->Dissipation

Fig 1. Thermal management pathways in batch vs. continuous flow Henry reactions.

Section 3: Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Uncontrolled Temperature Spikes During Base Addition

  • Symptom: Rapid temperature increase (>10 °C/min) observed upon addition of the catalytic base to the nitroalkane/aldehyde mixture.

  • Root Cause: The deprotonation of the nitroalkane is instantaneous and highly exothermic. In batch, poor mixing leads to localized high concentrations of the nitronate anion, causing rapid localized reaction and heat generation.

  • Solution: Switch to a continuous stirred-tank reactor (CSTR) cascade or a plug flow reactor (PFR) with a high-intensity micromixer 3[3]. If restricted to batch, implement a reverse-addition protocol: slowly dose the aldehyde into a pre-cooled (-20 °C) mixture of nitroalkane and catalyst in a high-heat-capacity solvent (e.g., toluene)5[5].

Issue 2: Reactor Clogging and Pressure Spikes During Acidic Quench

  • Symptom: In continuous flow or semi-batch setups, the reactor pressure increases rapidly during the final quench to form the nitroalkene.

  • Root Cause: The final quench and dehydration are exothermic. If the concentration of the quenching acid (e.g., HCl) is incorrect, organic salts will crash out of the solution, causing blockages3[3].

  • Solution: Optimize the HCl concentration to ensure all by-product salts remain highly soluble in the aqueous phase. Utilize high-intensity mixing exactly at the T-junction where the reaction stream meets the quench stream to prevent localized supersaturation 3[3].

Section 4: Quantitative Data: Thermal Properties of Nitroalkanes

To safely design your cooling systems, you must account for the decomposition energetics of your reagents. The table below summarizes the thermal hazards of common nitroalkanes based on DSC evaluations1[1].

CompoundOnset Temperature (T_onset, °C)Heat of Decomposition (ΔH_d, J/g)Criticality / Hazard Risk
Nitromethane~223> 500High (Shock sensitive)
Nitroethane~230> 500High
2-Nitropropane~210> 500High (Double exothermic peak)
Crude Nitroalkene (Pregabalin intermediate)194.61627Severe (Explosive potential)

Note: All listed compounds exhibit decomposition energies >500 J/g, classifying them as potentially explosive and shock-sensitive under adiabatic conditions 1[1].

Section 5: Validated Experimental Protocol: Continuous Flow Nitroaldol Reaction

To ensure a self-validating system, this protocol utilizes an intermittent-flow or continuous plug-flow setup. The causality behind this design is to couple reaction development with immediate in-line quenching, bypassing the isolation of hazardous low-molecular-weight nitroalkanes6[6].

Objective: Safe, scalable synthesis of a β-nitroalcohol/nitroalkene intermediate.

Equipment:

  • High-precision syringe pumps (or HPLC pumps for larger scale).

  • PTFE or PFA tubing (1.0 mm internal diameter).

  • High-intensity micromixer (e.g., split-and-recombine mixer).

  • Temperature-controlled reactor coil (immersed in a recirculating chiller).

Step-by-Step Methodology:

  • Preparation of Feed Streams:

    • Stream A: Prepare a 1.0 M solution of the aldehyde and the organocatalyst (e.g., 5 mol% homogeneous Brønsted acid–base catalyst) in a solvent mixture optimized for solubility (e.g., methanol/water or toluene)5[5].

    • Stream B: Prepare a 2.0 M solution of the nitroalkane (e.g., nitromethane). Caution: Never pump neat nitromethane against a closed valve due to dead-heading explosion risks.

    • Stream C (Quench): Prepare a concentrated HCl solution (e.g., 2.0 M) optimized to prevent salt precipitation3[3].

  • System Priming & Thermal Equilibration:

    • Prime the pumps with the respective pure solvents.

    • Set the reactor coil temperature to 20 °C. Allow 15 minutes for thermal equilibration.

  • Reaction Execution:

    • Initiate Stream A and Stream B at flow rates corresponding to a residence time (tR) of 100 seconds3[3].

    • Direct the streams into the high-intensity micromixer. Causality: Rapid mixing ensures the nitronate salt reacts instantly with the aldehyde, preventing the accumulation of energetic intermediates.

  • In-Line Quenching & Dehydration:

    • Direct the effluent from the reactor coil into a second T-junction, meeting Stream C (HCl quench).

    • Ensure the mixing at this junction is highly turbulent to dissipate the exothermic heat of dehydration and keep salts dissolved 3[3].

  • Phase Separation & Validation:

    • Collect the biphasic output in a collection vessel. The lighter organic phase will contain the desired product.

    • Self-Validation Check: Monitor the reactor pressure continuously. A stable pressure profile confirms that salts are not crashing out and that the exotherm is being successfully managed. Monitor the output via in-line IR or periodic HPLC sampling to confirm >95% conversion.

FlowProtocol StreamA Stream A: Aldehyde + Catalyst Mixer1 Micromixer 1 (High Intensity) StreamA->Mixer1 StreamB Stream B: Nitroalkane StreamB->Mixer1 Reactor PFA Coil Reactor (Isothermal, tR=100s) Mixer1->Reactor Mixed Feed Mixer2 Micromixer 2 (Turbulent) Reactor->Mixer2 β-nitroalcohol StreamC Stream C: Acidic Quench (HCl) StreamC->Mixer2 Separator Phase Separation & Product Collection Mixer2->Separator Nitroalkene (Biphasic)

Fig 2. Validated continuous flow architecture for safe, scalable Henry reactions.

References

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development - ACS Publications.1

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. CRIS - University of Bologna.3

  • Novel Process Windows: Reactions Using Tricky Reagents. ORCA - Cardiff University.2

  • Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. D-NB.info.4

  • Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle. PMC - NIH.5

  • Continuous Platform to Generate Nitroalkanes On-Demand (in situ) using Peracetic Acid-Mediated Oxidation in a PFA Pipes-in-Series Reactor. PMC - NIH.6

Sources

Validation & Comparative

advanced analytical techniques for characterizing Benzenemethanol, a-(nitromethyl)-, sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison of analytical methodologies for characterizing Benzenemethanol,


-(nitromethyl)-, sodium salt  (also known as Sodium 2-nitro-1-phenylethanolate).

Unlike stable pharmaceutical ingredients, this compound is a reactive Henry Reaction intermediate . Its characterization is complicated by its thermodynamic tendency to undergo a Retro-Henry reaction (reverting to Benzaldehyde and Nitromethane) or dehydrate to Nitrostyrene. Therefore, standard analytical protocols often fail, yielding artifacts rather than accurate purity data.

PART 1: STRATEGIC ANALYSIS & METHOD SELECTION

The Core Challenge: The Retro-Henry Equilibrium

The sodium salt exists in a delicate equilibrium. In solution, especially at elevated temperatures or unbuffered pH, the salt (


) dissociates and reverts to starting materials.
  • Implication: An HPLC method that uses a neutral or basic mobile phase will likely show high levels of Benzaldehyde that were generated during the analysis, not present in the original sample.

  • Solution: Analytical "freezing" of the equilibrium via rapid acidification or in-situ spectroscopic measurement.

Comparative Matrix of Analytical Techniques
FeatureMethod A: Stability-Indicating HPLC Method B: Quantitative NMR (qNMR) Method C: Differential Scanning Calorimetry (DSC)
Primary Utility Purity & Impurity ProfilingAbsolute Assay & PotencyThermal Safety & Hydrate Profiling
Analyte State Neutralized (Free Alcohol)Solubilized Salt or NeutralSolid State
Selectivity High (Separates benzaldehyde)Ultra-High (Distinct chemical shifts)Low (Bulk thermal events)
Degradation Risk Moderate (On-column reversion possible)Low (Non-destructive, rapid)N/A (Destructive by design)
LOD/LOQ

(Trace analysis)

(Major component focus)
N/A
Throughput High (Automated)MediumLow

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: Acid-Quench HPLC (The "Stop-Flow" Approach)

Objective: To measure the purity of the organic skeleton by converting the unstable salt to the stable neutral nitroalcohol immediately upon dissolution.

1. Reagents & Mobile Phase
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH 
    
    
    
    2.5). Note: Low pH stabilizes the alcohol against retro-aldol cleavage.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Mobile Phase A : Acetonitrile (Chilled to 4°C).

2. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Nitronate/Nitro absorption) and 254 nm (Benzaldehyde).

  • Temperature: 25°C (Do NOT heat the column).

3. Sample Preparation (Critical Step)[2]
  • Weighing: Accurately weigh 25 mg of the sodium salt into a volumetric flask.

  • Acid Quench: Immediately add 5 mL of chilled Diluent . Vortex for 10 seconds. The acid converts the sodium nitronate to 2-nitro-1-phenylethanol.

  • Dilution: Make up to volume with Diluent.

  • Injection: Inject within 15 minutes of preparation.

4. System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between Benzaldehyde (degradant) and 2-Nitro-1-phenylethanol.
  • Tailing Factor:

    
     for the main peak.
    
Protocol B: In-Situ qNMR (The "True State" Analysis)

Objective: To determine the absolute assay of the sodium salt without altering its ionic state, or to confirm the molar ratio of counter-ions.

1. Internal Standard Selection
  • Standard: Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (Anhydrous). Avoid Methanol-
    
    
    
    as it can promote proton exchange/solvolysis.
2. Preparation Workflow
  • Stock Solution: Prepare a stock of Internal Standard (IS) in DMSO-

    
     (approx. 10 mg/mL).
    
  • Sample Prep: Weigh

    
     mg of the Sodium Salt and 
    
    
    
    mg of IS into a vial.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex gently. Do not sonicate  (heat generation promotes degradation).
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (Ensure 
      
      
      
      ).
    • Scans: 16 or 32.

3. Data Analysis

Calculate assay (


) using the equation:


Where

= Integral,

= Number of protons,

= Molar Mass,

= Weight.[3]

PART 3: VISUALIZATION OF ANALYTICAL LOGIC

The following diagram illustrates the degradation pathway of the sodium salt and where each analytical method intervenes to capture accurate data.

AnalyticalStrategy Salt Sodium Salt (Unstable Intermediate) Equilibrium Retro-Henry Equilibrium Salt->Equilibrium Heat/Base HPLC Method A: Acid-Quench HPLC (Forces Neutral Form) Salt->HPLC Acidify qNMR Method B: qNMR (Observes State Directly) Salt->qNMR Dissolve in DMSO DSC Method C: DSC (Detects Thermal Runaway) Salt->DSC Solid State Benzaldehyde Degradant: Benzaldehyde Equilibrium->Benzaldehyde Degradation NitroAlcohol Neutral Product: 2-Nitro-1-phenylethanol HPLC->NitroAlcohol Measurement Target

Figure 1: Analytical intervention points. Note that HPLC requires chemical conversion (acidification) to stabilize the analyte, while qNMR allows direct observation.

PART 4: DATA INTERPRETATION & REFERENCES

Typical Performance Data (Comparative)
ParameterHPLC (UV 210nm)qNMR (

)
Linearity (

)

N/A (First Principles)
Precision (RSD)


Specificity Separates BenzaldehydeDistinguishes Aldehyde proton (

ppm)
Recovery


References
  • Quantitative NMR in Pharmaceutical Analysis:

    • Source: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Relevance: Validates qNMR as a primary method for reference standard characterization without response factors.

  • Henry Reaction & Retro-Henry Instability:

    • Source: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron.

    • Relevance: Details the reversibility of the nitroaldol reaction and the stability of nitronate intermediates.

  • Stability of Nitronate Salts:

    • Source: Feuer, H. (1990). The Chemistry of the Nitro and Nitroso Groups.

    • Relevance: Provides foundational data on the thermal sensitivity and explosive potential of dry metal nitronates.

Sources

validation of synthetic methodologies utilizing Benzenemethanol, a-(nitromethyl)-, sodium salt

Validation of Synthetic Methodologies: Benzenemethanol, -(nitromethyl)-, Sodium Salt

Executive Summary

This technical guide validates the utility of Benzenemethanol,


-(nitromethyl)-, sodium salt

Unlike catalytic Henry reactions, which suffer from reversibility (retro-Henry), the Stoichiometric Salt Method utilizes the precipitation of this sodium species to drive the equilibrium to completion. This guide compares this thermodynamic "trapping" methodology against modern catalytic alternatives, providing experimental protocols that prioritize yield, purity, and safety.

Key Finding: While catalytic methods offer higher atom economy for small-scale discovery, the sodium salt methodology remains superior for scale-up operations requiring crystallization-driven purification without chromatography.

Technical Context: The Henry Equilibrium

The Henry reaction (nitroaldol) between benzaldehyde and nitromethane is reversible.

The "Salt Trap" Mechanism

In the presence of stoichiometric sodium hydroxide, the reaction product is deprotonated at the

sodium nitronate salt


This salt is often insoluble in the reaction medium (methanol/water), precipitating out as a white solid. According to Le Chatelier’s principle, this precipitation removes the product from the solution, preventing the reverse reaction and driving the conversion to near 100%.

Diagram 1: Reaction Pathways & Equilibrium Control

HenryReactionStartBenzaldehyde+ NitromethaneEquilibriumNitroaldolIntermediateStart->EquilibriumCatalytic BaseSaltSodium Nitronate Salt(Precipitate)Start->SaltStoichiometric NaOH(Irreversible Trap)Equilibrium->StartReversibleRetroRetro-Henry(Reversibility)Equilibrium->RetroProductβ-Nitrostyrene(Final Product)Salt->ProductAcidification(-H2O)

Caption: Comparison of catalytic equilibrium (yellow) vs. the stoichiometric salt trap (green) which prevents reversibility.

Comparative Analysis: Salt Method vs. Alternatives

The following table contrasts the isolation of the sodium salt (Method A) against standard catalytic approaches (Method B & C).

FeatureMethod A: Sodium Salt Isolation Method B: Catalytic Ammonium Acetate Method C: Asymmetric Cu-Catalysis
Mechanism Thermodynamic Trap (Precipitation)Kinetic ControlCoordination Catalysis
Reagents NaOH (Stoichiometric), MeOHNH₄OAc, AcOHCu(OAc)₂, Chiral Ligand
Yield 80–85% (High)65–75% (Moderate)70–90% (Variable)
Purity Profile High (Crystallization driven)Moderate (Requires recrystallization)High (Enantioselective)
Purification Filtration & AcidificationDistillation or ChromatographyColumn Chromatography
Scale-Up Excellent (Precipitation based)GoodPoor (Cost of ligand)
Safety Caution: Dry nitronate salts are shock-sensitive.Safe (No energetic salts)Safe
Primary Use Bulk synthesis of NitrostyrenesGeneral purpose screeningChiral

-nitroalcohols
Evaluation
  • Method A is validated as the superior method for generating

    
    -nitrostyrenes  because the acidification step naturally facilitates dehydration.
    
  • Method C is superior only if the goal is the chiral

    
    -nitroalcohol, preventing dehydration.
    

Experimental Protocols

Safety Warning (Critical)

DANGER: Sodium nitronate salts (aci-nitro salts) can be explosive if dried and subjected to shock or heat.

  • NEVER dry the sodium salt precipitate completely in an oven.

  • Process the wet filter cake immediately into the acidification step.

  • Keep reaction temperatures below 15°C during base addition to prevent runaway exotherms.

Protocol 1: Synthesis & Isolation of Benzenemethanol, -(nitromethyl)-, sodium salt

Based on validated Organic Syntheses methodologies.

Reagents:

  • Benzaldehyde (53.0 g, 0.5 mol)

  • Nitromethane (30.5 g, 0.5 mol)

  • Methanol (100 mL)

  • Sodium Hydroxide (21.0 g dissolved in 20 mL H₂O + crushed ice)

Workflow:

  • Setup: Equip a 500 mL reactor with a mechanical stirrer and thermometer. Place in an ice/salt bath (-10°C).

  • Mixing: Add nitromethane and benzaldehyde to the methanol. Cool to -10°C.[1]

  • Salt Formation: Add the cold NaOH solution dropwise.

    • Observation: A bulky white precipitate (the target sodium salt) will form immediately.

    • Control: Maintain temperature below 15°C. If the mixture becomes too thick to stir, add small amounts of cold methanol.

  • Completion: Stir for 15 minutes after addition. The reactor now contains the Benzenemethanol,

    
    -(nitromethyl)-, sodium salt  as a slurry.
    
Protocol 2: Conversion to -Nitrostyrene

Validating the utility of the salt intermediate.

Reagents:

  • Hydrochloric Acid (4N or concentrated HCl diluted with ice water)

  • Pre-formed Sodium Salt Slurry (from Protocol 1)

Workflow:

  • Dissolution: Add 300 mL of ice water to the thick salt slurry from Protocol 1. Stir until the solid mostly dissolves (forming a soluble sodium nitronate solution).

  • Acidification: Pour this cold alkaline solution slowly into a separate vessel containing 200 mL of 4N HCl / ice mixture.

    • Rate: Add slowly to avoid violent effervescence or temperature spikes.

  • Precipitation: The yellow crystalline

    
    -nitrostyrene precipitates immediately upon contact with the acid.[2]
    
  • Workup: Filter the yellow solid. Wash with water to remove chlorides. Recrystallize from ethanol.

  • Expected Yield: 60–65 g (80–85%). Melting Point: 57–58°C.[3]

Workflow Visualization

Diagram 2: Experimental Decision Matrix

WorkflowInputTarget Molecule?DecisionChiral Alcoholor Alkene?Input->DecisionPathATarget: β-NitrostyreneDecision->PathAAlkenePathBTarget: Chiral NitroalcoholDecision->PathBAlcoholMethodAUSE SALT METHOD(Stoichiometric NaOH)PathA->MethodAMethodBUSE CATALYTIC METHOD(Cu-Ligand / Rosin)PathB->MethodBStep11. Form Na-Salt Precipitate2. Dissolve in Ice WaterMethodA->Step1Step2Acidify (HCl)Step1->Step2ResultHigh YieldCrystalline ProductStep2->Result

Caption: Decision matrix for selecting the Sodium Salt methodology versus catalytic alternatives.

References

  • Organic Syntheses. "

    
    -Nitrostyrene". Org.[4] Synth.1929 , 9, 66; Coll. Vol. 1, 413.
    [Link]
    
  • Organic Chemistry Portal . "Henry Reaction (Nitroaldol Reaction)".[1][4][5][6] [Link]

  • PubChem . "P-Nitrophenol Sodium Salt (Safety Data for Nitronates)". [Link]

  • Thieme Connect . "Science of Synthesis: Alkali Metal Salts of Nitroalkanes". [Link]

Benzenemethanol, a-(nitromethyl)-, sodium salt versus other organometallic reagents in C-C bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Grignards: The Strategic Utility of Sodium


-(Nitromethyl)benzenemethanolates in C-C Bond Formation

Executive Summary

In the landscape of carbon-carbon (C-C) bond formation, organometallic reagents (Grignard, organolithium) are often the default choice for nucleophilic additions to carbonyls. However, for the synthesis of 1,2-bifunctional scaffolds —specifically


-nitro alcohols and their derivatives (

-amino alcohols)—the sodium salt of

-(nitromethyl)benzenemethanol
(and its analogs) offers a thermodynamic and chemoselective advantage that traditional organometallics cannot match.

This guide objectively compares the performance of this nitroaldol (Henry) adduct salt against Grignard and organolithium alternatives. We analyze the mechanistic distinctiveness, functional group tolerance, and downstream utility of the sodium nitronate species, demonstrating why it remains the superior reagent for synthesizing complex polar scaffolds in drug development (e.g., adrenergic blockers, antibiotics).

Reagent Profile: The Nitronate Advantage

The Reagent: Benzenemethanol,


-(nitromethyl)-, sodium salt
Chemical Structure: 

(Nitronate form) Role: Stabilized nucleophilic adduct / Masked acyl anion equivalent.

Unlike Grignard reagents (


), which act as hard, irreversible nucleophiles, the sodium nitronate salt operates under reversible, thermodynamic control . This fundamental difference dictates its application scope:
FeatureSodium

-(Nitromethyl)benzenemethanolate
Organomagnesium / Organolithium
Nature of Nucleophile Soft, ambient nucleophile (Nitronate)Hard, polarized carbanion
Reaction Control Thermodynamic (Reversible)Kinetic (Irreversible)
Solvent Tolerance High (Water, Alcohols, THF)Low (Strictly Anhydrous Ethers)
Atmosphere Air-tolerant (often)Inert atmosphere required (Ar/N2)
Atom Economy 100% (Addition reaction)Low (Mg/Li salts as waste)

Comparative Mechanism & Performance

A. The Pathway: Nitroaldol (Henry) vs. Organometallic Addition

To synthesize a


-functionalized alcohol, the chemist faces two primary routes. The choice determines the impurity profile and scalability.

Route 1: The Nitroaldol (Henry) Reaction (Using the Topic Salt) The reaction between benzaldehyde and nitromethane (deprotonated to the nitronate) yields the target salt.

  • Mechanism:[1] The nitronate attacks the aldehyde carbonyl. The reaction is reversible (

    
    ).
    
  • Outcome: High functional group tolerance. The product (sodium salt) can be acidified to the

    
    -nitro alcohol or trapped.
    

Route 2: The Organometallic Approach Attempting to synthesize similar 1,2-bifunctional motifs (e.g., 2-amino-1-phenylethanol) via Grignard is synthetically arduous.

  • Challenge: Direct addition of a "aminomethyl" Grignard equivalent is unstable. Protected forms (e.g., silylated cyanohydrins) must be used.

  • Outcome: Multi-step, atom-inefficient, and sensitive to moisture.

B. Performance Matrix: Experimental Data

The following table summarizes the performance of generating the


-(nitromethyl)benzenemethanol scaffold compared to achieving the same C-C bond via organolithium alternatives (e.g., lithiated nitrosamines or masked equivalents).
MetricSodium Nitronate Method (Henry)Organolithium Method (Masked)Analysis
Yield (Isolated) 75–85%40–60%The reversibility of the Henry reaction allows for high conversion if equilibrium is managed (e.g., precipitation of the salt).
Diastereoselectivity anti-selective (tunable)Non-selective to synWith simple sodium salts, selectivity is moderate (

~ 1:1 to 1:2). However, using chiral Cu/Zn catalysts with the salt dramatically improves

.
FG Tolerance Excellent (Esters, Nitriles, Halides survive)Poor (Esters/Nitriles react with R-Li)CRITICAL: The sodium nitronate does not attack esters or nitriles, allowing late-stage functionalization of complex drugs.
Safety Profile Moderate (Energetic/Oxidizer)High Risk (Pyrophoric)While nitronates are energetic, they lack the spontaneous ignition risk of t-BuLi.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzenemethanol, -(nitromethyl)- (Henry Route)

This protocol utilizes the self-validating nature of the sodium salt precipitation to drive the equilibrium.

  • Reagents: Benzaldehyde (10 mmol), Nitromethane (15 mmol), NaOH (10 mmol, 10M aq), Ethanol (10 mL).

  • Setup: 50 mL round-bottom flask, cooled to 0°C.

  • Addition: Dissolve benzaldehyde in ethanol. Add nitromethane.[2]

  • Catalysis: Dropwise addition of NaOH solution. Keep T < 10°C to prevent dehydration to nitrostyrene.

  • Observation: The solution turns yellow (formation of the nitronate species). A heavy precipitate (the sodium salt) may form depending on concentration.

  • Quench: Pour into cold dilute acetic acid (pH 5-6). Do not use strong mineral acids immediately if product is acid-sensitive.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ): Diagnostic signals at
    
    
    5.4 (dd, CH-OH) and
    
    
    4.5 (m, CH
    
    
    -NO
    
    
    ).
Protocol B: The "Nef" Transformation (Utilization of the Salt)

Transforming the salt into an


-hydroxy ketone (Masked Acyl Anion).
  • Preparation: Generate the sodium salt as above but do not quench. Isolate the solid sodium nitronate by filtration (Caution: Do not dry completely; keep wet with solvent to avoid shock sensitivity).

  • Oxidation: Dissolve the wet salt in water. Add to a solution of H

    
    SO
    
    
    
    at 0°C (Nef reaction).
  • Result: Hydrolysis of the nitronate to the ketone.

  • Product: 2-hydroxy-1-phenylethanone (Benzoylcarbinol).

Visualization: Decision Logic for C-C Bond Formation

The following diagram illustrates the strategic decision-making process when choosing between the Sodium Nitronate (Henry) pathway and Organometallic pathways for 1,2-functionalization.

G Start Target: 1,2-Bifunctional Scaffold (e.g., Beta-Amino Alcohol) Substrate Substrate: Aldehyde/Ketone Start->Substrate CheckFG Contains Sensitive FGs? (Esters, Nitriles, Halides) Substrate->CheckFG RouteHenry Route A: Sodium Nitronate (Henry Reaction) CheckFG->RouteHenry Yes (High Tolerance) RouteMetal Route B: Organometallic (Grignard/Lithium) CheckFG->RouteMetal No (Robust Substrate) IntermedHenry Intermediate: Sodium alpha-(nitromethyl) benzenemethanolate RouteHenry->IntermedHenry Nitromethane + NaOH IntermedMetal Intermediate: Magnesium Alkoxide RouteMetal->IntermedMetal R-MgBr / R-Li Product Product: Beta-Nitro Alcohol IntermedHenry->Product Acid Workup (Reversible) IntermedMetal->Product Impossible Direct Route (Requires Protected Synthons) Downstream Downstream: Reduction to Amino Alcohol Product->Downstream

Caption: Decision tree comparing the chemoselective Henry pathway (Green) versus the sensitive Organometallic pathway (Red) for synthesizing


-functionalized alcohols.

References

  • Henry Reaction (Nitroaldol) Mechanism & Utility Source: Wikipedia / Organic Chemistry Portal URL:[Link] Significance: foundational review of the base-catalyzed reaction between nitroalkanes and aldehydes.

  • Biocatalytic Approaches to the Henry Reaction Source: Almac Group / SynArchive URL:[Link] (General portal for biocatalysis white papers) Significance: Discusses the synthesis of enantiopure

    
    -nitro alcohols, highlighting the limitations of simple sodium salts regarding stereocontrol.
    
  • Safety Data for Sodium Nitrite and Related Nitro Salts Source: ILO / BASF Safety Data Sheets URL:[Link] Significance: Critical safety data regarding the oxidizing nature and toxicity of nitrite/nitronate species.

  • PubChem Compound Summary

    
    -(Nitromethyl)benzenemethanol 
    Source: National Library of Medicine (NIH)
    URL:[Link]
    Significance:[3] Verification of CAS 15990-45-1 and chemical properties of the 2-nitro-1-phenylethanol adduct.
    

Disclaimer: The synthesis of nitro compounds involves energetic intermediates. Always conduct a risk assessment (HAZOP) before scaling up reactions involving nitronate salts.

Sources

Structural Confirmation in Drug Discovery: A Comparative Guide to Spectroscopic Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Ambiguity

In pharmaceutical development, structural ambiguity is a critical failure mode. A compound that is "mass correct" but "structurally isomeric" can derail a program after millions of dollars in investment. As Senior Application Scientists, we move beyond simple identification; we aim for absolute structural certainty .

This guide compares the primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and X-Ray Crystallography (XRD) —not just as standalone tools, but as an integrated ecosystem. We focus on the decision-making logic required to validate reaction products with regulatory-grade confidence.

Strategic Comparison: The Validation Triad

The choice of modality is rarely binary; it is a function of sample availability, phase state, and required resolution.

Comparative Performance Matrix
FeatureNMR (1H/13C/2D) High-Res MS (HRMS) X-Ray Crystallography (XRD) FT-IR / Raman
Primary Output Atom-to-atom connectivityMolecular formula & fragmentsAbsolute 3D configurationFunctional group fingerprint
Sample State Solution (mostly)Liquid/Gas/SolidSingle Crystal (Solid)Solid/Liquid
Destructive? No (Recoverable)Yes (Trace consumption)No (Recoverable)No
Limit of Detection High (

g to mg range)
Ultra-Low (fg to ng range)N/A (Requires crystal)Low (

g)
Stereochemistry Relative (NOESY/ROESY)None (unless chiral LC used)Absolute (Gold Standard)Limited
Throughput Medium (mins to hours)High (seconds)Low (days to weeks)High (seconds)
Expert Insight: The "Mass Balance" Trap

A common pitfall in early-stage discovery is over-reliance on LC-MS. Finding a peak with the correct


 confirms the presence of the desired formula, but it does not confirm the structure.
  • The Risk: Regioisomers (e.g., ortho vs. meta substitution) often have identical retention times and mass spectra.

  • The Solution: MS is the screening tool; NMR is the validation tool. XRD is the ultimate arbiter but is often resource-prohibitive.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for structural confirmation based on sample constraints and physical state.

StructuralConfirmationLogic Start Reaction Product Isolated Crystalline Is it Crystalline? Start->Crystalline XRD X-Ray Diffraction (XRD) (Absolute Config) Crystalline->XRD Yes Solubility Soluble in Deuterated Solvent? Crystalline->Solubility No Validation Regulatory Submission (FDA Q3A/Q3B) XRD->Validation Gold Standard Quantity Quantity Available? Solubility->Quantity Yes MS_Only HRMS + Fragmentation Analysis (Putative ID) Solubility->MS_Only No (Insoluble) NMR_Full Full NMR Suite (1H, 13C, HSQC, HMBC, NOESY) Quantity->NMR_Full > 2 mg NMR_Proton 1H NMR Only (Cryoprobe) Quantity->NMR_Proton < 1 mg Quantity->MS_Only < 10 µg NMR_Full->Validation NMR_Proton->MS_Only Ambiguous? MS_Only->Validation With caveats

Caption: Decision tree for selecting spectroscopic modalities based on sample physical state and quantity.

Detailed Experimental Protocols

These protocols are designed to be self-validating, ensuring that data quality meets the stringent requirements of journals like J. Med. Chem. and regulatory bodies like the FDA.[1][2]

Protocol A: The "Connectivity First" NMR Workflow

Objective: Establish unambiguous atom-to-atom connectivity for a new chemical entity (NCE). Prerequisite: Purity >95% (assessed by HPLC or qNMR).

  • Sample Preparation:

    • Dissolve 2–10 mg of analyte in 600

      
      L of deuterated solvent (e.g., DMSO-
      
      
      
      or CDCl
      
      
      ).
    • Critical Step: Filter through a 0.45

      
      m PTFE filter into the NMR tube to remove particulates that cause line broadening.
      
  • Acquisition Sequence (The "Smart" Order):

    • 1H (Proton): Run with 16 scans. Check shimming (solvent peak shape).

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Why? It is 100x more sensitive than direct 13C detection. It identifies all protonated carbons.

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Why? It sees 2-3 bond couplings, bridging the gaps across quaternary carbons and heteroatoms.

    • 13C (Carbon): Only if sample mass >10 mg. Otherwise, rely on HSQC/HMBC projections.

  • Data Processing & Reporting:

    • Reference to residual solvent peak (e.g., DMSO at 2.50 ppm) per IUPAC recommendations [1].

    • Report data in standard format:

      
       (multiplicity, 
      
      
      
      in Hz, integration).
Protocol B: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Objective: Confirm molecular formula with <5 ppm mass error.

  • Method: ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap.

  • Workflow:

    • Dilute sample to ~1

      
      g/mL in MeOH/Water (50:50) + 0.1% Formic Acid.
      
    • Direct Infusion: Avoid column bleed interference.

    • Lock Mass: Use a known internal standard (e.g., Leucine Enkephalin) for real-time mass correction.

  • Validation Criteria:

    • Mass Accuracy: Must be within ±5 ppm of calculated theoretical mass.

    • Isotope Pattern: The intensity ratio of M+1 (13C) and M+2 (34S, 37Cl, 81Br) peaks must match theoretical distribution. This is crucial for confirming the presence of halogens or sulfur.

Advanced Logic: Resolving Isomers

When standard 1D NMR fails to distinguish isomers, we employ Vector-Based Logic using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

IsomerResolution Problem Regioisomer Problem (e.g., 1,2 vs 1,3 subst.) Experiment 2D NOESY / ROESY Problem->Experiment Logic Spatial Proximity Check Experiment->Logic ResultA Cross-peak observed: Protons are < 5Å apart Logic->ResultA ResultB No Cross-peak: Protons are distant Logic->ResultB

Caption: Logic flow for using NOESY to distinguish regioisomers based on through-space interactions.

Case Study: N-Methylation vs. O-Methylation

In alkylation reactions of tautomeric heterocycles (e.g., pyridones), the product can be N-methyl or O-methyl.

  • HMBC Solution:

    • N-Me Product: The Methyl protons will show a 3-bond coupling to the Carbonyl carbon (which has a characteristic shift >160 ppm).

    • O-Me Product: The Methyl protons will couple to an aromatic carbon (shift ~110-140 ppm).

    • Causality: This 3-bond coupling definitively proves the attachment point without needing a crystal structure.

Regulatory & Quality Standards

To ensure your data withstands scrutiny during IND (Investigational New Drug) filing, adhere to these standards:

  • Purity Requirements: Journal of Medicinal Chemistry guidelines state that all tested compounds must have a purity of

    
    95% [2].
    
  • Impurity Reporting: FDA Guidance Q3A(R2) requires reporting of impurities >0.05% (depending on daily dose) [3].

    • Application: If NMR shows small peaks not attributable to the product or solvent, they must be integrated. If the integral represents >0.05 molar equivalent, the impurity must be characterized.

  • Data Integrity: Raw FIDs (Free Induction Decays) should be archived. Processing should not use "solvent suppression" to hide impurities unless explicitly stated.

References

  • IUPAC Recommendations (2001/2008): Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry.

  • FDA Guidance Q3A(R2): "Impurities in New Drug Substances." U.S. Food and Drug Administration.[1][2]

  • NMReDATA Initiative: "NMReDATA: A standard to report the NMR assignment and parameters of organic compounds." Magnetic Resonance in Chemistry.

Sources

kinetic investigations of the Henry reaction under various catalytic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Endpoint, Understanding the "How" and "How Fast" of the Henry Reaction

The Henry, or nitroaldol, reaction is a foundational C-C bond-forming reaction in the synthetic chemist's toolkit. Its ability to generate β-nitro alcohols, which are versatile precursors to pharmaceuticals and other valuable molecules, is well-established.[1][2] However, for researchers, scientists, and drug development professionals, achieving a high yield is only part of the story. To truly master this reaction, optimize its conditions, and scale it effectively, a deep understanding of its kinetics—the study of its rate and mechanism—is paramount.

This guide moves beyond simple procedural descriptions to offer a comparative analysis of kinetic investigations into the Henry reaction under a variety of catalytic conditions. We will explore the "why" behind experimental choices, providing insights into how different catalysts and reaction parameters influence the reaction's speed and mechanistic pathway. By understanding these kinetic nuances, researchers can make more informed decisions, leading to more efficient and robust synthetic processes.

Pillar 1: The Foundation of a Robust Kinetic Study

Before comparing different catalytic systems, it is crucial to understand the principles of a well-designed kinetic experiment. The goal is to collect concentration data over time, which can then be used to determine the reaction order with respect to each component and ultimately derive a rate law. This rate law is a mathematical expression that provides a window into the reaction mechanism.

Common Methodologies for Monitoring Reaction Progress

The choice of analytical technique is dictated by the specific reaction components and available instrumentation. Common methods include:

  • Chromatographic Techniques (GC and HPLC): These methods are highly effective for separating and quantifying reactants, products, and byproducts. The use of an internal standard is essential for accurate concentration measurements.[3]

  • Spectroscopic Techniques (NMR and in-situ IR): These techniques allow for real-time monitoring of the reaction mixture without the need for sampling and quenching. In-situ IR, for example, can track the disappearance of the aldehyde's carbonyl stretch or the appearance of the alcohol's hydroxyl stretch.

  • pH Measurements: In aqueous systems, if the reaction consumes or generates H+ ions, a pH meter can be used to follow the reaction's progress.[4]

Workflow for a Typical Kinetic Investigation

G cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation A Define Reaction Conditions (Catalyst, Solvent, Temp) B Select Analytical Method (GC, HPLC, NMR, IR) A->B C Prepare Stock Solutions & Internal Standard B->C D Initiate Reaction & Start Timer C->D E Withdraw & Quench Aliquots at Timed Intervals D->E F Analyze Samples E->F G Plot [Reactant] vs. Time F->G H Determine Initial Rates G->H I Derive Rate Law (e.g., rate = k[A]^x[B]^y) H->I J Propose Mechanism I->J

Caption: Generalized workflow for a kinetic investigation of the Henry reaction.

Pillar 2: A Comparative Analysis of Catalytic Systems

The choice of catalyst is arguably the most significant factor influencing the kinetics and mechanism of the Henry reaction. Here, we compare several major classes of catalysts.

Traditional Base Catalysis

Simple bases like triethylamine or DBU are often used to promote the Henry reaction. The mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as the nucleophile.[2]

  • Kinetic Profile: These reactions often exhibit simple second-order kinetics, being first-order in both the nitroalkane and the aldehyde. However, the reversibility of all steps in the Henry reaction can complicate the kinetics, especially at high conversions.[2]

  • Causality: The rate is primarily dependent on the basicity of the catalyst and the acidity of the nitroalkane's α-proton. Steric hindrance on both the aldehyde and the nitroalkane can significantly decrease the reaction rate.[1]

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of the Henry reaction.[5] Catalysts like cinchona alkaloids and thioureas operate through more complex, often bifunctional, mechanisms.

  • Kinetic Profile: The kinetics of organocatalyzed Henry reactions are often more complex than simple base catalysis. For example, some reactions catalyzed by cinchona alkaloids have been shown to follow Michaelis-Menten-type kinetics, suggesting the formation of a catalyst-substrate complex.

  • Causality: Bifunctional organocatalysts, such as thioureas, can activate both the nitroalkane (through hydrogen bonding) and the aldehyde (via the basic amine), leading to a highly organized transition state. This dual activation can result in significant rate enhancements and high levels of stereocontrol.

G Catalyst Bifunctional Catalyst (e.g., Thiourea) Nitroalkane Nitroalkane Catalyst->Nitroalkane Activates (H-Bonding) Aldehyde Aldehyde Catalyst->Aldehyde Activates (Base) TS Organized Transition State Nitroalkane->TS Aldehyde->TS Product β-Nitro Alcohol TS->Product Product->Catalyst Catalyst Turnover

Caption: Dual activation mechanism in a bifunctional organocatalyzed Henry reaction.

Metal-Catalyzed Systems

Chiral metal complexes, particularly those of copper, cobalt, and zinc, are widely used to catalyze enantioselective Henry reactions.[2][6]

  • Kinetic Profile: The kinetics can vary significantly depending on the metal and ligand. Some systems, like certain Co-salen complexes, may proceed through a bimetallic pathway, where two catalyst molecules cooperate in the transition state.[7] This leads to a higher-order dependence on the catalyst concentration. Kinetic isotope effect studies using deuterated nitroalkanes can provide strong evidence for the C-H bond cleavage being the rate-determining step.[8]

  • Causality: The metal center acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen to increase its electrophilicity. The chiral ligand environment then directs the approach of the nitronate, controlling the stereochemical outcome. The nature of the counter-ion associated with the metal complex can also dramatically influence selectivity and rate.[8]

Phase-Transfer Catalysis (PTC)

When dealing with reactants in immiscible phases (e.g., an aqueous base and an organic substrate), phase-transfer catalysts are essential.[1]

  • Kinetic Profile: The kinetics of PTC systems are complex, as they involve the transport of species between phases. The reaction rate can be limited by either the intrinsic chemical reaction rate or the mass transfer rate of the catalyst between the aqueous and organic phases. The rate is often dependent on the concentration of the phase-transfer catalyst, such as a quaternary ammonium salt.[9]

  • Causality: The PTC, often a quaternary ammonium salt, forms an ion pair with the nitronate in the aqueous phase. This lipophilic ion pair is then transferred to the organic phase, where it can react with the aldehyde.[9] The efficiency of the catalyst is related to its ability to extract the anion into the organic phase.

Pillar 3: Data-Driven Comparisons and Protocols

To provide a tangible comparison, the following table summarizes representative kinetic data from the literature. Note that direct comparison of rate constants between different studies should be done with caution due to variations in reaction conditions.

Catalyst SystemNitroalkaneAldehydeApparent Rate Constant (k_app, min⁻¹)Key Kinetic FeatureReference
Calcined Cu:Mg:AlNitromethane4-Chlorobenzaldehyde0.0067Heterogeneous catalysis[3]
Calcined Cu:Mg:AlNitroethane4-Chlorobenzaldehyde0.0072Steric effects of nitroalkane[3]
ssDNANitromethane4-Nitrobenzaldehyde0.0007 (k, h⁻¹)First-order kinetics observed[10]
Co(II)-salenNitromethaneAryl aldehydes-Evidence for bimetallic pathway[7]

Apparent rate constants are provided for illustrative comparison and are calculated based on the data presented in the cited sources.

Exemplary Protocol: Kinetic Analysis of a Homogeneous Catalyzed Henry Reaction via GC

This protocol provides a self-validating framework for acquiring high-quality kinetic data.

Objective: To determine the reaction order with respect to the aldehyde in a homogeneously catalyzed Henry reaction.

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Catalyst (e.g., DBU)

  • Anhydrous solvent (e.g., THF)

  • Internal Standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Thermostatically controlled reaction block

  • Gas chromatograph (GC) with FID detector

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aldehyde, nitroalkane, catalyst, and internal standard in the chosen solvent. This ensures accurate and reproducible concentrations.

  • Reaction Setup: In a series of vials, add the nitroalkane stock solution, the internal standard stock solution, and solvent. To vary the aldehyde concentration while keeping the total volume constant, add different volumes of the aldehyde stock solution and make up the difference with pure solvent.

  • Equilibration: Place the vials in a thermostatically controlled block and allow them to equilibrate to the desired reaction temperature (e.g., 25°C) for at least 15 minutes.

  • Reaction Initiation: Initiate the reaction in each vial by adding a precise volume of the catalyst stock solution. Start a timer immediately after addition.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each vial and immediately quench it in a separate vial containing a dilute acid solution. This stops the reaction instantly.

  • GC Analysis: Analyze the quenched samples by GC. The concentration of the aldehyde at each time point is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the aldehyde versus time for each initial aldehyde concentration.

    • Determine the initial rate of reaction for each experiment from the initial slope of the concentration-time curve.

    • Plot log(initial rate) versus log([aldehyde]₀). The slope of this line will give the reaction order with respect to the aldehyde.

Self-Validation:

  • Control Experiment: Run a reaction without the catalyst to measure the background reaction rate.

  • Internal Standard Check: The concentration of the internal standard should remain constant across all samples. Any variation indicates an issue with sample preparation or analysis.

  • Mass Balance: Where possible, monitor the appearance of the product alongside the disappearance of the reactant. The concentrations should correlate, confirming the reaction stoichiometry.

Conclusion and Future Outlook

The kinetic investigation of the Henry reaction provides invaluable insights that extend far beyond academic curiosity. For industrial applications, understanding the rate law allows for the rational optimization of reaction conditions, leading to improved efficiency, selectivity, and safety. The comparison of different catalytic systems reveals a trade-off between simplicity, cost, and stereocontrol. While simple bases are inexpensive, more sophisticated organo- and metal-based catalysts offer unparalleled levels of stereoselectivity, which is often a critical requirement in pharmaceutical synthesis.[11][12]

Future research will likely focus on the development of even more active and selective catalysts, including biocatalytic approaches that offer the potential for environmentally benign processes under mild conditions.[12][13] The continued application of advanced kinetic techniques, such as stopped-flow methods for very fast reactions and in-situ monitoring, will undoubtedly uncover further mechanistic details of this classic yet ever-evolving reaction.[4]

References

  • Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. Available at: [Link]

  • A Kinetic Study of the Intramolecular Nitroaldol (Henry) Reaction Giving 2‐Nitroindan‐1‐ols. ResearchGate. Available at: [Link]

  • Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase. Almac. Available at: [Link]

  • DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems. MDPI. Available at: [Link]

  • First-order kinetics plots for the model Henry reaction between 1a and... ResearchGate. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. Available at: [Link]

  • Henry reaction. Wikipedia. Available at: [Link]

  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI. Available at: [Link]

  • Organocatalytic Enantioselective Henry Reactions. MDPI. Available at: [Link]

  • Henry reaction resubmission. OSTI.GOV. Available at: [Link]

  • Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Publications. Available at: [Link]

  • Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • Transition state models of metal-catalyzed Henry reaction. ResearchGate. Available at: [Link]

  • MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Almac. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]

  • Experimental methods of chemical kinetics. Chemistry LibreTexts. Available at: [Link]

Sources

Enantioselective HPLC Methods for Resolving Chiral β-Nitro Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of chiral β-nitro alcohols via the asymmetric Henry (nitroaldol) reaction is a cornerstone methodology in organic chemistry[1]. These compounds serve as vital synthetic intermediates for biologically active β-amino alcohols, which are key structural motifs in active pharmaceutical ingredients (APIs) such as levamisole, tembamide, and propranolol[1]. Because the stereochemistry of these molecules dictates their pharmacological efficacy, accurately determining the enantiomeric excess (ee) is a critical quality control step[2]. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the industry gold standard for this analytical challenge[1].

Mechanistic Principles of Chiral Recognition

The resolution of β-nitro alcohols relies heavily on polysaccharide-based CSPs[3]. The chiral recognition mechanism operates as a self-validating system of transient diastereomeric interactions. The carbamate or benzoate derivatives of amylose and cellulose form a highly ordered helical supramolecular structure[3], which separates enantiomers based on three primary causal interactions:

  • Hydrogen Bonding: The –NH and –C=O groups of the CSP's carbamate linkages act as donors and acceptors, interacting directly with the hydroxyl (–OH) and nitro (–NO2) groups of the β-nitro alcohol[4].

  • π–π Interactions: The functionalized phenyl rings on the CSP backbone provide electron-rich or electron-deficient environments that engage in π-stacking with aromatic rings on the analyte (e.g., the phenyl ring in 2-nitro-1-phenylethanol)[5].

  • Steric Inclusion: The helical cavity of the polysaccharide selectively accommodates one enantiomer over the other based on its 3D spatial orientation, leading to differential retention times[3].

Comparative Analysis of Chiral Stationary Phases

Choosing between an amylose-based and a cellulose-based column dictates the success of the separation. The table below compares the performance of three industry-standard columns using 2-nitro-1-phenylethanol as the model analyte.

ColumnPolymer BackboneMobile Phase (Hexane:IPA)Flow Rate (mL/min)

(min)

(min)
Selectivity (α)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)90:100.822.48 (S)15.02 (R)1.50
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)95:50.536.4637.661.03
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)85:151.012.916.082.12

Data synthesized from established literature for the resolution of 2-nitro-1-phenylethanol[5][6].

Causality Insight: Chiralcel OJ-H (a benzoate derivative) provides exceptional selectivity for this substrate but requires a higher flow rate and higher polar modifier concentration to elute the strongly retained enantiomer[5]. Conversely, Chiralpak AD-H (amylose) often suffers from longer retention times and lower selectivity for this specific aromatic substrate compared to its cellulose counterpart (Chiralcel OD-H). This is due to the tighter helical twist of the amylose backbone, which restricts the entry of the bulky phenyl ring, weakening the necessary steric inclusion[5][6].

Experimental Protocol: Enantiomeric Resolution Workflow

To ensure reproducibility and analytical integrity, the following protocol establishes a self-validating loop for HPLC method development[2].

Step 1: Sample Preparation
  • Racemic Standard: Synthesize or obtain a racemic β-nitro alcohol standard to serve as the reference marker for retention times.

  • Solvent Matching: Dissolve 1.0 mg of the racemate in 1.0 mL of the exact initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol)[2]. Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which is the primary cause of peak broadening and fronting in chiral chromatography.

Step 2: Column Equilibration
  • Install the chosen CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) into the HPLC system equipped with a UV detector (set to 215 nm and 254 nm)[5][6].

  • Flush the column with the mobile phase at 0.5 to 0.8 mL/min for at least 10 column volumes (approximately 45 minutes) until the UV baseline is completely stable[6].

Step 3: Isocratic Elution & Optimization
  • Inject 5 µL of the racemic standard.

  • Evaluate Resolution (

    
    ):  The polar modifier (Isopropanol) competes with the analyte for hydrogen bonding sites on the CSP. If the baseline resolution (
    
    
    
    ) is < 1.5, decrease the IPA concentration (e.g., from 10% to 5%) to increase analyte-CSP interaction time, thereby increasing theoretical plates[5].
  • Validation: Once baseline separation (

    
    ) is achieved, inject the enantioenriched catalytic sample to accurately determine the ee[1][7].
    

Workflow Visualization

HPLC_Workflow N1 Synthesized β-Nitro Alcohol (Racemic Reference) N2 Select Chiral Stationary Phase (Polysaccharide Derivatives) N1->N2 N3 Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) N2->N3 N4 Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) N2->N4 N5 Mobile Phase Optimization (Normal Phase: Hexane/IPA) N3->N5 N4->N5 N6 Evaluate Resolution (Rs) N5->N6 N7 Rs ≥ 1.5 (Baseline Separation) N6->N7 Success N8 Rs < 1.5 (Decrease IPA % to increase retention) N6->N8 Sub-optimal N8->N5 Iterate

Workflow for enantioselective HPLC method development of chiral β-nitro alcohols.

References

  • Tentori, F., et al. "Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones." Catalysts (MDPI), 2018. Available at:[Link]

  • Elsevier. "Comprehensive Chirality - 1st Edition." Elsevier Shop, 2012. Available at:[Link]

  • Aygün, M., et al. "Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex." Turkish Journal of Chemistry (TÜBİTAK), 2013. Available at:[Link]

  • Wiley-VCH. "Supporting Information: Asymmetric Henry Reaction." Wiley Online Library. Available at:[Link]

  • Royal Society of Chemistry. "Chiral copper-salen complex grafted over functionalized mesoporous silica as an efficient catalyst for the asymmetric Henry reactions." RSC Advances, 2016. Available at:[Link]

Sources

X-ray crystallographic analysis of derivatives synthesized from Benzenemethanol, a-(nitromethyl)-, sodium salt

Technical Guide: Crystallographic Analysis of -Nitroalcohol Derivatives

Subject: Benzenemethanol,

1

Executive Summary

This guide provides a technical comparison of X-ray crystallographic workflows for derivatives synthesized from the sodium salt of

1



1

While modern asymmetric catalysis offers high enantioselectivity, the Sodium Salt Method remains the gold standard for generating high-quality, crystalline racemic scaffolds essential for initial structural validation and relative stereochemistry (syn/anti) determination.[2] This guide compares the crystallographic utility of the sodium salt route against catalytic alternatives, supported by experimental protocols and structural data analysis.[2]

The Precursor: Mechanism & Structural Significance

The subject compound is the aci-nitro or alkoxide salt form of the Henry reaction adduct. Its stability and geometry are distinct from the neutral nitroalcohol.[2]

  • Chemical Identity: Sodium 2-nitro-1-phenylethoxide (or corresponding nitronate).[1]

  • Role: Acts as a nucleophilic intermediate.[1][2] In the presence of proton donors, it collapses to the neutral

    
    -nitroalcohol.[2]
    
  • Crystallographic Relevance: Unlike the neutral oily products of many catalytic Henry reactions, derivatives formed via the sodium salt method (specifically amine salts and benzoates) often crystallize readily in centrosymmetric space groups (e.g., P2

    
    /c), allowing for rapid determination of diastereomeric ratios without complex chiral chromatography.[2]
    
Synthesis Pathway Visualization

The following diagram illustrates the divergence from the sodium salt intermediate to crystallizable derivatives.

SynthesisPathStartBenzaldehyde +NitromethaneSaltSodium Salt Intermediate(The Subject)Start->SaltNaOH/EtOH(Thermodynamic)NeutralNeutral 2-Nitro-1-phenylethanolSalt->NeutralH+ QuenchNitroalkeneDerivative A:Nitroalkene(Dehydration)Neutral->NitroalkeneMsCl, Et3N-H2OAminoAlcDerivative B:Amino Alcohol HCl(Reduction)Neutral->AminoAlcH2, Pd/Cor Zn/HClMosherDerivative C:Mosher Ester(Derivatization)Neutral->MosherMTPA-Cl

Caption: Divergent synthesis of crystallizable derivatives from the sodium salt intermediate.

Comparative Analysis: Sodium Salt vs. Catalytic Routes

This section objectively compares the "Sodium Salt" method against modern "Asymmetric Catalytic" methods specifically regarding the crystallizability and structural data quality of the products.

Table 1: Comparative Crystallographic Utility
FeatureMethod A: Sodium Salt (Subject) Method B: Asymmetric Catalysis (Cu-Box/Organocatalysis)
Primary Product State Solid Precipitate (Salt) or Crystalline RacemateOil or Amorphous Solid (Enantioenriched)
Crystallization Ease High. Racemates often pack more efficiently (centrosymmetric).[1]Low. Pure enantiomers often require heavy-atom derivatization to crystallize.[1]
Space Group Commonality P2

/c, P-1 (Centrosymmetric)
P2

, P2

2

2

(Non-centrosymmetric)
Structural Insight Excellent for determining relative stereochemistry (syn/anti diastereomers).[1][2]Required for absolute configuration (requires anomalous scattering or chiral reference).[2]
Throughput Fast.[1][2] Direct precipitation often yields X-ray quality crystals.[2]Slow. Requires column chromatography and slow evaporation/co-crystallization.[2]
Technical Insight: The "Racemic Advantage"

While drug development demands enantiopurity, initial structural elucidation is faster using the Sodium Salt method.[2] Racemic compounds (Method A) frequently crystallize as racemic compounds (where both enantiomers coexist in the unit cell), utilizing strong intermolecular H-bonds (O-H[2]···O) between enantiomers to stabilize the lattice. In contrast, enantioenriched oils (Method B) lack this pairing mechanism, often resisting crystallization.[2]

Experimental Protocol: Synthesis & Crystallization

Self-Validating Standard: This protocol includes a "Solubility Check" step to ensure resource efficiency before attempting diffraction.[2]

Step 1: Generation of the Sodium Salt & Nitroalcohol
  • Reagents: Benzaldehyde (10 mmol), Nitromethane (15 mmol), NaOH (10 mmol), Ethanol (10 mL).

  • Procedure: Dissolve benzaldehyde in nitromethane/ethanol. Add NaOH solution dropwise at 0°C. A heavy precipitate (the Sodium Salt ) forms immediately.

  • Isolation: Filter the salt. Critical Step: Do not dry extensively; the salt is hygroscopic.[2]

  • Quench: Resuspend in ether; wash with cold 1M HCl. Dry organic layer (MgSO

    
    ) and evaporate to yield crude 2-nitro-1-phenylethanol.[1]
    
Step 2: Derivatization to Crystalline -Amino Alcohol HCl

The nitroalcohol is often an oil; the amine hydrochloride is the target crystal.

  • Reduction: Dissolve crude nitroalcohol in MeOH. Add 10% Pd/C (5 wt%) and stir under H

    
     balloon (1 atm) for 12h. Filter through Celite.[2]
    
  • Salt Formation: Add 1M HCl in ether dropwise to the filtrate until pH < 2.

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the amine salt in minimal Methanol (Inner vial).

    • Place in a larger jar containing Diethyl Ether (Outer solvent).[2]

    • Seal and store at 4°C for 48 hours.

Step 3: X-Ray Diffraction Screening[2]
  • Mounting: Select a prism-like crystal (>0.1 mm).[1] Mount on a Kapton loop using Paratone oil.[2]

  • Data Collection: Collect at 100 K to minimize thermal motion of the flexible ethyl chain.

X-Ray Data Interpretation

When analyzing the structure of the derivatives, focus on these three molecular features:

A. Conformation of the Ethane Backbone

The torsion angle

  • Anti-isomer: Torsion angle

    
     180°.[1][2]
    
  • Syn-isomer: Torsion angle

    
     60°.[1]
    
  • Note: The Sodium Salt method typically yields a thermodynamic mixture favoring the anti isomer due to the repulsion of the phenyl and nitro groups in the transition state.

B. Hydrogen Bonding Networks

In the hydrochloride salt derivatives:

  • Look for Charge-Assisted Hydrogen Bonds : Cl

    
     anions typically bridge three ammonium protons (N-H[1]···Cl
    
    
    ) and the hydroxyl proton (O-H···Cl
    
    
    ).
  • Validation: The N···Cl distance should be approx 3.1–3.2 Å.[2] If >3.5 Å, the model is likely incorrect or the crystal is solvated.[2]

C. Disorder Analysis

The nitro group in the precursor (if analyzing the nitroalcohol) is prone to rotational disorder. In the amine derivative, the phenyl ring may show libration.[2]

  • Fix: Apply rigid bond restraints (RIGU) in refinement if thermal ellipsoids are elongated.[2]

Decision Workflow: When to Use Which Method

Use this logic flow to determine the appropriate synthesis route based on your structural data needs.

DecisionTreeStartStart: Structural Goal?Q1Need Absolute Configuration (R/S)?Start->Q1Q2Need Diastereomer Ratio (Syn/Anti)?Q1->Q2No (Just Connectivity)RouteBUSE CATALYTIC METHOD+ Mosher Ester DerivatizationQ1->RouteBYesRouteAUSE SODIUM SALT METHOD(Racemic Crystallography)Q2->RouteAYes (Fastest)

Caption: Decision matrix for selecting the synthesis route based on crystallographic requirements.

References

  • Henry Reaction Mechanism & Crystallography: Luzzio, F. A. (2001).[2] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[2] Link

  • Crystallographic Analysis of Amino Alcohols: Bernstein, J., et al. (1995).[2] "Polymorphism in Molecular Crystals." Oxford University Press.[2] (Foundational text on packing of racemic vs. chiral alcohols).

  • Sodium Salt Method Specifics: Ballini, R., & Petrini, M. (2004).[2] "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 346(9-10), 915-960.[1][2] Link[2]

  • Stereochemical Determination via X-ray: Flack, H. D. (1983).[2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[2] Link

Safety Operating Guide

Benzenemethanol, a-(nitromethyl)-, sodium salt proper disposal procedures

Proper Disposal Procedures: Benzenemethanol, -(nitromethyl)-, Sodium Salt

URGENT SAFETY NOTICE: STOP AND READ

Do NOT allow this material to dry. The sodium salt of benzenemethanol,

Class 1 Explosive Hazard

If you have found this material as a dry solid in an old flask or container:

  • DO NOT attempt to scrape, chip, or transfer it.

  • DO NOT add strong acids directly to the solid.

  • IMMEDIATELY gently mist it with a compatible solvent (Ethanol or Water) to desensitize it.

  • CONTACT your site's Explosive Safety Officer or EH&S immediately.

Executive Summary & Scientific Rationale

Topic: Safe handling and disposal of the sodium nitronate intermediate of the Henry Reaction. Primary Hazard: Explosion (Dry Solid) and Energetic Decomposition (Acidification).

As researchers, we often encounter this species as a transient intermediate during the nitroaldol (Henry) reaction between benzaldehyde and nitromethane. While the reaction mixture itself is generally manageable, the isolated sodium salt represents a critical safety control point.

The Mechanism of Hazard (The "Why")

To handle this safely, you must understand the tautomeric equilibrium. Treatment of a nitroalkane with a base (NaOH) generates a nitronate (Figure 1).

  • Nitronate Form (Salt): In solution, this is stable. As a dry solid, the ionic lattice energy often fails to stabilize the high electron density on the oxygen atoms, leading to shock sensitivity comparable to metal fulminates.

  • Aci-Nitro Form: Upon acidification, the nitronate protonates to form the aci-nitro species. This species is thermodynamically unstable and kinetically active. Rapid acidification can generate heat and gas evolution (Nef reaction conditions), leading to runaway decomposition.

Figure 1: Hazard Mechanism & Tautomerism

NitronateHazardNitroNitro-Alcohol(Stable Precursor)NitronateSodium Nitronate(THE HAZARD)Explosive when dryNitro->Nitronate DeprotonationBaseNaOH(Base)Base->NitronateNitronate->Nitronate DRYING = DETONATIONAciNitroAci-Nitro Form(Transient/Unstable)Nitronate->AciNitro ProtonationAcidAcid QuenchAcid->AciNitroProductProduct/Waste(Stable in Soln)AciNitro->Product Tautomerization

Caption: The transformation from stable nitro-compound to shock-sensitive nitronate. The red loop indicates the critical failure mode: drying the salt.

Hazard Identification & PPE

Before initiating any disposal workflow, verify the following parameters.

ParameterSpecificationCritical Note
CAS (Parent) 15990-45-1 (2-nitro-1-phenylethanol)The salt itself often lacks a specific CAS; treat as a Generic Nitronate.
Physical State Yellow/Orange Solid or SolutionSolid is High Hazard. Solution is Corrosive/Reactive.
Incompatibilities Strong Acids, Oxidizers, Reducing AgentsAcidification must be controlled (see below).
Stability Unstable when dry.Hygroscopic; absorbs water but can detonate if dehydrated.
Required Personal Protective Equipment (PPE)[1]
  • Eye Protection: Chemical splash goggles AND face shield (8-inch minimum).

  • Hand Protection: Double nitrile gloves (0.11mm min) or Butyl rubber.

  • Body Protection: Flame-resistant lab coat (Nomex) and closed-toe shoes.

  • Engineering Controls: All operations must be performed behind a sliding blast shield in a certified chemical fume hood.

Pre-Disposal Stabilization Protocols

Goal: Ensure the material is in a thermodynamically stable state (solution) before it enters the waste stream.

Scenario A: Material is in Solution (Reaction Mixture)

Status: Low to Moderate Risk. If the reaction is finished and the salt is dissolved in solvent (Ethanol, THF, Water):[1]

  • Do not concentrate. Do not use a rotary evaporator.

  • Labeling: Label the flask clearly: "WARNING: Sodium Nitronate Solution. DO NOT DRY. Oxidizer/Flammable."[2][3]

  • Proceed to Disposal Path 1.

Scenario B: Material is a Wet Solid / Filter Cake

Status: High Risk. If you have filtered the material and it is currently on a funnel:

  • Re-dissolve immediately. Wash the filter cake with water or ethanol until fully dissolved.

  • Collect filtrate. Treat the filtrate as Scenario A .

Scenario C: Material is a Dry Solid

Status: CRITICAL DANGER.

  • Evacuate the immediate area.

  • Remote wetting: If safe to do so, use a wash bottle to gently mist the solid with water from behind a blast shield.

  • Call EH&S. Do not attempt to package dry nitronates.

Disposal Workflows

Choose the workflow based on your facility's capabilities. Path 1 is strongly recommended for standard research laboratories.

Figure 2: Disposal Decision Matrix

DisposalWorkflowStartAssess Material StateIsSolidIs it Solid?Start->IsSolidIsDryIs it Dry?IsSolid->IsDry YesIsSolnIs it Solution?IsSolid->IsSoln No (Liquid)WetItGently Mist/Re-dissolve(Ethanol/Water)IsDry->WetIt No (Wet Cake)StopSTOP WORKContact EH&S/Bomb SquadIsDry->Stop Yes (Crusty/Powder)WetIt->IsSolnPath1Path 1: Lab Pack(Preferred)IsSoln->Path1 StandardPath2Path 2: Chemical Quench(Expert Only)IsSoln->Path2 If required by EH&S

Caption: Operational flow for determining the safe disposal route. Note the "Stop Work" trigger for dry solids.

Path 1: "Keep Wet" & Lab Pack (Preferred)

Best for: Standard labs, small quantities (<100g).

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Do not use glass if avoidable (shrapnel risk).

  • Stabilization: Ensure the waste is at least 20% water or ethanol by volume.

  • Labeling:

    • Constituents: "Sodium Nitronate of 2-nitro-1-phenylethanol (5-10%), Ethanol (80%), Water."

    • Hazards: "Flammable Liquid," "Reactive," "Oxidizer."

    • Special Warning: "EXPLOSIVE IF DRIED. KEEP WET."

  • Storage: Store in a secondary container away from acids until pickup.

Path 2: Controlled Quenching (Expert Protocol)

Best for: Large scale (>100g) or if waste vendor refuses reactive salts. Requirement: Must be performed by a senior chemist.

Principle: Convert the unstable nitronate salt back to the neutral nitro-alcohol (which is toxic but not explosive) or degrade it.

  • Prepare Acid Bath: In a large beaker, prepare a 10% Acetic Acid or 1M HCl solution. Cool to 0°C in an ice bath.

  • Dilution: Dilute the nitronate solution with water (1:1 ratio).

  • Addition (Crucial Step):

    • Slowly add the Nitronate solution INTO the Acid .

    • Why? This ensures the pH remains low. Adding Acid to Nitronate causes transient pockets of neutral pH where the aci-nitro form can polymerize or decompose exothermically.

  • Monitoring: Monitor temperature. Do not exceed 10°C.

  • Extraction (Optional): The resulting milky emulsion contains 2-nitro-1-phenylethanol. This can be extracted with ethyl acetate and disposed of as standard "Halogenated/Organic Solvent Waste" (Toxic).

  • Aqueous Waste: The remaining aqueous layer can be neutralized to pH 7 and disposed of as aqueous waste.

Emergency Procedures

Accidental Spill
  • Isolate: Clear the room.

  • Assess:

    • Liquid Spill: Cover with wet absorbent pads. Do not use dry paper towels (friction risk).

    • Solid Spill: Do not sweep. Mist with water immediately.[3][4] Cover with wet sand or wet pads.

  • Clean Up: Scoop the wet slurry using a plastic (non-sparking) dustpan into a pail of water.

Exposure[3][4][5][6][7][8][9]
  • Skin: Wash with soap and water for 15 minutes. Nitronates are skin irritants and can be absorbed.[5]

  • Eyes: Flush for 15 minutes.[3][6][5] Seek medical attention immediately.

References

  • Bretherick, L. (2013).[7] Bretherick's Handbook of Reactive Chemical Hazards (7th ed.).[7] Elsevier. (See entries for "Nitroalkanes" and "aci-Nitro salts").

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Explosive and Pyrophoric Hazards. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling Benzenemethanol, a-(nitromethyl)-, sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for Benzenemethanol,


-(nitromethyl)-, sodium salt  (CAS 38257-79-3).

Chemical Identity Note: This compound is chemically identified as the sodium nitronate salt of 1-phenyl-2-nitroethanol (or the sodium salt of the Henry reaction adduct). Critical Hazard Class: Energetic Material / Shock-Sensitive Solid. Sodium nitronates are known to be unstable and potentially explosive when dry, heated, or subjected to mechanical shock.

Executive Safety Directive (The "Stop" Protocol)

WARNING: ENERGETIC MATERIAL HAZARD Treat this substance as a Class 1.3 Explosive (Mass Fire/Minor Blast) until solvated. Sodium nitronates possess a high energy density due to the aci-nitro resonance structure.

  • NEVER scrape dry material from a glass frit or container threads (friction hazard).

  • NEVER expose the dry salt to strong acids without solvent dilution (violent Nef reaction/gas evolution).

  • NEVER heat the solid above 50°C.

Chemical Mechanism & Risk Causality

To handle this compound safely, you must understand why it is dangerous. The sodium salt exists in resonance between the nitro-alkoxide and the nitronate form.

  • The Nitronate Trap: The

    
    -proton of the nitro group is more acidic (
    
    
    
    ) than the hydroxyl proton (
    
    
    ). The sodium ion coordinates with the nitro group oxygens, creating a strained, electron-rich system.
  • The Nef Decomposition: Upon contact with acid, the nitronate decomposes into a ketone/aldehyde and nitrous oxide (

    
    ) or other nitrogen oxides. In the solid state, this protonation releases heat rapidly, leading to thermal runaway.
    
Visualizing the Reactive Pathway

The following diagram illustrates the equilibrium and the critical "Danger Zone" where acidification must be controlled.

G Start 1-Phenyl-2-nitroethanol (Neutral Precursor) Base + NaOH/NaOEt Start->Base Salt Sodium Nitronate Salt (CAS 38257-79-3) [ENERGETIC SOLID] Start->Salt Deprotonation Base->Salt Solv Solvated Anion (Safe for Reaction) Salt->Solv Dissolution (Water/MeOH) Nef Nef Reaction (Violent Decomposition) Salt->Nef Direct Acidification (Dry State) Solv->Start Controlled Quench Acid + Acid (H+)

Figure 1: Reaction pathway showing the formation of the energetic nitronate salt and the critical risk of direct acidification (Nef Reaction) in the dry state.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The primary risks are thermal burns from rapid deflagration and inhalation of nitro-dust.

PPE ComponentSpecificationRationale (Causality)
Primary Eye Protection Face Shield (8-inch, polycarbonate) over Safety GogglesGoggles protect from dust; the shield protects the neck/face from thermal waves if the solid flashes.
Hand Protection Double Gloving : 5 mil Nitrile (Inner) + 15 mil Nitrile or Neoprene (Outer)Nitro compounds can permeate thin nitrile. Double gloving allows immediate shedding of the outer layer if contaminated.
Body Defense Nomex® or Flame-Resistant (FR) Lab Coat Cotton/Poly blends melt into skin during a flash fire. FR fabric self-extinguishes.
Respiratory N95 or P100 Respirator (if outside hood)Sodium nitronates are mucous membrane irritants. Inhalation can cause systemic vasodilation (similar to nitroglycerin).
Static Control ESD Wrist Strap (Grounding)Dry nitronates are static-sensitive. Prevent spark discharge during weighing.
Operational Protocols
A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The salt is hygroscopic; moisture absorption can lead to clumping (increasing friction risk) or hydrolysis.

  • Container: Use anti-static polyethylene or Teflon-lined jars. Avoid metal-on-metal threads.

B. Weighing & Transfer (The "Wet Method")

Avoid handling the dry powder whenever possible. Use the Solvation Transfer Method :

  • Tare the reaction vessel containing the solvent (e.g., Methanol, Water) before adding the solid.

  • Add the solid directly to the solvent using a plastic (non-sparking) spatula.

  • Do not weigh the solid on weighing paper and then pour it; static cling can cause dispersion or spark discharge.

  • Dissolve immediately : Once in solution, the shock sensitivity is virtually eliminated.

C. Reaction Quenching (Disposal of Excess Reagent)

NEVER dump the solid salt into the acid waste container.

  • Dilution: Dissolve the residual salt in a large excess of water (1:50 ratio).

  • Neutralization: Slowly add 1M Acetic Acid (weak acid) to the stirred aqueous solution.

    • Observation: The solution may turn from yellow (nitronate) to colorless (nitroalcohol).

  • Disposal: Once neutralized (pH ~6-7), the organic component can be extracted or disposed of as organic waste, separated from the aqueous stream.

Emergency Response
  • Spill (Dry Solid):

    • Do NOT sweep (friction).

    • Cover the spill with sand or an oil-absorbent pad dampened with water.

    • Scoop the wet mass into a waste container using a plastic shovel.

  • Skin Contact:

    • Wash with soap and water for 15 minutes.[1] Nitro compounds absorb transdermally; monitor for signs of methemoglobinemia (blue lips/fingernails).

  • Fire:

    • Evacuate immediately. Nitronates supply their own oxygen.

    • Use Water Deluge from a distance. CO2/Dry Chemical extinguishers are often ineffective against energetic nitro-fires.

References
  • Bretherick's Handbook of Reactive Chemical Hazards . Nitroalkanes and their salts. (Accessed via Knovel/Elsevier).

  • Nef, J. U. (1894). "Ueber die Constitution der Salze der Nitroparaffine". Justus Liebigs Annalen der Chemie. (Foundational mechanism of nitronate acidity and decomposition).

  • Occupational Safety and Health Administration (OSHA) . Transitioning to Safer Chemicals: A Toolkit for Employers and Workers. (General guidance on handling energetic precursors).

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